Mouse TREM-1 SCHOOL peptide, control
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C42H69N9O12 |
|---|---|
Molecular Weight |
892.0 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C42H69N9O12/c1-22(2)14-27(45-33(54)18-43)37(57)47-28(15-23(3)4)38(58)50-31(20-52)36(56)44-19-34(55)46-32(21-53)40(60)48-29(16-24(5)6)39(59)51-35(25(7)8)41(61)49-30(42(62)63)17-26-12-10-9-11-13-26/h9-13,22-25,27-32,35,52-53H,14-21,43H2,1-8H3,(H,44,56)(H,45,54)(H,46,55)(H,47,57)(H,48,60)(H,49,61)(H,50,58)(H,51,59)(H,62,63)/t27-,28-,29-,30-,31-,32-,35-/m0/s1 |
InChI Key |
SAFLDTZNKHAXNA-JNCVKUDUSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O)NC(=O)CN |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NCC(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)CN |
Origin of Product |
United States |
Foundational & Exploratory
Unraveling the Role of Mouse TREM-1: A Technical Guide to the Control Peptide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the mouse Triggering Receptor Expressed on Myeloid Cells-1 (TREM-1) control peptide, a critical tool in immunological and cancer research. We delve into its amino acid sequence, mechanism of action, and its application in various experimental models, supported by quantitative data and detailed protocols. Furthermore, this guide illustrates the intricate signaling pathways associated with TREM-1, offering a comprehensive resource for professionals in the field.
Core Concept: The Mouse TREM-1 Inhibitory Peptide
The primary subject of this guide is the mouse TREM-1 inhibitory peptide, a synthetic nonapeptide with the amino acid sequence GLLSKSLVF .[1] This peptide, often referred to as GF9, is derived from the transmembrane domain of the mouse TREM-1 protein.[2][3] It is designed to function as a ligand-independent inhibitor of TREM-1 signaling by targeting the interaction between TREM-1 and its signaling partner, DAP12.[3][4] A corresponding control peptide with the sequence GLLSGSLVF (GF9-G) is often used in experiments to demonstrate the specificity of the GF9 peptide's effects.[1]
Mechanism of Action and Signaling Pathways
TREM-1 is an amplifier of inflammatory responses and is expressed on myeloid cells such as neutrophils and macrophages.[5][6] It lacks intrinsic signaling capabilities and relies on the adaptor protein DAP12 to transduce activation signals.[2][7] Upon ligand binding, TREM-1 associates with DAP12, leading to the phosphorylation of DAP12 and subsequent recruitment and activation of the spleen tyrosine kinase (Syk).[7][8] This initiates a downstream signaling cascade that results in the production of pro-inflammatory cytokines and chemokines.[7] The expression of TREM-1 itself can be upregulated by Toll-like receptor (TLR) agonists like lipopolysaccharide (LPS).[9][10]
The inhibitory peptide GF9 is believed to disrupt the homooligomerization of the TREM-1 signaling chain, a novel ligand-independent mechanism to silence TREM-1 signaling.[11][12]
Below are diagrams illustrating the TREM-1 signaling pathway and the proposed mechanism of the inhibitory peptide.
References
- 1. A novel ligand-independent peptide inhibitor of TREM-1 suppresses tumor growth in human lung cancer xenografts and prolongs survival of mice with lipopolysaccharide-induced septic shock - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Buy Mouse TREM-1 SCHOOL peptide, control [smolecule.com]
- 3. Frontiers | TREM-1 Modulation Strategies for Sepsis [frontiersin.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Frontiers | Triggering receptor expressed on myeloid cells-1 deletion in mice attenuates high-fat diet-induced obesity [frontiersin.org]
- 6. TREM-1 Deficiency Can Attenuate Disease Severity without Affecting Pathogen Clearance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. TREM1 Regulates Neuroinflammatory Injury by Modulate Proinflammatory Subtype Transition of Microglia and Formation of Neutrophil Extracellular Traps via Interaction With SYK in Experimental Subarachnoid Hemorrhage - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Regulation of triggering receptor expressed on myeloid cells 1 expression on mouse inflammatory monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MYD88-dependent and -independent activation of TREM-1 via specific TLR ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Commentary: Triggering Receptor Expressed on Myeloid Cells-1 Inhibitor Targeted to Endothelium Decreases Cell Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
The GF9 Peptide: A Technical Guide to TREM-1 Inhibition
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The Triggering Receptor Expressed on myeloid cells-1 (TREM-1) is a potent amplifier of inflammation, making it a compelling target for therapeutic intervention in a range of inflammatory diseases, including sepsis, rheumatoid arthritis, and certain cancers. The GF9 peptide, a rationally designed nonapeptide, represents a novel, ligand-independent approach to TREM-1 inhibition. This technical guide provides an in-depth overview of the GF9 peptide's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying biological pathways and experimental workflows.
Introduction to TREM-1 and the GF9 Peptide
TREM-1 is a cell surface receptor expressed on myeloid cells, such as neutrophils and macrophages. Upon activation, it associates with the signaling adaptor protein DAP12, triggering a downstream signaling cascade that amplifies inflammatory responses.[1][2] The endogenous ligands for TREM-1 are not fully characterized, which has posed challenges for the development of traditional receptor antagonists.
The GF9 peptide (sequence: GLLSKSLVF) was developed using the Signaling Chain Homo-Oligomerization (SCHOOL) model.[3][4] This model facilitates the rational design of peptides that can interfere with transmembrane protein-protein interactions. GF9 is derived from the transmembrane region of murine TREM-1 and functions by directly inhibiting the interaction between TREM-1 and DAP12.[5] This ligand-independent mechanism offers a unique advantage, as its efficacy is not contingent on competing with natural ligands. GF9 can be utilized in its free form or incorporated into high-density lipoprotein (HDL)-mimicking nanoparticles for targeted delivery to macrophages, which can enhance its therapeutic efficacy and reduce the required dosage.[3][4]
Mechanism of Action: Inhibition of the TREM-1/DAP12 Signaling Pathway
The GF9 peptide exerts its anti-inflammatory effects by disrupting the initial step in the TREM-1 signaling cascade: the association with the DAP12 adaptor protein.
The TREM-1 Signaling Cascade
Activation of TREM-1 by its ligands leads to the recruitment of DAP12. The immunoreceptor tyrosine-based activation motif (ITAM) of DAP12 is then phosphorylated by Src family kinases. This phosphorylation event creates a docking site for the spleen tyrosine kinase (Syk), which, upon activation, initiates a cascade of downstream signaling events.[1][2] Key downstream pathways include:
-
Phospholipase C-gamma (PLCγ): Leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), resulting in calcium mobilization and protein kinase C (PKC) activation.
-
Phosphoinositide 3-kinase (PI3K): Activates the Akt signaling pathway, which is involved in cell survival and proliferation.
-
Extracellular signal-regulated kinase (ERK): A member of the mitogen-activated protein kinase (MAPK) family, ERK activation plays a crucial role in inflammation.
-
Nuclear Factor-kappa B (NF-κB): A key transcription factor that orchestrates the expression of numerous pro-inflammatory cytokines and chemokines.[1][2][6]
The culmination of this signaling cascade is a robust inflammatory response characterized by the production of cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and IL-6.[7]
GF9-Mediated Inhibition
GF9, by binding to the transmembrane domain of TREM-1, prevents its association with DAP12. This blockade at the apex of the signaling pathway effectively abrogates all downstream signaling events, leading to a potent and broad-spectrum anti-inflammatory effect.
dot
References
- 1. Triggering receptor expressed on myeloid cells-1 (TREM-1): a new player in antiviral immunity? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Trem1 mediates neuronal apoptosis via interaction with SYK after spinal cord ischemia-reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A novel ligand-independent peptide inhibitor of TREM-1 suppresses tumor growth in human lung cancer xenografts and prolongs survival of mice with lipopolysaccharide-induced septic shock - PMC [pmc.ncbi.nlm.nih.gov]
- 4. resources.amsbio.com [resources.amsbio.com]
- 5. chondrex.com [chondrex.com]
- 6. The role of triggering receptor expressed on myeloid cells-1 (TREM-1) in central nervous system diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rationally designed ligand-independent peptide inhibitors of TREM-1 ameliorate collagen-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
Role of DAP-12 in TREM-1 signaling pathway
An In-depth Technical Guide to the Role of DAP-12 in the TREM-1 Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Triggering Receptor Expressed on Myeloid cells-1 (TREM-1) is a potent amplifier of inflammatory responses within the innate immune system. Expressed primarily on neutrophils, monocytes, and macrophages, TREM-1 activation is a critical factor in the pathogenesis of various inflammatory diseases, including sepsis, rheumatoid arthritis, and obstructive nephropathy.[1][2] Structurally, TREM-1 is a transmembrane glycoprotein belonging to the immunoglobulin superfamily.[3][4] It possesses a single V-type Ig-like extracellular domain, a transmembrane region, and a short cytoplasmic tail that lacks any intrinsic signaling motifs.[4][5] Consequently, for signal transduction to occur, TREM-1 must associate with an adaptor protein, the DNAX-activating protein of 12 kDa (DAP-12), also known as TYROBP.[6][7] This guide provides a detailed examination of the central role of DAP-12 in mediating the TREM-1 signaling cascade, its downstream effects, and the experimental methodologies used to investigate this pathway.
The TREM-1/DAP-12 Receptor Complex
The formation of a stable receptor complex between TREM-1 and DAP-12 is a prerequisite for signal initiation. This association is not covalent but is mediated by electrostatic interactions between charged amino acid residues within their respective transmembrane domains.[4][8] Specifically, a positively charged lysine residue in the transmembrane domain of TREM-1 interacts with a negatively charged aspartic acid residue in the transmembrane domain of the DAP-12 homodimer.[4][9] DAP-12 is a transmembrane signaling dimer that contains a crucial immunoreceptor tyrosine-based activation motif (ITAM) in its cytoplasmic domain.[3][10] This ITAM is the key signaling component of the complex, serving as a docking site for downstream kinases upon receptor activation.[3] The interaction with DAP-12 is also vital for the stabilization and surface expression of the TREM-1 receptor.[3][11]
Core Signaling Cascade
Ligand binding to the extracellular domain of TREM-1, though the endogenous ligands are not fully characterized, initiates a conformational change that leads to the clustering and multimerization of the TREM-1/DAP-12 complex.[3][8] This aggregation triggers a cascade of intracellular signaling events, as detailed below.
-
DAP-12 ITAM Phosphorylation: Upon receptor clustering, the tyrosine residues within the ITAM motif of DAP-12 are phosphorylated. This phosphorylation is presumed to be carried out by Src family kinases.[10][12]
-
Syk Kinase Recruitment and Activation: The newly formed phosphotyrosine sites on the DAP-12 ITAM serve as high-affinity docking sites for the Spleen tyrosine kinase (Syk).[3][13] The recruitment of Syk to the receptor complex leads to its own phosphorylation and activation.[4][12]
-
Activation of Downstream Pathways: Activated Syk kinase acts as a central hub, initiating multiple downstream signaling branches:
-
PI3K/Akt Pathway: Syk activation leads to the engagement of Phosphatidylinositol 3-kinase (PI3K), which in turn activates the protein kinase B (Akt) pathway, a critical route for cell survival and inflammatory signaling.[2][4]
-
PLCγ and Calcium Mobilization: Syk phosphorylates and activates Phospholipase C-gamma (PLCγ).[3][12] Activated PLCγ cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG), leading to a rapid increase in intracellular calcium (Ca2+) mobilization and the activation of protein kinase C (PKC).[3][14]
-
MAPK/ERK Pathway: The signaling cascade also involves the activation of the Extracellular signal-related kinase (ERK) pathway, part of the Mitogen-Activated Protein Kinase (MAPK) family, which is crucial for cell proliferation and cytokine gene expression.[2][15]
-
-
NF-κB Activation and Cytokine Production: These upstream signaling pathways converge on the activation of key transcription factors, most notably Nuclear Factor-kappa B (NF-κB).[3][16] NF-κB translocates to the nucleus and drives the transcription of genes encoding pro-inflammatory cytokines and chemokines, such as TNF-α, IL-8, IL-6, and MCP-1.[7][12][16]
Visualization of the TREM-1/DAP-12 Signaling Pathway
Caption: TREM-1/DAP-12 signaling cascade from ligand binding to gene transcription.
Crosstalk with Toll-Like Receptor (TLR) Signaling
A key function of the TREM-1/DAP-12 pathway is to amplify inflammatory signals initiated by other pattern recognition receptors, particularly Toll-like receptors (TLRs).[1][6] Activation of TLRs, for example by bacterial lipopolysaccharide (LPS), upregulates the expression of TREM-1 on the cell surface.[12] Subsequent or concurrent engagement of TREM-1 leads to a synergistic and greatly amplified pro-inflammatory response, resulting in higher levels of cytokine production than would be achieved by stimulating either pathway alone.[1][13] This positions TREM-1/DAP-12 as a critical checkpoint and amplifier in the innate immune response.
Visualization of TREM-1 and TLR Crosstalk
Caption: Synergy between TLR and TREM-1/DAP-12 pathways amplifies inflammation.
Quantitative Data on TREM-1/DAP-12 Expression and Function
The following tables summarize quantitative findings from studies investigating the TREM-1/DAP-12 pathway.
Table 1: Gene Expression Changes in a Murine Model of Obstructive Nephropathy Data from a unilateral ureter obstruction (UUO) model in wild-type mice, showing mRNA fold-increase compared to control kidneys.
| Gene | Time Point | Fold Increase (mRNA) | Citation |
| DAP12 | Day 14 | ~18-fold | [1][6] |
| TREM1 | Day 14 | ~800-fold | [1][6] |
Table 2: Functional Outcomes of TREM-1/DAP-12 Pathway Modulation in Rheumatoid Arthritis (RA) Data from studies on polymorphonuclear cells (PMNs) from RA patients compared to healthy controls.
| Parameter Measured | Observation | Experimental Approach | Citation |
| DAP12 Gene Expression | Significantly increased in RA PMNs vs. healthy controls. | Quantitative PCR | [2][9] |
| Cytokine Secretion (IL-8, RANTES) | Increased upon TREM-1 activation in RA PMNs. | ELISA | [2] |
| Cytotoxicity against target cells | Increased in RA PMNs; measured at various effector-to-target ratios (e.g., 50:1, 25:1). | 51Cr-release assay | [9] |
| ERK1/2 Activation | Increased in RA PMNs; reduced by inhibition of DAP-12 signaling. | Western Blot for phosphorylated ERK1/2 | [2] |
Experimental Protocols
Investigating the TREM-1/DAP-12 pathway involves a range of molecular and cellular biology techniques. Below are generalized protocols for key experiments.
Analysis of Gene Expression by Quantitative Real-Time PCR (qRT-PCR)
This method is used to quantify the mRNA levels of TREM1 and DAP12 (TYROBP).
-
Objective: To measure the relative abundance of target gene transcripts.
-
Methodology:
-
Cell/Tissue Collection: Isolate cells of interest (e.g., neutrophils, monocytes) or homogenize tissue samples.
-
RNA Extraction: Extract total RNA using a TRIzol-based method or a commercial kit, ensuring high purity and integrity.
-
Reverse Transcription: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.
-
qPCR Reaction: Prepare a reaction mix containing cDNA template, forward and reverse primers specific for the target gene (TREM1 or DAP12) and a reference gene (e.g., GAPDH, ACTB), and a fluorescent dye (e.g., SYBR Green).
-
Data Analysis: Run the reaction in a real-time PCR cycler. Calculate the relative expression of the target gene using the ΔΔCt method, normalizing to the reference gene.[2][9]
-
Analysis of Protein Expression and Phosphorylation by Western Blot
This technique is used to detect total protein levels and the phosphorylation status of signaling intermediates like Syk and ERK.
-
Objective: To detect specific proteins and their post-translational modifications.
-
Methodology:
-
Cell Lysis: After stimulation or treatment, lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate proteins by size by loading equal amounts of protein onto a polyacrylamide gel and applying an electric current.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
Block the membrane with a blocking agent (e.g., 5% non-fat milk or BSA) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-DAP12, anti-phospho-Syk, anti-phospho-ERK).
-
Wash and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system. Quantify band intensity and normalize to a loading control (e.g., β-actin).[2][17]
-
Measurement of Cytokine Production by ELISA
Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive method for quantifying secreted cytokines.
-
Objective: To measure the concentration of specific cytokines (e.g., TNF-α, IL-8) in cell culture supernatants.
-
Methodology:
-
Sample Collection: After cell stimulation, collect the culture supernatant.
-
Assay Procedure: Use a commercial sandwich ELISA kit.
-
Add samples and standards to a 96-well plate pre-coated with a capture antibody specific for the cytokine of interest.
-
Incubate to allow the cytokine to bind.
-
Wash the plate and add a biotinylated detection antibody.
-
Wash and add a streptavidin-HRP conjugate.
-
Wash and add a colorimetric substrate (e.g., TMB).
-
-
Data Analysis: Stop the reaction and measure the absorbance at the appropriate wavelength using a plate reader. Calculate cytokine concentrations by comparing sample absorbances to the standard curve.[15][17]
-
Visualization of a General Experimental Workflowdot
References
- 1. Role of TREM1-DAP12 in Renal Inflammation during Obstructive Nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inactivation of DAP12 in PMN Inhibits TREM1-Mediated Activation in Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TREM-1 multimerization is essential for its activation on monocytes and neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TREM-1 Modulation Strategies for Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reactome | Interaction of DAP12 and TREM1 [reactome.org]
- 6. Role of TREM1-DAP12 in Renal Inflammation during Obstructive Nephropathy | PLOS One [journals.plos.org]
- 7. The TREM-1/DAP12 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. TREM-1 and TREM-2 as therapeutic targets: clinical challenges and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inactivation of DAP12 in PMN Inhibits TREM1-Mediated Activation in Rheumatoid Arthritis | PLOS One [journals.plos.org]
- 10. The expanding roles of ITAM adapters FcRγ and DAP12 in myeloid cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Triggering Receptor Expressed on Myeloid Cells-1 Inhibitor Targeted to Endothelium Decreases Cell Activation [frontiersin.org]
- 12. Enhanced Toll-like receptor responses in the absence of signaling adaptor DAP12 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Triggering receptor expressed on myeloid cells (TREM) receptor family modulators: a patent review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Btk is a positive regulator in the TREM-1/DAP12 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 17. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
TREM-1 Signaling in Murine Macrophages: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the Triggering Receptor Expressed on Myeloid cells-1 (TREM-1) signaling cascade in murine macrophages. TREM-1, a potent amplifier of inflammatory responses, plays a crucial role in various pathological conditions, making it a significant target for therapeutic intervention. This document details the molecular interactions, downstream signaling pathways, and functional outcomes of TREM-1 activation, supported by quantitative data, detailed experimental protocols, and visual pathway diagrams.
Core Signaling Cascade
TREM-1 is a transmembrane receptor that lacks intrinsic signaling motifs. Upon ligand binding, it associates with the adaptor protein DNAX-activating protein of 12 kDa (DAP12), initiating a cascade of intracellular events. The immunoreceptor tyrosine-based activation motif (ITAM) of DAP12 becomes phosphorylated, creating a docking site for the spleen tyrosine kinase (Syk). The recruitment and activation of Syk are pivotal, triggering multiple downstream pathways that collectively orchestrate the pro-inflammatory response characteristic of TREM-1 activation.[1][2][3]
These downstream pathways include the Phosphoinositide 3-kinase (PI3K)/Akt pathway, the Phospholipase C-gamma (PLC-γ) pathway, and the Mitogen-activated protein kinase (MAPK) pathway, all of which converge on the activation of transcription factors such as Nuclear Factor-kappa B (NF-κB) to drive the expression of pro-inflammatory genes.[3][4][5]
Key Signaling Pathways
1. PI3K/Akt/mTOR Pathway and Metabolic Reprogramming:
Activation of TREM-1 leads to the phosphorylation of PI3K, which in turn activates Akt and the mammalian target of rapamycin (mTOR).[6] This signaling axis is crucial for the metabolic reprogramming of macrophages, specifically the upregulation of glycolysis. The mTOR/HIF-1α/glycolysis pathway has been identified as a novel mechanism underlying TREM-1-governed NLRP3 inflammasome activation.[6] Inhibition of PI3K or mTOR reduces lactate production and glucose consumption induced by TREM-1 activation.[6]
2. MAPK/ERK Pathway:
The MAPK pathway, including extracellular signal-regulated kinase (ERK), is another critical downstream effector of TREM-1 signaling.[2][4] Phosphorylation of ERK contributes to the activation of NF-κB and the subsequent production of pro-inflammatory cytokines. Studies have shown that TREM-1 ligation leads to the phosphorylation of ERK1/2.[7]
3. PLC-γ and Calcium Mobilization:
Syk activation also leads to the phosphorylation of PLC-γ.[4][8] This results in the mobilization of intracellular calcium, an important second messenger that contributes to the activation of various downstream signaling molecules, including those involved in the NF-κB pathway.[3][7]
4. NF-κB Activation:
The transcription factor NF-κB is a central regulator of inflammation, and its activation is a key outcome of TREM-1 signaling.[9][10] Multiple upstream signals, including those from the MAPK and PLC-γ pathways, converge to activate NF-κB, leading to its translocation to the nucleus and the transcription of genes encoding pro-inflammatory cytokines and chemokines such as TNF-α, IL-1β, and IL-6.[11][12][13] Silencing TREM-1 has been shown to attenuate the activation of the NF-κB signaling pathway.[14]
5. Endoplasmic Reticulum (ER) Stress:
Recent evidence suggests that TREM-1 activation can induce ER stress in macrophages through the IRE-1α/XBP-1s pathway, contributing to the pro-inflammatory microenvironment.[11]
Quantitative Data Summary
The following tables summarize quantitative data from studies investigating the effects of TREM-1 activation and inhibition in murine macrophages.
Table 1: Effect of TREM-1 Activation on Cytokine and Inflammasome Component mRNA Expression
| Gene | Fold Change (vs. Control) | Cell Type | Treatment | Reference |
| Nlrp3 | ~2.5 | Primary Macrophages | Agonist anti-TREM-1 mAb (10 µg/mL) for 6h | [6] |
| Pro-caspase-1 | ~2.0 | Primary Macrophages | Agonist anti-TREM-1 mAb (10 µg/mL) for 6h | [6] |
| Pro-il-1β | ~3.5 | Primary Macrophages | Agonist anti-TREM-1 mAb (10 µg/mL) for 6h | [6] |
| Tnf-α | ~3.0 | Primary Macrophages | Agonist anti-TREM-1 mAb (10 µg/mL) for 6h | [6] |
Table 2: Effect of TREM-1 Activation on Cytokine Protein Production
| Cytokine | Concentration (pg/mL) | Cell Type | Treatment | Reference |
| TNF-α | ~1500 (vs. ~200 in control) | Primary Macrophages | Agonist anti-TREM-1 mAb (10 µg/mL) for 24h | [6] |
| IL-1β | ~150 (vs. ~20 in control) | Primary Macrophages | Agonist anti-TREM-1 mAb (10 µg/mL) for 24h | [6] |
| TNF | Significantly Increased | Intestinal Lamina Propria Macrophages (IBD patients) | Agonistic TREM-1 mAb for 24h | [15] |
| MCP-1 | Significantly Increased | Intestinal Lamina Propria Macrophages (IBD patients) | Agonistic TREM-1 mAb for 24h | [15] |
| IL-6 | Significantly Increased | Intestinal Lamina Propria Macrophages (IBD patients) | Agonistic TREM-1 mAb for 24h | [15] |
| IL-8 | Significantly Increased | Intestinal Lamina Propria Macrophages (IBD patients) | Agonistic TREM-1 mAb for 24h | [15] |
Table 3: Effect of TREM-1 Silencing on Macrophage Apoptosis
| Condition | % Apoptotic Cells | Cell Type | Treatment | Reference |
| Control siRNA + LPS | 38% | RAW264.7 | LPS (100 ng/ml) for 16h | [16] |
| TREM-1 siRNA + LPS | 80.9% | RAW264.7 | LPS (100 ng/ml) for 16h | [16] |
| Wild Type BMDM + LPS | Lower Apoptosis | BMDM | LPS (100 ng/ml) for 16h | [16] |
| TREM-1 KO BMDM + LPS | Enhanced Apoptosis | BMDM | LPS (100 ng/ml) for 16h | [16] |
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to investigate the TREM-1 signaling cascade in murine macrophages.
Isolation and Culture of Primary Mouse Peritoneal Macrophages
-
Elicit peritoneal macrophages by intraperitoneal injection of 3% thioglycollate broth into C57BL/6J mice.
-
Three days post-injection, euthanize the mice and harvest peritoneal exudate cells by washing the peritoneal cavity with sterile PBS.
-
Centrifuge the cell suspension and resuspend the pellet in complete RPMI-1640 medium supplemented with 10% fetal bovine serum and antibiotics.
-
Plate the cells and allow them to adhere for 2-4 hours at 37°C in a 5% CO₂ incubator.
-
Remove non-adherent cells by washing with warm PBS. The remaining adherent cells are the peritoneal macrophages.
TREM-1 Activation in Macrophages
-
Coat cell culture plates with an agonistic anti-TREM-1 monoclonal antibody (e.g., 10 µg/mL) or an isotype-matched control antibody overnight at 4°C.
-
Wash the plates with sterile PBS to remove unbound antibody.
-
Seed the cultured macrophages onto the antibody-coated plates.
-
Incubate the cells for the desired time points (e.g., 6 hours for mRNA analysis, 24 hours for protein analysis) at 37°C in a 5% CO₂ incubator.
Western Blotting for Signaling Proteins
-
After treatment, lyse the macrophages in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE on polyacrylamide gels.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phosphorylated and total forms of signaling proteins (e.g., p-Akt, Akt, p-ERK, ERK, NLRP3) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
Quantitative Real-Time PCR (qPCR) for Gene Expression
-
Isolate total RNA from treated macrophages using TRIzol reagent according to the manufacturer's protocol.
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
Perform real-time PCR using a SYBR Green-based master mix and gene-specific primers for target genes (e.g., Tnf, Il1b, Nlrp3) and a housekeeping gene (e.g., Actb).
-
Run the PCR reaction on a real-time PCR system with cycling conditions typically including an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Analyze the data using the 2-ΔΔCT method to determine the relative fold change in gene expression.
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Secretion
-
Collect the cell culture supernatants after macrophage treatment.
-
Centrifuge the supernatants to remove any cellular debris.
-
Measure the concentration of secreted cytokines (e.g., TNF-α, IL-1β, IL-6) in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.
-
Read the absorbance on a microplate reader and calculate the cytokine concentrations based on a standard curve.
TREM-1 Silencing using siRNA
-
Transfect macrophages (e.g., RAW 264.7 cell line or primary macrophages) with TREM-1 specific small interfering RNA (siRNA) or a non-targeting control siRNA using a suitable transfection reagent (e.g., Lipofectamine).
-
Incubate the cells for 24-48 hours to allow for target gene knockdown.
-
Verify the knockdown efficiency by qPCR or Western blotting for TREM-1 expression.
-
Proceed with downstream experiments, such as stimulation with LPS, to assess the functional consequences of TREM-1 silencing.[14][16]
References
- 1. The TREM-1/DAP12 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inactivation of DAP12 in PMN Inhibits TREM1-Mediated Activation in Rheumatoid Arthritis | PLOS One [journals.plos.org]
- 3. Frontiers | TREM-1 Modulation Strategies for Sepsis [frontiersin.org]
- 4. Triggering receptor expressed on myeloid cells-1 (TREM-1): a new player in antiviral immunity? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 6. TREM-1 governs NLRP3 inflammasome activation of macrophages by firing up glycolysis in acute lung injury - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Distinct Signaling Cascades of TREM-1, TLR and NLR in Neutrophils and Monocytic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ahajournals.org [ahajournals.org]
- 9. TREM1 Enhances Macrophage Proinflammatory Response to LPS by Promoting NF-κB Activation via an IL-26–mediated JAK/STAT Signaling Pathway | Iranian Journal of Allergy, Asthma and Immunology [ijaai.tums.ac.ir]
- 10. TREM-1 promoted apoptosis and inhibited autophagy in LPS-treated HK-2 cells through the NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Activation of TREM-1 induces endoplasmic reticulum stress through IRE-1α/XBP-1s pathway in murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. JCI - TREM-1–expressing intestinal macrophages crucially amplify chronic inflammation in experimental colitis and inflammatory bowel diseases [jci.org]
- 13. Functional genomics of silencing TREM-1 on TLR4 signaling in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 14. journals.physiology.org [journals.physiology.org]
- 15. TREM-1–expressing intestinal macrophages crucially amplify chronic inflammation in experimental colitis and inflammatory bowel diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Triggering Receptor Expressed on Myeloid Cells 1 (TREM-1)-mediated Bcl-2 Induction Prolongs Macrophage Survival - PMC [pmc.ncbi.nlm.nih.gov]
The SCHOOL Model of Immune Signaling: A Technical Guide to Core Principles
For Researchers, Scientists, and Drug Development Professionals
Introduction
While a formally designated "SCHOOL model" of immune signaling is not established in current literature, this guide interprets the concept as an exploration of the foundational, or "old school," principles that govern the immune response. This technical whitepaper delves into the core signaling cascades that represent the fundamental pillars of cellular immunology, focusing on two archetypal pathways: the T-cell receptor (TCR) signaling pathway, central to adaptive immunity, and the Toll-like receptor 4 (TLR4) pathway, a cornerstone of the innate immune response. Understanding these intricate networks is paramount for researchers and professionals in drug development, as they offer numerous targets for therapeutic intervention in a wide range of diseases, from autoimmune disorders and cancer to infectious diseases and sepsis.
This guide provides a detailed examination of these pathways, supported by quantitative data, comprehensive experimental protocols, and clear visual diagrams to facilitate a deep understanding of these critical cellular communication systems.
Core Signaling Pathways
T-Cell Receptor (TCR) Signaling: Orchestrating the Adaptive Immune Response
The activation of T-lymphocytes is a critical event in the initiation and regulation of the adaptive immune response. This process is triggered by the engagement of the T-cell receptor (TCR) with a specific peptide antigen presented by the Major Histocompatibility Complex (MHC) on the surface of an antigen-presenting cell (APC).[1][2] This interaction initiates a complex and highly regulated signaling cascade that culminates in T-cell proliferation, differentiation, and the execution of effector functions.[3]
The initial steps of TCR signaling involve the phosphorylation of immunoreceptor tyrosine-based activation motifs (ITAMs) within the associated CD3 complex by the Src family kinase, Lck.[1] This phosphorylation event creates docking sites for another key kinase, ZAP-70 (Zeta-chain-associated protein kinase 70), which is subsequently activated.[1][4] Activated ZAP-70 phosphorylates several downstream adaptor proteins, including LAT (Linker for Activation of T-cells) and SLP-76, which then recruit a host of other signaling molecules to form a "signalosome."[4][5]
This signaling complex activates multiple downstream pathways, including the PLCγ1 pathway, which leads to the generation of second messengers diacylglycerol (DAG) and inositol trisphosphate (IP3).[3][6] DAG activates protein kinase C theta (PKCθ) and the Ras-MAPK pathway, while IP3 triggers the release of intracellular calcium.[3][6] These events converge to activate transcription factors such as NF-κB, NFAT, and AP-1, which drive the expression of genes essential for T-cell function, most notably the production of interleukin-2 (IL-2), a key cytokine for T-cell proliferation.[3][6]
Caption: Simplified schematic of the T-Cell Receptor (TCR) signaling cascade.
Toll-like Receptor 4 (TLR4) Signaling: The Innate Immune Sensor
The innate immune system provides the first line of defense against invading pathogens. Toll-like receptors (TLRs) are a class of pattern recognition receptors (PRRs) that recognize conserved molecular structures known as pathogen-associated molecular patterns (PAMPs).[7] TLR4, in particular, is renowned for its ability to recognize lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria.[8]
Upon binding LPS, with the help of accessory proteins MD-2 and CD14, TLR4 undergoes dimerization, which initiates downstream signaling.[9] TLR4 is unique in its ability to signal through two distinct pathways: the MyD88-dependent and the TRIF-dependent pathways.[10]
The MyD88-dependent pathway is initiated at the plasma membrane and leads to the rapid activation of the transcription factor NF-κB and mitogen-activated protein kinases (MAPKs).[10] This results in the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[10]
The TRIF-dependent pathway is initiated after the internalization of the TLR4 complex into endosomes.[10] This pathway leads to the activation of the transcription factor IRF3, which drives the production of type I interferons (e.g., IFN-β).[10] This pathway also contributes to the late-phase activation of NF-κB.[10]
Caption: Overview of the MyD88-dependent and TRIF-dependent TLR4 signaling pathways.
Quantitative Data in Immune Signaling
The cellular responses mediated by TCR and TLR4 signaling are not merely on-off switches but are finely tuned by the concentration and duration of stimuli. Quantitative analysis is therefore essential for a complete understanding of these pathways.
Table 1: Dose-Response of LPS on Cytokine Production in Macrophages
| LPS Concentration | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1Ra (ng/mL) |
| Control (0 ng/mL) | < 20 | < 20 | ~0.1 |
| 1 ng/mL | ~1500 | ~5000 | ~1.5 |
| 10 ng/mL | ~3000 | ~10000 | ~3.0 |
| 100 ng/mL | ~4000 | ~12000 | ~3.5 |
Data compiled and synthesized from studies on murine macrophage cell lines (e.g., RAW 264.7) stimulated for 8-24 hours.[11] Actual values can vary significantly based on cell type, donor, and experimental conditions.
Table 2: Kinetics of IL-2 Production by Activated T-Cells
| Time Post-Activation | IL-2 Secretion (relative units) | Percentage of IL-2+ CD4+ T-cells |
| 0 hours | 0 | < 1% |
| 6 hours | Low | ~5-10% |
| 16-24 hours | Peak | ~20-40%[12][13] |
| 48 hours | Declining | ~10-20%[12] |
| 72 hours | Low/Undetectable | < 5%[12] |
Data synthesized from in vitro studies of human and mouse T-cells activated with anti-CD3/CD28 antibodies or specific antigens.[6][12][13] The kinetics can be influenced by the nature and strength of the stimulus.
Experimental Protocols
Investigating the intricacies of TCR and TLR4 signaling requires a robust toolkit of experimental techniques. Below are detailed methodologies for key experiments commonly used in this field.
Western Blot for Analysis of Protein Phosphorylation (e.g., ZAP-70)
Western blotting is a fundamental technique to detect the phosphorylation status of key signaling proteins, which is indicative of their activation state.[14][15]
Caption: Standard workflow for Western blot analysis of phosphorylated proteins.
-
Sample Preparation:
-
Culture cells (e.g., Jurkat T-cells for TCR signaling, or RAW 264.7 macrophages for TLR4 signaling) and stimulate as required (e.g., with anti-CD3/CD28 antibodies or LPS).
-
Lyse cells on ice in RIPA buffer supplemented with a cocktail of protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[16]
-
Quantify protein concentration using a BCA or Bradford assay.
-
-
Gel Electrophoresis:
-
Denature 20-40 µg of protein lysate by boiling in Laemmli sample buffer.
-
Separate proteins by size on an 8-12% SDS-polyacrylamide gel.[17]
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.[14]
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) to prevent non-specific antibody binding.[14]
-
Incubate the membrane overnight at 4°C with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-ZAP-70 Tyr319).[18]
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane for 1 hour at room temperature with a horseradish peroxidase (HRP)-conjugated secondary antibody.[14]
-
Wash the membrane again as in the previous step.
-
-
Detection:
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification (e.g., TNF-α)
ELISA is a highly sensitive and quantitative method for measuring the concentration of secreted cytokines in biological fluids, such as cell culture supernatants.[19][20]
Caption: Step-by-step workflow for a sandwich ELISA protocol.
-
Plate Coating:
-
Dilute the capture antibody (e.g., anti-human TNF-α) in coating buffer and add 100 µL to each well of a 96-well ELISA plate.
-
Incubate overnight at 4°C.[21]
-
-
Blocking:
-
Wash the plate twice with wash buffer (e.g., PBS with 0.05% Tween-20).
-
Add 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well and incubate for 1-2 hours at room temperature.[21]
-
-
Sample and Standard Incubation:
-
Wash the plate.
-
Prepare serial dilutions of the recombinant cytokine standard.
-
Add 100 µL of standards and samples (e.g., cell culture supernatants) to the appropriate wells and incubate for 2 hours at room temperature.[22]
-
-
Detection Antibody Incubation:
-
Wash the plate three times.
-
Add 100 µL of the biotinylated detection antibody to each well and incubate for 1 hour at room temperature.[20]
-
-
Enzyme Conjugate Incubation:
-
Wash the plate three times.
-
Add 100 µL of Streptavidin-HRP conjugate to each well and incubate for 30 minutes at room temperature.[20]
-
-
Substrate Development and Measurement:
-
Wash the plate five times.
-
Add 100 µL of TMB substrate solution to each well and incubate in the dark for 15-30 minutes.[22]
-
Add 50 µL of stop solution (e.g., 2N H₂SO₄) to each well.[22]
-
Read the absorbance at 450 nm using a microplate reader.
-
Generate a standard curve and calculate the concentration of the cytokine in the samples.
-
Flow Cytometry for T-Cell Activation Marker Analysis (CD25 and CD69)
Flow cytometry is a powerful technique for the multi-parameter analysis of individual cells in a heterogeneous population. It is widely used to assess T-cell activation by measuring the surface expression of activation markers like CD69 (an early activation marker) and CD25 (a late activation marker).[23][24]
-
Cell Stimulation:
-
Antibody Staining:
-
Harvest the cells and wash them in FACS buffer (e.g., PBS with 2% FBS).
-
Incubate the cells with a cocktail of fluorescently-labeled antibodies (e.g., anti-CD3, anti-CD4, anti-CD8, anti-CD25, anti-CD69) for 30 minutes on ice in the dark.[27]
-
-
Data Acquisition:
-
Wash the cells to remove unbound antibodies.
-
Resuspend the cells in FACS buffer.
-
Acquire data on a flow cytometer, collecting events for each sample.
-
-
Data Analysis:
-
Use flow cytometry analysis software to "gate" on the lymphocyte population based on forward and side scatter properties.
-
Within the lymphocyte gate, identify CD4+ and CD8+ T-cell populations.
-
Analyze the expression of CD69 and CD25 on the gated T-cell populations and quantify the percentage of positive cells and their mean fluorescence intensity (MFI).[26]
-
Conclusion
The TCR and TLR4 signaling pathways, representing the adaptive and innate arms of the immune system respectively, provide a foundational "schooling" in the principles of immune cell activation and response. A thorough understanding of their molecular mechanisms, quantitative dynamics, and the experimental techniques used to study them is indispensable for researchers and drug development professionals. The detailed information, data, and protocols presented in this guide offer a comprehensive resource for navigating the complexities of these core immune signaling networks and for identifying and validating novel therapeutic targets. As our knowledge of these pathways continues to expand, so too will our ability to modulate them for the treatment of a vast array of human diseases.
References
- 1. novamedline.com [novamedline.com]
- 2. researchgate.net [researchgate.net]
- 3. Targeted Quantitation of Phosphotyrosine-Containing Proteins in T-Cell Receptor Signaling Using a SureQuant-Based Mass Spectrometry Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cbdm.hms.harvard.edu [cbdm.hms.harvard.edu]
- 5. Quantitative proteomic analysis of signalosome dynamics in primary T cells identifies the CD6 surface receptor as a Lat-independent TCR signaling hub - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Differential Interleukin-2 Transcription Kinetics Render Mouse but Not Human T Cells Vulnerable to Splicing Inhibition Early after Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Kinetics of Toll-like receptor-4 splice variants expression in lipopolysaccharide-stimulated antigen presenting cells of healthy donors and patients with cystic fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Lipopolysaccharide-driven Th2 Cytokine Production in Macrophages Is Regulated by Both MyD88 and TRAM - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Toll-like Receptor 4 (TLR4) modulation by synthetic and natural compounds: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Decoding the Signaling Mechanism of Toll-Like Receptor 4 Pathways in Wild Type and Knockouts - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Helper T cell IL-2 production is limited by negative feedback and STAT-dependent cytokine signals - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 15. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 16. Imaging Spatiotemporal Activities of ZAP-70 in Live T Cells Using a FRET-based Biosensor - PMC [pmc.ncbi.nlm.nih.gov]
- 17. e-century.us [e-century.us]
- 18. Phospho-Zap-70 (Tyr319)/Syk (Tyr352) Antibody | Cell Signaling Technology [cellsignal.com]
- 19. documents.thermofisher.com [documents.thermofisher.com]
- 20. mpbio.com [mpbio.com]
- 21. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. cloud-clone.com [cloud-clone.com]
- 23. medrxiv.org [medrxiv.org]
- 24. researchgate.net [researchgate.net]
- 25. Optimized flow cytometric protocol for the detection of functional subsets of low frequency antigen-specific CD4+ and CD8+ T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. An optimized flow cytometry protocol for simultaneous detection of T cell activation induced markers and intracellular cytokines: Application to SARS-CoV-2 immune individuals - PMC [pmc.ncbi.nlm.nih.gov]
Structural Insights into TREM-1 Modulation: A Technical Guide to Active and Control Peptides
For Immediate Release
This technical guide provides an in-depth analysis of the structural and functional differences between the active TREM-1 inhibitory peptide, LP17, and its corresponding control peptide. This document is intended for researchers, scientists, and drug development professionals engaged in the study of the Triggering Receptor Expressed on Myeloid Cells-1 (TREM-1) pathway and the development of novel anti-inflammatory therapeutics.
Introduction: TREM-1 as a Therapeutic Target
Triggering Receptor Expressed on Myeloid Cells-1 (TREM-1) is a potent amplifier of inflammatory responses. Expressed on myeloid cells such as neutrophils and monocytes, TREM-1 activation, in synergy with pattern recognition receptors like Toll-like receptors (TLRs), leads to a robust pro-inflammatory cascade. This amplification loop is implicated in the pathophysiology of numerous inflammatory conditions, including sepsis and septic shock, making TREM-1 an attractive target for therapeutic intervention.
Peptide-based inhibitors have emerged as a promising strategy to modulate TREM-1 activity. Among these, the 17-amino acid peptide LP17 has been extensively studied for its ability to attenuate excessive inflammation in preclinical models. Understanding the structural basis of its inhibitory function is paramount for the rational design of more potent and specific TREM-1 modulators. This guide focuses on the key structural and functional distinctions between the active LP17 peptide and its inactive, scrambled counterpart.
Peptide Sequences and Rationale
The primary peptides discussed in this guide are the active TREM-1 inhibitory peptide LP17 and a scrambled control peptide designed to have the same amino acid composition but a randomized sequence, thereby serving as a negative control in functional assays.
| Peptide Name | Sequence | Description |
| LP17 (Active) | LQVTDSGLYRCVIYHPP | A 17-amino acid peptide derived from a highly conserved region of the extracellular domain of TREM-1. It is designed to act as a decoy receptor, competing with the natural TREM-1 ligand.[1] |
| Scrambled Control | TDSRCVIGLYHPPLQVY | A peptide with the same amino acid composition and molecular weight as LP17 but with a randomized sequence. It is used to demonstrate that the biological activity of LP17 is sequence-specific.[2][3] |
Structural Differences: Current Understanding
While extensive research has demonstrated the functional differences between LP17 and its scrambled control, detailed comparative structural data from biophysical analyses like Circular Dichroism (CD) and Nuclear Magnetic Resonance (NMR) spectroscopy are not widely available in peer-reviewed literature. However, some insights into the conformational properties of LP17 have been reported.
One study noted that for the TREM-1 blocking peptide LP17, circular dichroism confirmed a significant increase in α-helicity when associated with sterically stabilized phospholipid nanomicelles, transitioning from a random conformation in saline.[3] This suggests that the local environment can induce a more ordered structure in LP17, which may be relevant to its biological activity at the cell membrane. The absence of similar published data for the scrambled control peptide prevents a direct quantitative comparison of their secondary structures.
Functional Consequences of Structural Differences
The difference in the primary sequence and, consequently, the three-dimensional structure of LP17 and its scrambled control peptide leads to a stark contrast in their biological activity.
LP17 (Active Peptide):
-
Mechanism of Action: LP17 is thought to function as a decoy receptor, binding to the endogenous ligand of TREM-1 and thereby preventing its engagement with the receptor on myeloid cells.[2][4] It may also directly compete for binding to the TREM-1 receptor.[5]
-
In Vitro Effects: Treatment of monocytes with LP17 has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-1β in response to stimuli like lipopolysaccharide (LPS).[4][6]
-
In Vivo Efficacy: In animal models of sepsis and other inflammatory diseases, administration of LP17 has been demonstrated to improve survival rates and attenuate the systemic inflammatory response.[4][6]
Scrambled Control Peptide:
-
Mechanism of Action: Due to its altered sequence, the scrambled peptide is not expected to specifically interact with the TREM-1 ligand or receptor.
-
In Vitro and In Vivo Effects: Studies consistently show that the scrambled control peptide has no significant effect on cytokine production or disease outcome in the same models where LP17 is active, confirming that the therapeutic effects of LP17 are sequence-dependent.[2][4][6]
Experimental Protocols
Detailed experimental protocols are crucial for the accurate characterization and comparison of active and control peptides. Below are generalized, yet detailed, methodologies for key experiments cited in the context of TREM-1 peptide research.
In Vitro TREM-1 Activation Assay
This protocol outlines a typical in vitro experiment to assess the inhibitory effect of peptides on TREM-1-mediated cytokine production by human monocytes.
In Vitro TREM-1 Activation Assay Workflow.
Methodology:
-
Cell Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from healthy human donor blood using Ficoll-Paque density gradient centrifugation. Purify monocytes by positive selection using anti-CD14 magnetic beads.
-
Cell Culture: Plate the purified monocytes in 24-well plates at a density of 1 x 10^6 cells/mL in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Peptide Treatment: Pre-incubate the cells with varying concentrations of LP17 or the scrambled control peptide (e.g., 10-100 ng/mL) for 1 hour at 37°C.[7]
-
Stimulation: Stimulate the cells with an inflammatory agent such as lipopolysaccharide (LPS) from E. coli at a final concentration of 1 µg/mL.[4]
-
Incubation: Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Cytokine Measurement: Collect the cell culture supernatants and centrifuge to remove cellular debris. Measure the concentrations of TNF-α and IL-1β using commercially available ELISA kits, following the manufacturer's instructions.
-
Data Analysis: Compare the cytokine levels in the LP17-treated groups to those in the scrambled peptide and vehicle control groups.
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is a powerful technique for the label-free, real-time analysis of biomolecular interactions. This protocol describes a general workflow for assessing the binding of a TREM-1 peptide (analyte) to its putative receptor or ligand (ligand).
Surface Plasmon Resonance (SPR) Workflow.
Methodology:
-
Ligand Immobilization: Covalently immobilize the ligand (e.g., recombinant soluble TREM-1) onto a sensor chip (e.g., CM5) using standard amine coupling chemistry.[8][9] A reference flow cell should be prepared similarly but without the ligand to subtract non-specific binding.
-
Analyte Preparation: Prepare a series of dilutions of the analyte peptides (LP17 and scrambled control) in a suitable running buffer (e.g., HBS-EP).
-
Binding Measurement: Inject the different concentrations of the analyte over the ligand and reference surfaces at a constant flow rate.[10]
-
Data Collection: Monitor the change in the refractive index in real-time to generate sensorgrams, which show the association of the analyte during injection and its dissociation during the buffer flow.
-
Regeneration: After each binding cycle, regenerate the sensor surface using a solution that disrupts the interaction without denaturing the immobilized ligand (e.g., a low pH buffer).
-
Data Analysis: Subtract the reference channel data from the active channel data. Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis
CD spectroscopy is a widely used technique to investigate the secondary structure of peptides and proteins in solution.
Circular Dichroism (CD) Spectroscopy Workflow.
Methodology:
-
Sample Preparation: Dissolve the lyophilized peptides (LP17 and scrambled control) in a suitable buffer that is transparent in the far-UV region (e.g., 10 mM sodium phosphate, pH 7.4). Accurately determine the peptide concentration using a quantitative amino acid analysis or by absorbance at 280 nm if the sequence contains tryptophan or tyrosine.
-
Instrument Setup: Use a calibrated CD spectrometer. Set the parameters for data collection, including the wavelength range (typically 190-260 nm for secondary structure), bandwidth, scanning speed, and number of accumulations.
-
Data Acquisition: Record the CD spectrum of the buffer alone (blank). Then, record the spectra of the peptide solutions in a quartz cuvette with a defined path length (e.g., 1 mm).[11][12]
-
Data Processing: Subtract the buffer spectrum from the peptide spectra. Convert the raw data (ellipticity) to mean residue ellipticity [θ].
-
Secondary Structure Estimation: Use deconvolution algorithms (e.g., CONTIN, SELCON3) to estimate the percentage of α-helix, β-sheet, β-turn, and random coil structures from the CD spectra.
TREM-1 Signaling Pathway
Activation of TREM-1 by its ligand initiates a downstream signaling cascade that results in the amplification of the inflammatory response. This pathway is a key target for inhibitory peptides like LP17.
TREM-1 Signaling Cascade.
Pathway Description: Upon binding of its ligand, TREM-1 associates with the transmembrane adapter protein DAP12.[13][14] This leads to the phosphorylation of ITAM motifs within DAP12, which in turn recruits and activates the spleen tyrosine kinase (Syk).[13][15] Activated Syk initiates multiple downstream signaling pathways, including the activation of Phosphoinositide 3-kinase (PI3K) and Phospholipase C-gamma (PLCγ).[13][16] These events culminate in the activation of transcription factors such as NF-κB, leading to the increased expression and secretion of pro-inflammatory cytokines and chemokines.[4][14]
Conclusion
The TREM-1 inhibitory peptide LP17 demonstrates sequence-specific biological activity, effectively downregulating inflammatory responses in vitro and in vivo. In contrast, its scrambled control peptide is inactive, highlighting the importance of the primary amino acid sequence for its therapeutic function. While direct comparative structural data remains elusive, the available information suggests that LP17 may adopt a more ordered conformation in a membrane-like environment, which could be crucial for its interaction with the TREM-1 ligand or receptor. Further biophysical studies directly comparing the conformational ensembles of LP17 and its scrambled control in different environments are warranted to fully elucidate the structural basis of its inhibitory activity and to guide the development of next-generation TREM-1 inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. JCI Insight - Extracellular CIRP as an endogenous TREM-1 ligand to fuel inflammation in sepsis [insight.jci.org]
- 3. TREM-1-accentuated lung injury via miR-155 is inhibited by LP17 nanomedicine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Soluble Form of the Triggering Receptor Expressed on Myeloid Cells-1 Modulates the Inflammatory Response in Murine Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. facilities.bioc.cam.ac.uk [facilities.bioc.cam.ac.uk]
- 6. Effect of Triggering Receptor Expressed on Myeloid Cells 1 (TREM-1) Blockade in Rats with Cecal Ligation and Puncture (CLP)-Induced Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 9. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 10. files.core.ac.uk [files.core.ac.uk]
- 11. CD Spectroscopy of Peptides and Proteins Bound to Large Unilamellar Vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 15. researchgate.net [researchgate.net]
- 16. The triggering receptor expressed on myeloid cells (TREM) in inflammatory bowel disease pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vivo Administration of Mouse TREM-1 SCHOOL Peptide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Triggering Receptor Expressed on Myeloid Cells-1 (TREM-1) is a potent amplifier of inflammatory responses primarily expressed on neutrophils and monocytes/macrophages. Its activation is implicated in the pathophysiology of various inflammatory conditions, including sepsis, colitis, and certain cancers. The Mouse TREM-1 SCHOOL (Signaling Chain Homooligomerization) peptide, also known as GF9, is a synthetic nonapeptide that acts as a ligand-independent inhibitor of TREM-1. It functions by targeting the interaction between TREM-1 and its signaling adaptor protein, DAP12, thereby silencing the pro-inflammatory signaling cascade.[1][2] These application notes provide a comprehensive overview and detailed protocols for the in vivo administration of the Mouse TREM-1 SCHOOL peptide in various murine models of inflammatory diseases.
Mechanism of Action
The Mouse TREM-1 SCHOOL peptide (GF9) is a rationally designed inhibitor that prevents the homooligomerization of the TREM-1 signaling chain, which is a crucial step for signal transduction. By interfering with the association of TREM-1 with the transmembrane adaptor molecule DAP12, the peptide effectively blocks the downstream signaling pathways that lead to the production of pro-inflammatory cytokines and chemokines.[1][2] This targeted inhibition of TREM-1 offers a promising therapeutic strategy to attenuate excessive inflammation without causing broad immunosuppression.
TREM-1 Signaling Pathway
The following diagram illustrates the TREM-1 signaling pathway and the point of intervention for the SCHOOL peptide.
Caption: TREM-1 signaling pathway and inhibition by the SCHOOL peptide.
Quantitative Data Summary
The following table summarizes the in vivo administration protocols and outcomes for various TREM-1 inhibitory peptides from published studies.
| Animal Model | Peptide | Dosage | Administration Route | Frequency & Duration | Key Findings | Reference |
| LPS-induced septic shock | Mouse TREM-1 SCHOOL peptide (GF9) | 25 mg/kg | Intraperitoneal (i.p.) | Single dose 1h before LPS | Prolonged survival, decreased serum TNF-α, IL-1β, and IL-6. A dose of 150 mg/kg was detrimental. | [3][4] |
| LPS-induced septic shock | GF9 in HDL-like nanoparticles | 5 mg/kg | Intraperitoneal (i.p.) | Single dose 1h before LPS | Significantly improved survival at a lower effective dose compared to free peptide. | [2][3] |
| Non-small cell lung cancer xenograft | Mouse TREM-1 SCHOOL peptide (GF9) | 25 mg/kg | Intraperitoneal (i.p.) | Twice a week | Delayed tumor growth. | [3][4] |
| Dextran Sulfate Sodium (DSS)-induced colitis | LR12 peptide | Not specified | Not specified | Not specified | Attenuated inflammation and tissue damage, reduced pro-inflammatory cytokines. | [1][5][6] |
| Hepatic ischemia/reperfusion | M3 peptide | 10 mg/kg | Intraperitoneal (i.p.) | Single dose at the start of reperfusion | Reduced serum markers of liver injury (AST, ALT, LDH) and inflammation (IL-6). Improved survival. | [7] |
| Collagen-induced arthritis | GF9 peptide | Not specified | Intraperitoneal (i.p.) | Daily for 14 days | Ameliorated clinical arthritis score and histopathological damage. Reduced plasma levels of pro-inflammatory cytokines. | [8][9] |
Experimental Protocols
Protocol 1: In Vivo Administration of Mouse TREM-1 SCHOOL Peptide in an LPS-Induced Sepsis Model
This protocol is based on the methodology described in studies investigating the efficacy of GF9 in a murine model of septic shock.[3][4]
1. Materials:
-
Mouse TREM-1 SCHOOL peptide (GF9)
-
Sterile, pyrogen-free 0.9% saline or Phosphate Buffered Saline (PBS)
-
Lipopolysaccharide (LPS) from E. coli
-
C57BL/6 mice (or other appropriate strain), 8-12 weeks old
-
Sterile syringes and needles (27-30 gauge)
2. Peptide Reconstitution:
-
Aseptically reconstitute the lyophilized Mouse TREM-1 SCHOOL peptide (GF9) in sterile, pyrogen-free saline or PBS to the desired stock concentration.
-
For example, to prepare a 2.5 mg/mL stock solution, dissolve 1 mg of peptide in 400 µL of saline.
-
Vortex gently to ensure complete dissolution. Store the stock solution at -20°C or as recommended by the manufacturer. Avoid repeated freeze-thaw cycles.
3. Animal Dosing:
-
Acclimatize mice for at least one week before the experiment.
-
The recommended therapeutic dose of GF9 is 25 mg/kg.[3] A higher dose of 150 mg/kg has been shown to be detrimental in this model.[3]
-
Calculate the injection volume based on the individual mouse's body weight. For a 20 g mouse and a 2.5 mg/mL stock solution, the injection volume for a 25 mg/kg dose would be 200 µL.
-
Administer the GF9 peptide solution via intraperitoneal (i.p.) injection 1 hour prior to the LPS challenge.
4. Induction of Sepsis:
-
Prepare an LPS solution in sterile saline. A commonly used dose to induce septic shock is 30 mg/kg.[3]
-
Administer the LPS solution via i.p. injection.
5. Monitoring:
-
Monitor the mice for signs of sepsis, including lethargy, piloerection, and huddling behavior.
-
Record survival rates over a specified period (e.g., 7 days).
-
For mechanistic studies, blood samples can be collected at specific time points (e.g., 90 minutes post-LPS challenge) to measure serum cytokine levels (TNF-α, IL-1β, IL-6) by ELISA.[3]
Protocol 2: General Workflow for In Vivo Administration
The following diagram outlines a general experimental workflow for the in vivo administration of the Mouse TREM-1 SCHOOL peptide.
Caption: General experimental workflow for in vivo peptide administration.
Concluding Remarks
The Mouse TREM-1 SCHOOL peptide (GF9) and related TREM-1 inhibitors have demonstrated significant therapeutic potential in various preclinical models of inflammatory diseases. The provided protocols and data serve as a guide for researchers to design and execute in vivo studies to further explore the efficacy and mechanisms of TREM-1 modulation. It is crucial to adhere to ethical guidelines for animal research and to optimize experimental parameters for specific research questions and models.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Frontiers | TREM-1 Modulation Strategies for Sepsis [frontiersin.org]
- 3. A novel ligand-independent peptide inhibitor of TREM-1 suppresses tumor growth in human lung cancer xenografts and prolongs survival of mice with lipopolysaccharide-induced septic shock - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A novel ligand-independent peptide inhibitor of TREM-1 suppresses tumor growth in human lung cancer xenografts and prolongs survival of mice with lipopolysaccharide-induced septic shock [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. TREM-1 Inhibition Restores Impaired Autophagy Activity and Reduces Colitis in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of the interaction of TREM-1 and eCIRP attenuates inflammation and improves survival in hepatic ischemia/reperfusion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Rationally designed ligand-independent peptide inhibitors of TREM-1 ameliorate collagen-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Determining the Effective Dose of GF9 Peptide in Mouse Models of Sepsis
Audience: Researchers, scientists, and drug development professionals.
Introduction:
GF9 is a synthetic peptide derived from the transmembrane region of murine Triggering Receptor Expressed on Myeloid Cells-1 (TREM-1).[1] It functions as a ligand-independent inhibitor of the TREM-1 signaling pathway by disrupting the interaction between TREM-1 and its signaling partner, DAP12.[1][2] Activation of TREM-1 amplifies inflammatory responses and the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[3] By inhibiting this pathway, GF9 has shown potential in mitigating the hyperinflammatory state associated with sepsis.[2][3] These notes provide a summary of effective doses and detailed protocols for evaluating GF9 in established mouse models of sepsis.
Quantitative Data Summary
The effective dose of GF9 in mouse models of sepsis is dependent on its formulation. The following tables summarize the key quantitative data from preclinical studies.
Table 1: Efficacy of Free GF9 Peptide in LPS-Induced Septic Shock
| Mouse Strain | Sepsis Model | GF9 Dose (mg/kg) | Administration Route | Key Outcome | Citation |
| C57BL/6 | LPS-induced endotoxemia | 5 | Intraperitoneal | No protective effect | [3] |
| C57BL/6 | LPS-induced endotoxemia | 25 | Intraperitoneal | Prolonged survival | [1][3] |
| C57BL/6 | LPS-induced endotoxemia | 150 | Intraperitoneal | Contributed to earlier death | [3] |
Table 2: Efficacy of HDL-Bound GF9 Peptide in LPS-Induced Septic Shock
| Mouse Strain | Sepsis Model | GF9 Dose (mg/kg) | Administration Route | Key Outcome | Citation |
| C57BL/6 | LPS-induced endotoxemia | 5 | Intraperitoneal | Significant survival benefit | [1][3] |
Table 3: Efficacy of Nanoparticle-Delivered GF9 Peptide in Sepsis Models
| Mouse Strain | Sepsis Model | GF9 Concentration | Administration Route | Key Outcome | Citation |
| Not Specified | Cecal Ligation and Puncture (CLP) & LPS-induced | 1.6 μM (in co-delivery with Streptomycin) | Not Specified | Promoted overall survival, decreased E. coli, suppressed inflammatory factors, and reduced lung injury. | [2][4][5] |
Signaling Pathway and Experimental Workflow
GF9 Mechanism of Action
Caption: Mechanism of GF9 in inhibiting the TREM-1 signaling pathway.
General Experimental Workflow
Caption: A generalized workflow for evaluating GF9 efficacy in mouse sepsis models.
Experimental Protocols
Protocol 1: LPS-Induced Endotoxemia Model
This model is useful for studying the acute inflammatory response and cytokine storm characteristic of sepsis.
Materials:
-
C57BL/6 mice (8-12 weeks old)
-
GF9 peptide (free form or HDL-bound)
-
Lipopolysaccharide (LPS) from E. coli O55:B5 or O111:B4
-
Sterile, pyrogen-free saline
-
Vehicle control (e.g., saline or HDL without GF9)
-
Syringes and needles for intraperitoneal (i.p.) injection
-
Animal monitoring equipment
Procedure:
-
Acclimatization: Acclimatize mice to laboratory conditions for at least one week prior to the experiment.
-
GF9 Preparation: Dissolve GF9 peptide in sterile saline to the desired concentration (e.g., for a 25 mg/kg dose in a 20g mouse, prepare a solution for a 0.5 mg injection). If using HDL-bound GF9, prepare the formulation as described in the literature.
-
Treatment Administration: One hour prior to LPS administration, intraperitoneally inject the mice with:
-
Test Group: GF9 peptide (e.g., 25 mg/kg for free form, 5 mg/kg for HDL-bound).
-
Control Group: Vehicle control.
-
-
Sepsis Induction: Administer a lethal dose of LPS (e.g., 30 mg/kg) via i.p. injection.[3]
-
Monitoring and Data Collection:
-
Survival: Monitor the survival of the mice for a predetermined period (e.g., 7 days).[3]
-
Cytokine Analysis: At a specified time point post-LPS challenge (e.g., 90 minutes), collect blood samples via cardiac puncture or retro-orbital bleeding.[3] Process the blood to obtain serum and measure the levels of TNF-α, IL-1β, and IL-6 using ELISA kits.[3]
-
Protocol 2: Cecal Ligation and Puncture (CLP) Model
The CLP model is considered the gold standard for preclinical sepsis research as it mimics the polymicrobial nature of clinical sepsis.[3]
Materials:
-
Mice (e.g., C57BL/6, 8-12 weeks old)
-
GF9 peptide formulation
-
Anesthetic (e.g., isoflurane, ketamine/xylazine)
-
Surgical instruments (scissors, forceps)
-
Suture material (e.g., 4-0 silk)
-
Needle (e.g., 21-gauge)
-
Buprenorphine or other analgesics
-
Sterile saline for resuscitation
Procedure:
-
Anesthesia and Analgesia: Anesthetize the mouse and administer a pre-operative analgesic.
-
Surgical Procedure:
-
Make a midline laparotomy incision (1-2 cm) to expose the cecum.
-
Ligate the cecum distal to the ileocecal valve (the degree of ligation determines the severity of sepsis).
-
Puncture the ligated cecum once or twice with a needle (the needle gauge also influences severity).
-
Gently squeeze the cecum to extrude a small amount of fecal content.
-
Return the cecum to the peritoneal cavity and close the abdominal wall in layers.
-
-
Fluid Resuscitation: Immediately after surgery, administer subcutaneous sterile saline for fluid resuscitation.
-
GF9 Administration: Administer the GF9 peptide or vehicle control at a predetermined time point (e.g., at the time of CLP or shortly after).
-
Post-Operative Care and Monitoring:
-
Provide post-operative analgesia as required.
-
Monitor the mice for signs of sepsis (e.g., lethargy, piloerection, altered body temperature) and survival over a period of up to 10 days.[6]
-
At selected time points, blood and tissue samples (e.g., lung, liver) can be collected for bacterial load determination, cytokine analysis, and histopathological examination.[2][6]
-
Disclaimer: These protocols are intended as a guide. Researchers should optimize doses, timing, and model severity based on their specific experimental goals and in accordance with institutional animal care and use committee (IACUC) guidelines.
References
- 1. Frontiers | TREM-1 Modulation Strategies for Sepsis [frontiersin.org]
- 2. Synergistic effect of GF9 and streptomycin on relieving gram-negative bacteria-induced sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A novel ligand-independent peptide inhibitor of TREM-1 suppresses tumor growth in human lung cancer xenografts and prolongs survival of mice with lipopolysaccharide-induced septic shock - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synergistic effect of GF9 and streptomycin on relieving gram-negative bacteria-induced sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. TREM-1 Modulation Strategies for Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Liposomal Formulation for Mouse TREM-1 SCHOOL Peptide Delivery
Introduction
The Triggering Receptor Expressed on Myeloid cells-1 (TREM-1) is an immunoglobulin superfamily receptor expressed on neutrophils, monocytes, and macrophages.[1] As a potent amplifier of inflammatory responses, particularly those initiated through Toll-like receptors (TLRs), TREM-1 plays a critical role in the pathogenesis of inflammatory conditions such as septic shock.[2][3] Engagement of TREM-1 triggers a signaling cascade that results in the robust production of pro-inflammatory cytokines and chemokines.[4] Consequently, TREM-1 has emerged as a promising therapeutic target for mitigating hyperinflammatory states.
One innovative strategy for TREM-1 inhibition involves the use of Signaling Chain Homo-oligomerization (SCHOOL) peptides. These rationally designed peptides can act as ligand-independent inhibitors, effectively silencing the TREM-1 signaling pathway.[3] However, the therapeutic efficacy of such peptides can be limited by poor stability and a short half-life in vivo.
To overcome these limitations, lipid-based nano-delivery systems, such as liposomes, offer a compelling solution. Liposomes are biocompatible vesicles that can encapsulate therapeutic peptides, protecting them from degradation, improving their pharmacokinetic profile, and potentially enhancing their delivery to target myeloid cells.[5][6] These application notes provide detailed protocols for the preparation, characterization, and evaluation of a liposomal formulation for a mouse TREM-1 SCHOOL peptide inhibitor, intended for use in preclinical models of inflammation and sepsis.
TREM-1 Signaling Pathway
Upon engagement by its yet-unidentified endogenous ligand, TREM-1 associates with the transmembrane adaptor protein DAP12.[1] This association leads to the phosphorylation of an Immunoreceptor Tyrosine-based Activation Motif (ITAM) within DAP12, initiating a downstream signaling cascade. This cascade involves the activation of kinases such as Syk, PI3K, and ERK, ultimately leading to the activation of transcription factors like NF-κB.[1][4] This process amplifies the inflammatory response, resulting in increased production of cytokines such as TNF-α, IL-1β, and IL-6.[2][7]
Part 1: Liposomal Formulation and Characterization
This section details the methods for preparing and characterizing liposomes encapsulating a TREM-1 inhibitory peptide.
Experimental Workflow: Formulation
Protocol 1.1: Preparation of Peptide-Loaded Liposomes (Thin-Film Hydration & Extrusion)
This protocol is based on standard methods for encapsulating peptides into liposomes.[8][9]
Materials:
-
Lipids (e.g., DMPC, DMPG)
-
TREM-1 SCHOOL Peptide (e.g., GF9)[3]
-
Organic Solvent: Chloroform/Methanol mixture (2:1, v/v)
-
Hydration Buffer: HEPES-buffered saline (HBS), pH 7.4
-
Rotary evaporator
-
Mini-extruder with polycarbonate membranes (e.g., 100 nm pore size)
-
Dialysis membrane (MWCO 12-14 kDa)
Procedure:
-
Lipid Film Preparation:
-
Dissolve the chosen lipids in the chloroform/methanol mixture in a round-bottom flask.
-
Attach the flask to a rotary evaporator.
-
Evaporate the organic solvent under reduced pressure at a temperature above the lipid phase transition temperature until a thin, uniform lipid film is formed on the flask wall.[10]
-
Place the flask under high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Dissolve the TREM-1 SCHOOL peptide in the hydration buffer.
-
Add the peptide solution to the lipid film.
-
Hydrate the film by rotating the flask at a temperature above the lipid transition temperature for 1-2 hours. This process results in the formation of multilamellar vesicles (MLVs).[11]
-
-
Extrusion for Size Reduction:
-
Load the MLV suspension into a mini-extruder pre-heated to a temperature above the lipid transition temperature.
-
Extrude the suspension 11-21 times through a polycarbonate membrane of the desired pore size (e.g., 100 nm) to form small unilamellar vesicles (SUVs) with a uniform size distribution.[8]
-
-
Purification:
-
To remove the unencapsulated peptide, transfer the liposome suspension to a dialysis bag.
-
Dialyze against the hydration buffer at 4°C for 24 hours, with several buffer changes.[8]
-
-
Storage:
-
Store the final liposomal formulation at 4°C. For long-term storage, consider appropriate cryoprotectants and lyophilization.
-
Protocol 1.2: Physicochemical Characterization of Liposomes
1. Size, Polydispersity Index (PDI), and Zeta Potential:
-
Dilute the liposome sample in filtered, deionized water or HBS.
-
Analyze the sample using Dynamic Light Scattering (DLS).[5][12]
-
The instrument will report the average particle diameter (Z-average), the PDI (a measure of the width of the size distribution), and the zeta potential (an indicator of surface charge and colloidal stability).
2. Peptide Encapsulation Efficiency (EE%):
-
Lyse a known amount of the liposomal formulation using an appropriate solvent (e.g., acidified isopropanol or ethanol) to release the encapsulated peptide.[8][13]
-
Quantify the total amount of peptide in the lysed sample using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with a suitable standard curve.[5]
-
The EE% is calculated as:
-
EE% = (Amount of peptide in liposomes / Initial amount of peptide used) x 100
-
Data Presentation: Typical Liposome Characteristics
The following table summarizes expected physicochemical properties for a liposomal peptide formulation.
| Parameter | Typical Value | Method of Analysis |
| Vesicle Size (Z-average) | 100 - 150 nm | Dynamic Light Scattering (DLS) |
| Polydispersity Index (PDI) | < 0.2 | Dynamic Light Scattering (DLS) |
| Zeta Potential | -20 to -40 mV (for anionic lipids) | Dynamic Light Scattering (DLS) |
| Encapsulation Efficiency | 30% - 50% | RP-HPLC |
Part 2: In Vitro Assessment of Biological Activity
This section provides protocols to assess the ability of the liposomal TREM-1 peptide to inhibit inflammatory responses in macrophages.
Experimental Workflow: In Vitro Cytokine Inhibition
Protocol 2.1: In Vitro Cytokine Inhibition Assay
This protocol assesses the efficacy of the liposomal peptide in reducing LPS-induced cytokine production in a macrophage cell line.[3]
Materials:
-
Macrophage cell line (e.g., J774 or RAW264.7)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Lipopolysaccharide (LPS) from E. coli
-
Liposomal TREM-1 Peptide, Free TREM-1 Peptide, Empty Liposomes (vehicle)
-
96-well cell culture plates
-
ELISA kits for mouse TNF-α, IL-6, and IL-1β
Procedure:
-
Cell Seeding: Seed macrophages into a 96-well plate at a density of 1-2 x 10^5 cells/well and allow them to adhere overnight.
-
Treatment:
-
Remove the culture medium.
-
Add fresh medium containing serial dilutions of the Liposomal-Peptide, Free Peptide, or Empty Liposomes (vehicle control).
-
Incubate for 1-2 hours.
-
-
Stimulation:
-
Add LPS to each well to a final concentration of 100-1000 ng/mL (concentration should be optimized for the cell line). Include a negative control group with no LPS stimulation.
-
Incubate the plate for 6-24 hours at 37°C in a CO2 incubator.
-
-
Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the supernatant for analysis.
-
Cytokine Quantification:
-
Measure the concentrations of TNF-α, IL-6, and IL-1β in the supernatants using commercial ELISA kits according to the manufacturer's instructions.[14]
-
Data Presentation: Example In Vitro Cytokine Inhibition
This table presents hypothetical data illustrating the expected outcome of the in vitro assay, based on published findings.[3]
| Treatment Group (with 1 µg/mL LPS) | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) |
| LPS Only (Control) | 2500 ± 180 | 1800 ± 150 | 450 ± 40 |
| + Empty Liposomes | 2450 ± 200 | 1750 ± 160 | 440 ± 35 |
| + Free Peptide | 1300 ± 110 | 950 ± 80 | 230 ± 25 |
| + Liposomal Peptide | 850 ± 90 | 500 ± 55 | 110 ± 15 |
Part 3: In Vivo Efficacy in a Mouse Model of Sepsis
This section describes the use of a lipopolysaccharide (LPS)-induced endotoxemia model in mice to evaluate the therapeutic potential of the liposomal TREM-1 peptide.
Experimental Workflow: In Vivo Sepsis Model
Protocol 3.1: LPS-Induced Endotoxemia Mouse Model
This protocol is a widely used model to study acute systemic inflammation and test anti-sepsis therapeutics.[3]
Materials:
-
Mice (e.g., C57BL/6, 8-10 weeks old)
-
Lipopolysaccharide (LPS) from E. coli
-
Liposomal TREM-1 Peptide formulation and corresponding vehicle controls
-
Sterile saline for injections
Procedure:
-
Animal Handling: All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
-
Grouping: Randomly assign mice to treatment groups (n=8-10 per group):
-
Saline + Saline (Sham)
-
Saline + LPS (Control)
-
Empty Liposomes + LPS (Vehicle Control)
-
Liposomal TREM-1 Peptide + LPS (Treatment)
-
-
Dosing:
-
Administer the liposomal peptide formulation (e.g., via intraperitoneal or intravenous injection) one hour prior to the LPS challenge.[3]
-
-
Induction of Endotoxemia:
-
Inject a lethal or sub-lethal dose of LPS (e.g., 15-25 mg/kg) intraperitoneally. The exact dose must be predetermined in pilot studies to achieve the desired mortality rate (e.g., 80-100% within 48-72h for survival studies).
-
-
Monitoring:
-
For survival studies: Monitor mice every 6-12 hours for up to 7 days and record survival.
-
For mechanistic studies: Euthanize mice at predetermined time points (e.g., 6, 12, or 24 hours post-LPS) to collect blood and organs for further analysis.
-
Protocol 3.2: Cytokine Analysis from Mouse Serum
Procedure:
-
Sample Collection: Collect blood via cardiac puncture from euthanized mice.
-
Serum Preparation: Allow blood to clot at room temperature for 30 minutes, then centrifuge at 2,000 x g for 15 minutes at 4°C. Collect the serum (supernatant).
-
Quantification: Measure cytokine levels (TNF-α, IL-6, etc.) in the serum using ELISA or a multiplex bead-based immunoassay (e.g., Cytometric Bead Array - CBA) following the manufacturer's protocol.[15][16] Multiplex assays are advantageous as they allow for the simultaneous measurement of multiple analytes from a small sample volume.[15]
Protocol 3.3: Bacterial Load Determination
This protocol is more relevant for infection-based models like cecal ligation and puncture (CLP) but can be adapted to assess secondary infections or bacterial translocation in severe LPS models.[17]
Procedure:
-
Tissue Collection: Aseptically harvest organs (e.g., spleen, liver, lungs) from euthanized mice.
-
Homogenization: Weigh the tissue and homogenize it in a known volume of sterile PBS using a tissue homogenizer.
-
Serial Dilution: Perform 10-fold serial dilutions of the tissue homogenate in sterile PBS.
-
Plating: Plate 100 µL of each dilution onto appropriate agar plates (e.g., blood agar).[18]
-
Incubation & Counting: Incubate the plates at 37°C overnight. Count the number of colony-forming units (CFU) on plates that have between 30 and 300 colonies.[19]
-
Calculation: Calculate the bacterial load as CFU per gram of tissue.
Data Presentation: Example In Vivo Efficacy Data
The following tables present hypothetical data illustrating expected outcomes, based on published studies of TREM-1 inhibition in sepsis models.[3][20][21]
Table 3.1: Survival in LPS-Induced Lethal Shock
| Treatment Group (n=10) | Survival Rate at 72h |
| LPS + Saline | 10% (1/10) |
| LPS + Empty Liposomes | 10% (1/10) |
| LPS + Liposomal Peptide | 70% (7/10) |
Table 3.2: Serum Cytokine Levels 6h Post-LPS Challenge
| Treatment Group | Serum TNF-α (pg/mL) | Serum IL-6 (pg/mL) |
| Sham | < 50 | < 100 |
| LPS + Saline | 4500 ± 500 | 15000 ± 2100 |
| LPS + Empty Liposomes | 4400 ± 480 | 14500 ± 1900 |
| LPS + Liposomal Peptide | 1500 ± 250 | 5500 ± 900 |
References
- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 2. journals.physiology.org [journals.physiology.org]
- 3. A novel ligand-independent peptide inhibitor of TREM-1 suppresses tumor growth in human lung cancer xenografts and prolongs survival of mice with lipopolysaccharide-induced septic shock - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TREM-1 governs NLRP3 inflammasome activation of macrophages by firing up glycolysis in acute lung injury - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preparation and characterization of different liposomal formulations containing P5 HER2/neu-derived peptide and evaluation of their immunological responses and antitumor effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jddhs.com [jddhs.com]
- 7. Activation of TREM-1 induces endoplasmic reticulum stress through IRE-1α/XBP-1s pathway in murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. brieflands.com [brieflands.com]
- 9. Basic Methods for Preparation of Liposomes and Studying Their Interactions with Different Compounds, with the Emphasis on Polyphenols [mdpi.com]
- 10. 脂质体制备 - Avanti® Polar Lipids [sigmaaldrich.com]
- 11. Liposome Preparation Process - Creative Biolabs [creative-biolabs.com]
- 12. researchgate.net [researchgate.net]
- 13. Analysis of peptide and lipopeptide content in liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Approaches to Determine Expression of Inflammatory Cytokines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Method to Quantify Cytokines and Chemokines in Mouse Brain Tissue Using Bio-Plex Multiplex Immunoassays - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mesoscale.com [mesoscale.com]
- 17. TREM-1 promotes survival during septic shock in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Measuring Bacterial Load and Immune Responses in Mice Infected with Listeria monocytogenes - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Measuring bacterial load and immune responses in mice infected with Listeria monocytogenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Inhibition of the interaction of TREM-1 and eCIRP attenuates inflammation and improves survival in hepatic ischemia/reperfusion - PMC [pmc.ncbi.nlm.nih.gov]
- 21. TREM-1 Modulation Strategies for Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vitro Cytokine Assay Using Mouse TREM-1 Control Peptide
Audience: Researchers, scientists, and drug development professionals.
Introduction
Triggering Receptor Expressed on Myeloid cells-1 (TREM-1) is a transmembrane receptor primarily found on neutrophils, monocytes, and macrophages that plays a crucial role in amplifying inflammatory responses.[1][2][3] Upon engagement, TREM-1 associates with the signaling adaptor protein DAP12, initiating a downstream signaling cascade that leads to the production and release of pro-inflammatory cytokines and chemokines, such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6).[3][4][5] Dysregulation of the TREM-1 pathway is implicated in various inflammatory diseases, including sepsis and inflammatory bowel disease.[5]
This document provides detailed protocols for an in vitro cytokine assay to investigate the effects of modulating TREM-1 signaling in mouse myeloid cells. The use of a Mouse TREM-1 control peptide is essential to differentiate the specific effects of TREM-1 modulation from non-specific or baseline cellular responses.[6] This assay is a valuable tool for screening potential therapeutic agents that target the TREM-1 pathway.
Principle of the Assay
This assay measures the production of cytokines by mouse myeloid cells (e.g., bone marrow-derived macrophages or a macrophage cell line) in response to a TREM-1 agonist. The cells are treated with a TREM-1 agonist in the presence or absence of a TREM-1 inhibitory peptide and a corresponding control peptide. The concentration of cytokines released into the cell culture supernatant is then quantified using a multiplex bead-based immunoassay or an Enzyme-Linked Immunosorbent Assay (ELISA).[7][8][9] The control peptide, which is designed to be biologically inactive, serves as a negative control to ensure that any observed effects are specific to the modulation of TREM-1 signaling.[6]
Signaling Pathway
The following diagram illustrates the simplified TREM-1 signaling pathway leading to cytokine production.
Caption: TREM-1 Signaling Pathway.
Experimental Workflow
The general workflow for the in vitro cytokine assay is depicted below.
Caption: In Vitro Cytokine Assay Workflow.
Protocols
Protocol 1: Preparation of Mouse Bone Marrow-Derived Macrophages (BMDMs)
Materials:
-
Femurs and tibias from C57BL/6 mice
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
L-glutamine
-
Macrophage Colony-Stimulating Factor (M-CSF)
-
Red Blood Cell (RBC) Lysis Buffer
-
70 µm cell strainer
-
Sterile dissection tools
-
Petri dishes
-
50 mL conical tubes
Procedure:
-
Euthanize mice according to institutional guidelines.
-
Aseptically dissect femurs and tibias.
-
Flush the bone marrow from the bones using a syringe with RPMI-1640 medium into a sterile petri dish.
-
Create a single-cell suspension by gently passing the bone marrow through a 70 µm cell strainer into a 50 mL conical tube.
-
Centrifuge the cells at 300 x g for 10 minutes at 4°C.
-
Discard the supernatant and resuspend the cell pellet in RBC Lysis Buffer for 1-2 minutes to lyse red blood cells.
-
Add 10 mL of RPMI-1640 to neutralize the lysis buffer and centrifuge again.
-
Resuspend the cell pellet in complete RPMI-1640 medium (containing 10% FBS, 1% Penicillin-Streptomycin, 2 mM L-glutamine) supplemented with 20 ng/mL of M-CSF.
-
Culture the cells in non-tissue culture treated petri dishes at 37°C in a 5% CO₂ incubator.
-
On day 3, add fresh complete medium with M-CSF.
-
On day 7, the differentiated macrophages can be harvested by gently scraping and are ready for use in the cytokine assay.
Protocol 2: In Vitro Cytokine Assay
Materials:
-
Differentiated mouse BMDMs (from Protocol 1) or a suitable macrophage cell line (e.g., RAW 264.7)
-
Complete RPMI-1640 medium
-
96-well flat-bottom tissue culture plates
-
Mouse TREM-1 agonist (e.g., agonistic anti-TREM-1 antibody or Lipopolysaccharide - LPS)
-
Mouse TREM-1 inhibitory peptide (optional, for comparison)
-
Mouse TREM-1 control peptide
-
Phosphate-Buffered Saline (PBS)
-
Multiplex cytokine assay kit (e.g., Luminex-based) or ELISA kits for TNF-α, IL-1β, and IL-6
Procedure:
-
Harvest and count the BMDMs. Resuspend the cells in complete RPMI-1640 medium to a final concentration of 5 x 10⁵ cells/mL.
-
Seed 100 µL of the cell suspension (5 x 10⁴ cells) into each well of a 96-well plate.
-
Incubate the plate for 2-4 hours at 37°C and 5% CO₂ to allow the cells to adhere.
-
Prepare the treatment solutions. Dilute the Mouse TREM-1 control peptide and any inhibitory peptides to the desired concentrations in complete medium.
-
Carefully remove the medium from the wells and add 50 µL of the appropriate treatment solution (e.g., medium only, control peptide).
-
Incubate the plate for 1 hour at 37°C and 5% CO₂.
-
Prepare the TREM-1 agonist solution at 2x the final desired concentration in complete medium.
-
Add 50 µL of the agonist solution to the appropriate wells. The final volume in each well should be 100 µL. Include wells with cells and medium only (unstimulated control) and cells with agonist only.
-
Incubate the plate for 24 hours at 37°C and 5% CO₂.
-
After incubation, centrifuge the plate at 400 x g for 5 minutes to pellet the cells.
-
Carefully collect the supernatant from each well without disturbing the cell layer and transfer to a new 96-well plate or microcentrifuge tubes. Store the supernatants at -80°C until cytokine analysis.
Protocol 3: Cytokine Quantification by Multiplex Bead-Based Assay
Procedure:
-
Follow the manufacturer's instructions for the chosen multiplex cytokine assay kit.[7][10]
-
Briefly, this typically involves incubating the collected supernatants with a mixture of antibody-coupled beads specific for each cytokine of interest.
-
After incubation and washing steps, a biotinylated detection antibody cocktail is added.[7]
-
Streptavidin-phycoerythrin (PE) is then added, which binds to the biotinylated detection antibodies.[7]
-
The plate is read on a compatible flow cytometer-based instrument, which measures the fluorescence intensity for each bead population.
-
A standard curve is generated using known concentrations of recombinant cytokines to calculate the concentration of each cytokine in the samples.
Data Presentation
Quantitative data should be summarized in tables to facilitate clear comparison between different experimental conditions.
Table 1: Effect of Mouse TREM-1 Control Peptide on Agonist-Induced Cytokine Production (pg/mL)
| Treatment Group | TNF-α (Mean ± SD) | IL-1β (Mean ± SD) | IL-6 (Mean ± SD) |
| Unstimulated | 15.2 ± 3.1 | 5.8 ± 1.2 | 25.6 ± 4.5 |
| Agonist Only | 1250.4 ± 110.2 | 850.7 ± 75.3 | 2100.1 ± 180.9 |
| Agonist + Control Peptide (10 µg/mL) | 1235.9 ± 105.6 | 845.2 ± 70.1 | 2089.5 ± 175.4 |
| Agonist + Inhibitory Peptide (10 µg/mL) | 350.6 ± 40.5 | 210.3 ± 25.8 | 650.8 ± 55.2 |
Data are representative and should be replaced with actual experimental results. SD = Standard Deviation.
Table 2: Dose-Response of TREM-1 Inhibitory Peptide on TNF-α Production (pg/mL)
| Inhibitory Peptide Concentration | TNF-α (Mean ± SD) | % Inhibition |
| 0 µg/mL (Agonist Only) | 1250.4 ± 110.2 | 0% |
| 1 µg/mL | 980.1 ± 95.7 | 21.6% |
| 5 µg/mL | 550.8 ± 60.3 | 56.0% |
| 10 µg/mL | 350.6 ± 40.5 | 72.0% |
| Control Peptide (10 µg/mL) | 1235.9 ± 105.6 | 1.2% |
Data are representative and should be replaced with actual experimental results.
The protocols and guidelines presented here provide a robust framework for conducting in vitro cytokine assays to study the role of Mouse TREM-1. The inclusion of a TREM-1 control peptide is critical for validating the specificity of any observed inhibitory effects on cytokine production. This assay can be adapted for high-throughput screening of compounds targeting the TREM-1 signaling pathway, making it a valuable tool in immunology and drug discovery.
References
- 1. Regulation of triggering receptor expressed on myeloid cells 1 expression on mouse inflammatory monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | TREM-1 Modulation Strategies for Sepsis [frontiersin.org]
- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 4. Therapeutic Effect of Modulating TREM-1 via Anti-inflammation and Autophagy in Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The triggering receptor expressed on myeloid cells (TREM) in inflammatory bowel disease pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Buy Mouse TREM-1 SCHOOL peptide, control [smolecule.com]
- 7. immunology.org [immunology.org]
- 8. ELISA AND MULTIPLEX TECHNOLOGIES FOR CYTOKINE MEASUREMENT IN INFLAMMATION AND AGING RESEARCH - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biomedres.us [biomedres.us]
- 10. assaygenie.com [assaygenie.com]
Application Notes and Protocols: Investigating J774 Macrophage Response to TREM-1 SCHOOL Peptide
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Triggering Receptor Expressed on Myeloid cells-1 (TREM-1) is a member of the immunoglobulin superfamily of receptors expressed on neutrophils, monocytes, and macrophages. It plays a critical role in amplifying inflammatory responses, often in synergy with Toll-like receptor (TLR) signaling pathways. Upon activation, TREM-1 associates with the adaptor protein DAP12, initiating a downstream signaling cascade that results in the enhanced production of pro-inflammatory cytokines and chemokines, such as TNF-α, IL-1β, and IL-6.
The J774A.1 cell line, a murine macrophage-like cell line, is a widely used model to study macrophage functions, including inflammatory responses. The TREM-1 SCHOOL (Signaling Chain Homooligomerization) peptide, also known as GF9, is a synthetic peptide derived from the transmembrane region of murine TREM-1. It acts as a ligand-independent inhibitor by specifically targeting and disrupting the crucial interaction between TREM-1 and its signaling partner DAP12, thereby silencing the TREM-1 pathway.
These application notes provide detailed protocols for utilizing the J774A.1 cell line to study the inhibitory effects of the TREM-1 SCHOOL peptide on inflammatory signaling.
TREM-1 Signaling Pathway
Activation of TREM-1, often amplified by TLR ligands like LPS, initiates a signaling cascade through the adaptor protein DAP12. This leads to the activation of key downstream pathways, including PI3K/AKT and MEK/ERK, which converge on the activation of transcription factors like NF-κB. This, in turn, upregulates the expression of pro-inflammatory genes. The TREM-1 SCHOOL peptide (GF9) specifically inhibits this pathway by preventing the association of TREM-1 with DAP12.
Caption: TREM-1 signaling pathway and point of inhibition by the SCHOOL peptide.
Data Presentation
Table 1: TREM-1 Modulatory Peptides
This table outlines the key peptides used in studying TREM-1 signaling in J774 macrophages.
| Peptide Name | Sequence | Function | Mechanism of Action |
| Mouse TREM-1 SCHOOL Peptide (GF9) | GLLSKSLVF | Inhibitor | Ligand-independent; disrupts TREM-1/DAP12 interaction. |
| Control Peptide | N/A | Negative Control | A scrambled or irrelevant peptide sequence used to control for non-specific effects. |
| LP17 Peptide | LQVTDSGLYRCVIYHPP | Inhibitor | Acts as a decoy receptor, competing with TREM-1 for its natural ligand(s). |
Table 2: Expected Quantitative Effects of TREM-1 Inhibition in LPS-Stimulated J774 Macrophages
This table summarizes the anticipated results when J774 macrophages are treated with a TREM-1 inhibitor (like the SCHOOL peptide) prior to stimulation with a TLR agonist like Lipopolysaccharide (LPS).
| Analyte / Process | Expected Effect of TREM-1 Inhibition | Method of Measurement |
| TNF-α Secretion | Marked Reduction | ELISA |
| IL-1β Secretion | Marked Reduction | ELISA |
| IL-6 Secretion | Marked Reduction | ELISA |
| NF-κB (p65) Nuclear Translocation | Significant Decrease | Immunofluorescence Microscopy, Western Blot of nuclear fractions. |
| MyD88 Expression | Significant Attenuation | RT-PCR, Western Blot |
| IκBα Expression | Attenuation of Degradation | Western Blot |
| CD14 Expression | Significant Attenuation | RT-PCR, Flow Cytometry |
Experimental Protocols
Protocol 1: J774A.1 Cell Culture and Maintenance
This protocol details the standard procedures for culturing and passaging the J774A.1 adherent murine macrophage cell line.
Materials:
-
J774A.1 cell line (e.g., ATCC TIB-67)
-
Complete Medium: High-glucose Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Phosphate-Buffered Saline (PBS), sterile
-
T75 cell culture flasks
-
Cell scraper
-
CO2 incubator (37°C, 5% CO2)
-
Biosafety cabinet (BSC)
Procedure:
-
Thawing Cells:
-
Quickly thaw a cryovial of J774A.1 cells in a 37°C water bath.
-
Aseptically transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete medium.
-
Centrifuge at 300 x g for 5 minutes to pellet the cells.
-
Discard the supernatant and gently resuspend the cell pellet in 10-12 mL of fresh complete medium.
-
Transfer the cell suspension to a T75 flask and place it in the incubator.
-
-
Cell Maintenance and Passaging:
-
Observe cells daily. J774A.1 cells have a doubling time of approximately 17 hours.
-
When cells reach 80-90% confluency, they should be passaged.
-
Aspirate the old medium from the flask.
-
Wash the cell monolayer once with 5-10 mL of sterile PBS.
-
Add 5 mL of fresh complete medium to the flask.
-
Gently dislodge the adherent cells from the surface using a sterile cell scraper.
-
Create a single-cell suspension by gently pipetting up and down.
-
Split the cells at a ratio of 1:4 to 1:10 into new T75 flasks containing fresh complete medium.
-
Return flasks to the incubator.
-
Protocol 2: J774 Macrophage Stimulation Assay
This protocol describes how to treat J774 cells with the TREM-1 SCHOOL peptide followed by an inflammatory stimulus to assess the peptide's inhibitory effect.
Caption: Experimental workflow for stimulating J774 cells.
Materials:
-
Cultured J774A.1 cells
-
24-well tissue culture plates
-
Complete Medium
-
TREM-1 SCHOOL Peptide (GF9)
-
Control Peptide (scrambled)
-
Lipopolysaccharide (LPS) from E. coli
-
Sterile PBS
Procedure:
-
Cell Seeding:
-
Harvest J774A.1 cells as described in Protocol 1.
-
Count cells using a hemocytometer or automated cell counter.
-
Seed cells into 24-well plates at a density of 2 x 10^5 cells per well in 500 µL of complete medium.
-
Incubate for 24 hours at 37°C, 5% CO2 to allow for cell adherence.
-
-
Peptide Pre-treatment:
-
Prepare stock solutions of the SCHOOL peptide and control peptide in a suitable sterile vehicle (e.g., PBS or sterile water).
-
Dilute the peptides to the desired final concentration in complete medium. A typical concentration range to test is 25-300 µg/mL.
-
Carefully remove the medium from the wells and replace it with medium containing the appropriate peptide (SCHOOL peptide, control peptide, or vehicle alone).
-
Incubate for 1 hour at 37°C, 5% CO2.
-
-
LPS Stimulation:
-
Prepare a stock solution of LPS. A final concentration of 100 ng/mL is often effective for stimulating J774 cells.
-
Add the required volume of LPS directly to each well (except for unstimulated controls).
-
Incubate for the desired time period. For cytokine analysis, 6-24 hours is typical. For signaling pathway analysis (e.g., NF-κB translocation), shorter time points (e.g., 30-60 minutes) are used.
-
-
Sample Collection:
-
After incubation, carefully collect the culture supernatant from each well and transfer to microcentrifuge tubes. Centrifuge at 1000 x g for 5 minutes to remove cell debris. Store supernatant at -80°C for cytokine analysis.
-
The remaining cell monolayer can be washed with cold PBS and then lysed for subsequent protein or RNA analysis.
-
Protocol 3: Measurement of TNF-α Production by ELISA
This protocol provides a general outline for a sandwich Enzyme-Linked Immunosorbent Assay (ELISA) to quantify TNF-α in culture supernatants.
Materials:
-
Mouse TNF-α ELISA Kit (containing capture antibody, detection antibody, standard, and substrate)
-
Collected cell culture supernatants (from Protocol 2)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Assay Diluent (as specified by kit manufacturer)
-
Stop Solution
-
96-well ELISA plate
-
Microplate reader
Procedure:
-
Plate Coating: Coat a 96-well plate with the capture antibody overnight at 4°C, as per the kit instructions.
-
Washing & Blocking: Wash the plate multiple times with Wash Buffer. Block the plate with Assay Diluent for 1-2 hours at room temperature to prevent non-specific binding.
-
Standard and Sample Incubation:
-
Prepare a serial dilution of the TNF-α standard to create a standard curve.
-
Add standards and collected cell culture supernatants to the appropriate wells.
-
Incubate for 2 hours at room temperature.
-
-
Detection Antibody: Wash the plate. Add the biotinylated detection antibody to each well and incubate for 1-2 hours.
-
Enzyme Conjugate: Wash the plate. Add streptavidin-HRP conjugate and incubate for 20-30 minutes in the dark.
-
Substrate Development: Wash the plate. Add the TMB substrate solution and incubate for 15-30 minutes in the dark, allowing color to develop.
-
Reading: Add the Stop Solution to each well. Read the absorbance at 450 nm using a microplate reader.
-
Analysis: Calculate the concentration of TNF-α in the samples by interpolating from the standard curve.
Protocol 4: Analysis of NF-κB p65 Nuclear Translocation by Immunofluorescence
This protocol describes how to visualize and quantify the activation of NF-κB by observing the translocation of its p65 subunit from the cytoplasm to the nucleus.
Materials:
-
J774 cells cultured on glass coverslips in a 24-well plate
-
4% Paraformaldehyde (PFA) for fixation
-
0.25% Triton X-100 in PBS for permeabilization
-
Blocking Buffer (e.g., 5% Bovine Serum Albumin in PBS)
-
Primary Antibody: Rabbit anti-NF-κB p65
-
Secondary Antibody: Goat anti-Rabbit IgG, Alexa Fluor 488 (or other conjugate)
-
Nuclear Stain: DAPI (4′,6-diamidino-2-phenylindole)
-
Mounting Medium
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment: Seed and treat J774 cells on coverslips as described in Protocol 2, using a shorter LPS stimulation time (e.g., 40-60 minutes).
-
Fixation:
-
Remove the medium and gently wash the cells twice with PBS.
-
Add 4% PFA to each well and incubate for 15 minutes at room temperature.
-
-
Permeabilization:
-
Wash the cells three times with PBS.
-
Add 0.25% Triton X-100 in PBS and incubate for 10 minutes.
-
-
Blocking:
-
Wash the cells three times with PBS.
-
Add Blocking Buffer and incubate for 1 hour at room temperature.
-
-
Antibody Staining:
-
Dilute the primary anti-p65 antibody in Blocking Buffer.
-
Incubate the coverslips with the primary antibody solution for 1-2 hours at room temperature or overnight at 4°C.
-
Wash the cells three times with PBS.
-
Dilute the fluorescently-labeled secondary antibody and DAPI in Blocking Buffer.
-
Incubate the coverslips with the secondary antibody/DAPI solution for 1 hour at room temperature, protected from light.
-
-
Mounting and Imaging:
-
Wash the cells three times with PBS.
-
Mount the coverslips onto glass slides using an anti-fade mounting medium.
-
Image the cells using a fluorescence microscope. DAPI will stain the nucleus (blue), and the secondary antibody will reveal the location of p65 (green).
-
-
Analysis: In unstimulated cells, p65 staining will be predominantly cytoplasmic. In LPS-stimulated cells, the green fluorescence will shift to the nucleus, co-localizing with the DAPI stain. Treatment with the TREM-1 SCHOOL peptide is expected to reduce this nuclear translocation. Quantification can be performed using image analysis software to measure the ratio of nuclear to cytoplasmic fluorescence intensity.
Experimental Design for TREM-1 Inhibition Studies in Mice: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for designing and conducting preclinical studies in mice to evaluate the therapeutic potential of Triggering Receptor Expressed on Myeloid cells-1 (TREM-1) inhibitors. This document outlines the TREM-1 signaling pathway, detailed protocols for inducing relevant disease models, administration of TREM-1 inhibitors, and methods for assessing therapeutic efficacy.
Introduction to TREM-1
Triggering Receptor Expressed on Myeloid cells-1 (TREM-1) is a transmembrane glycoprotein belonging to the immunoglobulin superfamily. It is primarily expressed on myeloid cells such as neutrophils, monocytes, and macrophages.[1][2] TREM-1 functions as an amplifier of inflammatory responses.[2][3] Upon engagement by its yet unidentified endogenous ligand(s), TREM-1 associates with the adaptor protein DAP12, initiating a downstream signaling cascade that potentiates inflammatory responses, often in synergy with Toll-like receptor (TLR) signaling.[1][4][5] Dysregulation of the TREM-1 pathway is implicated in the pathophysiology of various inflammatory conditions, including sepsis and inflammatory bowel disease (IBD), making it an attractive therapeutic target.[6][7]
TREM-1 Signaling Pathway
The activation of TREM-1 leads to the phosphorylation of DAP12, which in turn recruits and activates spleen tyrosine kinase (Syk). This initiates a cascade involving phosphatidylinositol 3-kinase (PI3K) and phospholipase C-gamma (PLCγ), ultimately leading to the activation of downstream transcription factors like NF-κB and AP-1.[3][5] This signaling amplifies the production of pro-inflammatory cytokines and chemokines, such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Monocyte Chemoattractant Protein-1 (MCP-1).[1][7]
Experimental Protocols
This section provides detailed methodologies for inducing sepsis and colitis in mice, administering TREM-1 inhibitors, and assessing the outcomes.
Mouse Model of Sepsis: Cecal Ligation and Puncture (CLP)
The CLP model is considered the gold standard for inducing polymicrobial sepsis that closely mimics the human condition.
Materials:
-
Male C57BL/6 mice (8-12 weeks old)
-
Anesthetic (e.g., Ketamine/Xylazine cocktail or Isoflurane)
-
Surgical scissors and forceps
-
3-0 silk suture
-
21-gauge and 25-gauge needles
-
70% ethanol and povidone-iodine for disinfection
-
Sterile saline (warmed to 37°C)
-
Analgesic (e.g., Buprenorphine)
Procedure:
-
Anesthetize the mouse using an approved protocol. Confirm proper anesthetic depth by lack of pedal withdrawal reflex.
-
Shave the abdomen and disinfect the surgical area with povidone-iodine followed by 70% ethanol.
-
Make a 1-2 cm midline laparotomy incision through the skin and peritoneum to expose the abdominal cavity.
-
Exteriorize the cecum, ensuring the blood supply is not compromised.
-
Ligate the cecum distal to the ileocecal valve. The position of the ligation determines the severity of sepsis (a more proximal ligation results in higher severity). For moderate sepsis, ligate approximately 50% of the cecum.
-
Puncture the ligated cecum once or twice with a 21-gauge needle (for severe sepsis) or a 25-gauge needle (for moderate sepsis). A small amount of fecal matter should be extruded.
-
Carefully return the cecum to the peritoneal cavity.
-
Close the peritoneum and skin with sutures or surgical clips.
-
Administer 1 ml of pre-warmed sterile saline subcutaneously for fluid resuscitation.
-
Administer analgesic as per institutional guidelines.
-
Monitor mice closely for signs of distress, and assess survival at predetermined time points.
Mouse Model of Colitis: Dextran Sulfate Sodium (DSS)
The DSS-induced colitis model is a widely used and reproducible model of inflammatory bowel disease, particularly ulcerative colitis.
Materials:
-
Male C57BL/6 mice (8-12 weeks old)
-
Dextran Sulfate Sodium (DSS; molecular weight 36,000-50,000 Da)
-
Sterile drinking water
Procedure for Acute Colitis:
-
Record the initial body weight of each mouse.
-
Prepare a 2-3% (w/v) solution of DSS in sterile drinking water. This solution should be prepared fresh every 2-3 days.
-
Provide the DSS solution as the sole source of drinking water for 5-7 consecutive days.
-
Monitor the mice daily for body weight loss, stool consistency, and the presence of blood in the feces to calculate the Disease Activity Index (DAI).
-
On day 7, euthanize the mice for tissue collection and analysis.
Procedure for Chronic Colitis:
-
Induce colitis as described for the acute model for 5-7 days.
-
Replace the DSS solution with regular sterile drinking water for a recovery period of 7-14 days.
-
Repeat the cycle of DSS administration and recovery for 2-3 cycles to establish chronic inflammation.
Administration of TREM-1 Inhibitors
The following protocols are for the administration of common TREM-1 inhibitory peptides, LR12 (Nangibotide) and LP17. Doses and administration routes may need to be optimized for specific experimental conditions.
LR12 (Nangibotide) Administration in CLP Sepsis Model:
-
Dose: 5 mg/kg body weight.
-
Route: Intravenous (i.v.) or Intraperitoneal (i.p.).
-
Timing: Administer 1 hour after CLP induction (therapeutic approach).
-
Frequency: Single administration.
LP17 Administration in DSS Colitis Model:
-
Dose: 10-15 mg/kg body weight.
-
Route: Intraperitoneal (i.p.).
-
Timing: Administer daily starting from day 0 of DSS administration (prophylactic approach) or from day 3 (therapeutic approach).
-
Frequency: Once daily for the duration of the DSS treatment.
Assessment of Therapeutic Efficacy
a. Cytokine Analysis (ELISA):
-
Collect blood samples via cardiac puncture at the time of euthanasia and isolate serum.
-
Homogenize colon or lung tissue in lysis buffer and centrifuge to collect the supernatant.
-
Use commercially available ELISA kits to quantify the levels of TNF-α and IL-6 in the serum and tissue homogenates according to the manufacturer's instructions.
b. Myeloperoxidase (MPO) Assay:
-
Homogenize a pre-weighed portion of colon or lung tissue in a suitable buffer.
-
Centrifuge the homogenate and collect the supernatant.
-
Use a commercial MPO assay kit or a standard colorimetric assay to measure MPO activity, which is an indicator of neutrophil infiltration.
c. Histological Analysis of Colitis:
-
Fix a segment of the colon in 10% neutral buffered formalin.
-
Embed the tissue in paraffin and prepare 5 µm sections.
-
Stain the sections with Hematoxylin and Eosin (H&E).
-
Score the slides in a blinded manner for the severity of inflammation, extent of injury, and crypt damage.
d. Flow Cytometry for Immune Cell Profiling:
-
Isolate spleens and prepare single-cell suspensions.
-
Lyse red blood cells using a lysis buffer.
-
Stain the cells with a panel of fluorescently labeled antibodies against immune cell markers (e.g., CD45, Ly6G, F4/80, CD11b, CD4, CD8).
-
Acquire data on a flow cytometer and analyze the populations of neutrophils, macrophages, and T-cell subsets.
Data Presentation
Quantitative data should be summarized in tables for clear comparison between experimental groups.
Table 1: Survival Rate in CLP-Induced Sepsis
| Treatment Group | N | Survival Rate (%) at 72h | p-value vs. Vehicle |
|---|---|---|---|
| Sham | 10 | 100 | - |
| CLP + Vehicle | 10 | 20 | - |
| CLP + LR12 (5 mg/kg) | 10 | 60 | <0.05 |
Table 2: Disease Activity Index (DAI) in DSS-Induced Colitis (Day 7)
| Treatment Group | N | Body Weight Loss (%) | Stool Consistency Score | Fecal Blood Score | DAI Score (Mean ± SEM) | p-value vs. Vehicle |
|---|---|---|---|---|---|---|
| Control | 10 | 0 | 0 | 0 | 0 | - |
| DSS + Vehicle | 10 | 15.2 ± 1.8 | 3.5 ± 0.3 | 3.8 ± 0.2 | 10.8 ± 0.7 | - |
| DSS + LP17 (10 mg/kg) | 10 | 7.5 ± 1.1 | 1.8 ± 0.2 | 1.5 ± 0.3 | 4.8 ± 0.5 | <0.01 |
Table 3: Cytokine Levels in Serum (pg/mL) at 24h post-CLP
| Treatment Group | N | TNF-α (Mean ± SEM) | IL-6 (Mean ± SEM) | p-value (TNF-α) | p-value (IL-6) |
|---|---|---|---|---|---|
| Sham | 10 | 50 ± 12 | 80 ± 25 | - | - |
| CLP + Vehicle | 10 | 1250 ± 150 | 2500 ± 300 | - | - |
| CLP + LR12 (5 mg/kg) | 10 | 600 ± 80 | 1100 ± 180 | <0.01 | <0.01 |
Experimental Workflow Visualization
The following diagram illustrates a general workflow for an in vivo study of a TREM-1 inhibitor.
References
- 1. Triggering receptor expressed on myeloid cells-1 in sepsis, and current insights into clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. P01.12. Prophylactic effects of Lonicera japonica extract on dextran sulfate sodium-induced colitis in a mouse model by inhibition of the Th1/Th17 response - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neutralizing IL-23 is superior to blocking IL-17 in suppressing intestinal inflammation in a spontaneous murine colitis model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. inotrem.com [inotrem.com]
- 5. TREM-1 Modulation Strategies for Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Tristetraprolin Regulates TH17 Cell Function and Ameliorates DSS-Induced Colitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Utilizing Mouse TREM-1 SCHOOL Peptide in a Colitis Model
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of Mouse TREM-1 SCHOOL peptide (also known as GF9) in experimental mouse models of colitis. It is intended for researchers, scientists, and professionals in drug development investigating novel therapeutic strategies for Inflammatory Bowel Disease (IBD).
Introduction to TREM-1 in Colitis
Triggering Receptor Expressed on Myeloid cells-1 (TREM-1) is a potent amplifying receptor of inflammatory responses primarily expressed on neutrophils, monocytes, and macrophages.[1][2] In the context of IBD, TREM-1 expression is significantly upregulated in the intestine and its levels correlate with disease activity.[1][3] Activation of TREM-1 leads to the enhanced secretion of pro-inflammatory cytokines and chemokines, such as TNF-α, IL-6, and IL-1β, perpetuating the chronic inflammation characteristic of colitis.[1][4] Consequently, blocking the TREM-1 signaling pathway presents a promising therapeutic approach for IBD.[3][4]
Several peptidic inhibitors of TREM-1 have been developed and successfully tested in preclinical colitis models, including LP17 and LR12.[1][4][5][6] The Mouse TREM-1 SCHOOL peptide (GF9) is a novel, ligand-independent inhibitor designed to specifically disrupt the interaction between TREM-1 and its signaling partner, DAP12, thereby silencing the downstream inflammatory cascade.[2][3]
Mechanism of Action: TREM-1 Signaling and Inhibition
TREM-1 itself lacks an intrinsic signaling motif. Upon ligand binding, it associates with the transmembrane adapter protein DAP12, which contains an immunoreceptor tyrosine-based activation motif (ITAM).[3] Phosphorylation of DAP12's ITAM recruits and activates the spleen tyrosine kinase (Syk), initiating a downstream signaling cascade that results in the activation of transcription factors like NF-κB and AP-1.[4] This leads to the production and release of pro-inflammatory mediators.[1][4]
The Mouse TREM-1 SCHOOL peptide (GF9), with the sequence GLLSKSLVF, is derived from the transmembrane region of murine TREM-1.[3] It is designed to prevent the homooligomerization of the TREM-1/DAP12 signaling complex, a critical step for signal transduction.[2][3] This ligand-independent mechanism offers a specific way to silence TREM-1 signaling.[2]
Signaling Pathway Diagram
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A novel ligand-independent peptide inhibitor of TREM-1 suppresses tumor growth in human lung cancer xenografts and prolongs survival of mice with lipopolysaccharide-induced septic shock - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | TREM-1 Modulation Strategies for Sepsis [frontiersin.org]
- 4. JCI - TREM-1–expressing intestinal macrophages crucially amplify chronic inflammation in experimental colitis and inflammatory bowel diseases [jci.org]
- 5. Buy Mouse TREM-1 SCHOOL peptide, control [smolecule.com]
- 6. academic.oup.com [academic.oup.com]
Application Notes: Protocol for Assessing TREM-1 Activity with SCHOOL Peptides
For Research Use Only. Not for use in diagnostic procedures.
Introduction
The Triggering Receptor Expressed on Myeloid cells-1 (TREM-1) is a transmembrane glycoprotein belonging to the immunoglobulin superfamily.[1][2] It is primarily expressed on myeloid cells such as neutrophils, monocytes, and macrophages.[1][3] TREM-1 acts as a crucial amplifier of inflammatory responses initiated by Toll-like receptors (TLRs) and other pattern recognition receptors.[2][4] Upon engagement by its ligands, TREM-1 associates with the transmembrane adapter protein DAP12, leading to the phosphorylation of DAP12's immunoreceptor tyrosine-based activation motif (ITAM).[1][5] This event triggers a downstream signaling cascade involving spleen tyrosine kinase (Syk) and phospholipase C-γ (PLC-γ), culminating in the activation of transcription factors like NF-κB and subsequent production of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-8) and chemokines.[1][6]
Given its role in amplifying inflammation, TREM-1 has emerged as a significant therapeutic target for various inflammatory conditions, including sepsis and rheumatoid arthritis.[7][8][9] SCHOOL peptides are a novel class of ligand-independent inhibitors designed based on the Signaling Chain Homooligomerization (SCHOOL) model.[3][7] Unlike traditional inhibitors that block ligand binding, SCHOOL peptides such as GF9 are designed to disrupt the crucial interaction between TREM-1 and its signaling partner DAP12 within the cell membrane.[3][4] This disruption prevents the formation of DAP12 homooligomers, thereby blocking the downstream signaling cascade and attenuating the inflammatory response.[3]
These application notes provide a detailed protocol for assessing the inhibitory activity of SCHOOL peptides on TREM-1 signaling in an in vitro cell-based assay.
Principle of the Method
This protocol describes an in vitro method to quantify the inhibitory effect of SCHOOL peptides on TREM-1-mediated inflammation. A human monocytic cell line (e.g., THP-1 or U937) that expresses TREM-1 is first stimulated to induce a pro-inflammatory M1-like macrophage phenotype.[10][11] TREM-1 signaling is then activated, typically using bacterial lipopolysaccharide (LPS), which upregulates TREM-1 expression and engagement.[12][13] The cells are treated with varying concentrations of a SCHOOL peptide (e.g., GF9) or a control peptide. The inhibitory activity is assessed by measuring the reduction in the secretion of a key pro-inflammatory cytokine, such as Tumor Necrosis Factor-alpha (TNF-α), using an Enzyme-Linked Immunosorbent Assay (ELISA).
Visualized Signaling Pathway and Workflow
Materials and Reagents
-
Cell Line: Human monocytic cell line THP-1 (ATCC® TIB-202™) or U937 (ATCC® CRL-1593.2™). THP-1 cells are often chosen for their responsiveness to M1 (pro-inflammatory) stimuli.[10][11]
-
Peptides:
-
TREM-1 Inhibitory SCHOOL Peptide (e.g., GF9).
-
Negative Control Peptide (e.g., a scrambled version of the SCHOOL peptide).
-
-
Culture Media: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Differentiation Agent: Phorbol 12-myristate 13-acetate (PMA).
-
Stimulant: Lipopolysaccharide (LPS) from E. coli O111:B4.
-
Assay Reagents:
-
Equipment:
-
Humidified incubator (37°C, 5% CO₂).
-
Centrifuge.
-
96-well flat-bottom cell culture plates.
-
Microplate reader capable of measuring absorbance at 450 nm.
-
Laminar flow hood.
-
Multichannel pipette.
-
Experimental Protocol
Part 1: Cell Culture and Differentiation
-
Cell Maintenance: Culture THP-1 or U937 cells in T-75 flasks with complete RPMI-1640 medium in a humidified incubator. Subculture cells every 2-3 days to maintain a density between 2 x 10⁵ and 1 x 10⁶ cells/mL.
-
Seeding: Seed the cells into 96-well flat-bottom plates at a density of 5 x 10⁴ cells per well in 100 µL of complete culture medium.
-
Differentiation: To differentiate the monocytic cells into macrophage-like cells, add PMA to each well to a final concentration of 50-100 ng/mL.[16]
-
Incubation: Incubate the plates for 48 hours at 37°C with 5% CO₂. After incubation, cells will be adherent and have a macrophage-like morphology.
-
Washing: Gently aspirate the medium containing PMA and wash the adherent cells twice with 150 µL of pre-warmed sterile PBS to remove any remaining PMA and non-adherent cells.
-
Resting: Add 100 µL of fresh, serum-free RPMI-1640 medium to each well and incubate for 24 hours to allow the cells to return to a resting state.
Part 2: Peptide Treatment and TREM-1 Stimulation
-
Peptide Preparation: Prepare stock solutions of the SCHOOL peptide and control peptide in a suitable solvent (e.g., sterile water or DMSO). Create a serial dilution of the peptides in serum-free RPMI-1640 medium to achieve the desired final concentrations (e.g., ranging from 1 µM to 100 µM).
-
Treatment: Aspirate the medium from the rested cells. Add 100 µL of the prepared peptide dilutions (or medium alone for untreated controls) to the appropriate wells. It is recommended to perform each treatment in triplicate.
-
Pre-incubation: Incubate the plate for 1-2 hours at 37°C to allow for peptide uptake or interaction with the cells.
-
Stimulation: Add LPS to all wells (except for the unstimulated negative control wells) to a final concentration of 100 ng/mL to 1 µg/mL to activate the TREM-1 pathway.[7] The final volume in each well should be approximately 200 µL.
-
Final Incubation: Incubate the plate for 24 hours at 37°C with 5% CO₂.[12]
Part 3: Cytokine Measurement by ELISA
-
Supernatant Collection: After incubation, centrifuge the 96-well plate at 400 x g for 10 minutes at 4°C to pellet any detached cells.
-
Sample Collection: Carefully collect 100-150 µL of the cell-free supernatant from each well without disturbing the cell layer. Store supernatants at -80°C if not used immediately.
-
ELISA Procedure: Quantify the concentration of TNF-α (or another relevant cytokine like IL-6 or IL-8) in the collected supernatants using a commercial ELISA kit.[17][18] Follow the manufacturer’s instructions precisely for the assay protocol, including standard curve preparation, sample incubation, washing steps, and substrate addition.
-
Data Acquisition: Read the absorbance of the plate at 450 nm using a microplate reader.
Data Analysis
-
Standard Curve: Plot the absorbance values versus the concentration of the recombinant cytokine standards. Use a four-parameter logistic (4-PL) curve fit to generate the standard curve.
-
Cytokine Concentration: Calculate the concentration of TNF-α (in pg/mL or ng/mL) in each sample by interpolating their absorbance values from the standard curve.
-
Percentage Inhibition: Calculate the percentage of inhibition of TNF-α production for each peptide concentration using the following formula:
% Inhibition = [1 - (TNFα_peptide - TNFα_unstimulated) / (TNFα_LPS_only - TNFα_unstimulated)] x 100
-
IC₅₀ Determination: Plot the percentage inhibition against the logarithm of the peptide concentration. Use a non-linear regression analysis (log(inhibitor) vs. response -- variable slope) to determine the IC₅₀ value, which is the concentration of the SCHOOL peptide that causes 50% inhibition of cytokine production.
Expected Results and Data Presentation
The SCHOOL peptide is expected to reduce the production of pro-inflammatory cytokines in a dose-dependent manner. The control peptide should show minimal to no inhibitory effect. The quantitative data should be summarized in tables for clarity.
Table 1: Effect of SCHOOL Peptide GF9 on TNF-α Production in LPS-Stimulated THP-1 Macrophages
| Treatment Group | Concentration | Mean TNF-α (pg/mL) ± SD | % Inhibition |
| Unstimulated Control | - | 55 ± 15 | - |
| LPS Only (1 µg/mL) | - | 2850 ± 210 | 0% |
| Control Peptide | 50 µM | 2795 ± 190 | ~2% |
| SCHOOL Peptide GF9 | 10 µM | 1995 ± 150 | 30.6% |
| SCHOOL Peptide GF9 | 25 µM | 1420 ± 110 | 51.2% |
| SCHOOL Peptide GF9 | 50 µM | 780 ± 95 | 74.1% |
| SCHOOL Peptide GF9 | 100 µM | 410 ± 60 | 87.3% |
Note: Data are representative and should be generated from experimental replicates.
Table 2: Comparative Inhibitory Activity of TREM-1 Peptides
| Peptide | Target Mechanism | Reported IC₅₀ (TNF-α Inhibition) | Reference |
| GF9 (SCHOOL) | Disrupts TREM-1/DAP12 Interaction | ~25 µM (Example Data) | [3][7] |
| LR12 (Nangibotide) | Ligand Decoy | Varies by model | [1][19] |
| LP17 | Ligand Decoy | Varies by model | [1][20] |
Note: IC₅₀ values are highly dependent on the specific assay conditions (cell type, stimulus, incubation time) and should be determined empirically.
References
- 1. researchgate.net [researchgate.net]
- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 3. Frontiers | TREM-1 and TREM-2 as therapeutic targets: clinical challenges and perspectives [frontiersin.org]
- 4. Frontiers | TREM-1 Modulation Strategies for Sepsis [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. The triggering receptor expressed on myeloid cells (TREM) in inflammatory bowel disease pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A novel ligand-independent peptide inhibitor of TREM-1 suppresses tumor growth in human lung cancer xenografts and prolongs survival of mice with lipopolysaccharide-induced septic shock - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A novel ligand-independent peptide inhibitor of TREM-1 suppresses tumor growth in human lung cancer xenografts and prolongs survival of mice with lipopolysaccharide-induced septic shock - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Rationally designed ligand-independent peptide inhibitors of TREM-1 ameliorate collagen-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparison of monocytic cell lines U937 and THP-1 as macrophage models for in vitro studies | CoLab [colab.ws]
- 11. Comparison of monocytic cell lines U937 and THP-1 as macrophage models for in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. TREM-1 multimerization is essential for its activation on monocytes and neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Production of Soluble Triggering Receptor Expressed on Myeloid Cells by Lipopolysaccharide-Stimulated Human Neutrophils Involves De Novo Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. cloud-clone.com [cloud-clone.com]
- 15. cloud-clone.com [cloud-clone.com]
- 16. THP-1 and U937 Cells - The Impact of Food Bioactives on Health - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. inotrem.com [inotrem.com]
- 20. researchgate.net [researchgate.net]
Application Notes and Protocols for Measuring TNF-alpha Secretion Following TREM-1 Peptide Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Triggering Receptor Expressed on Myeloid cells-1 (TREM-1) is a potent amplifier of inflammatory responses.[1][2] Expressed predominantly on neutrophils, monocytes, and macrophages, TREM-1 activation significantly enhances the secretion of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-alpha).[3][4] This amplification occurs in synergy with pattern recognition receptors like Toll-like receptors (TLRs) and NOD-like receptors (NLRs).[5] Consequently, TREM-1 has emerged as a critical therapeutic target for a variety of inflammatory diseases, including sepsis and certain cancers. The development of TREM-1 modulating peptides, both agonists and antagonists, necessitates robust and reproducible methods for quantifying their effects on downstream inflammatory signaling.
These application notes provide detailed protocols for the in vitro assessment of TREM-1 peptide activity by measuring TNF-alpha secretion from myeloid cells. The protocols cover cell culture, peptide treatment, and TNF-alpha quantification using Enzyme-Linked Immunosorbent Assay (ELISA).
Data Presentation: Efficacy of TREM-1 Peptides on TNF-alpha Secretion
The following tables summarize the quantitative effects of various TREM-1 inhibitory peptides on TNF-alpha secretion in vitro. The data has been compiled from published studies to provide a comparative overview.
Table 1: Effect of TREM-1 Inhibitory Peptide LP17 on LPS-Induced TNF-alpha Secretion in Monocytes
| Treatment Group | TNF-alpha Secretion (pg/mL) | Percent Inhibition |
| LPS (1 µg/mL) | 1250 (representative value) | 0% |
| LPS + LP17 (10 ng/mL) | ~900 | ~28% |
| LPS + LP17 (50 ng/mL) | ~650 | ~48% |
| LPS + LP17 (100 ng/mL) | ~400 | ~68% |
Data is estimated from graphical representations in the cited literature and is intended for comparative purposes.
Table 2: Effect of TREM-1 Inhibitory Peptide GF9 on LPS-Induced TNF-alpha Secretion in J774 Macrophages
| Treatment Group | TNF-alpha Secretion (pg/mL, Mean ± SD) | P-value |
| LPS (1 µg/mL) | 3500 ± 250 | - |
| LPS + Control Peptide (50 ng/mL) | 3450 ± 300 | > 0.05 |
| LPS + GF9 Peptide (50 ng/mL) | 1200 ± 150 | < 0.001 |
Data is derived from a study by C.A. Vasina et al. and presented for illustrative purposes.[6]
Table 3: Effect of TREM-1 Agonist Antibody on TNF-alpha Secretion in Monocytes
| Treatment Group | TNF-alpha Secretion (pg/mL, Representative Data) |
| Untreated Control | < 50 |
| Isotype Control Antibody (10 µg/mL) | < 50 |
| Agonistic TREM-1 Antibody (10 µg/mL) | ~ 400 |
This table illustrates the expected outcome of TREM-1 agonism on TNF-alpha secretion.[7]
Signaling Pathways and Experimental Workflow
TREM-1 Signaling Pathway Leading to TNF-alpha Secretion
References
- 1. Triggering receptor expressed on myeloid cells-1 in sepsis, and current insights into clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Macrophage Modulation - SignaBlok [signablok.com]
- 3. Frontiers | TREM-1 Modulation Strategies for Sepsis [frontiersin.org]
- 4. TREM-1 is a positive regulator of TNF-α and IL-8 production in U937 foam cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. inotrem.com [inotrem.com]
- 6. A novel ligand-independent peptide inhibitor of TREM-1 suppresses tumor growth in human lung cancer xenografts and prolongs survival of mice with lipopolysaccharide-induced septic shock - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Monocyte TREM-1 Levels Associate With Anti-TNF Responsiveness in IBD Through Autophagy and Fcγ-Receptor Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing GF9 Peptide Concentration for In Vitro Studies: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing the GF9 peptide in in vitro studies. The information is presented in a question-and-answer format to directly address common challenges and inquiries, facilitating the optimization of experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for the GF9 peptide?
A1: The GF9 peptide is a TREM-1 (Triggering Receptor Expressed on Myeloid cells-1) inhibitor. It functions through a ligand-independent mechanism by blocking the transmembrane interactions between TREM-1 and its signaling partner, DAP12.[1] This disruption prevents the downstream signaling cascade that leads to the amplification of inflammatory responses.
Q2: What is a recommended starting concentration for GF9 peptide in in vitro assays?
A2: A commonly cited effective concentration for in vitro studies is 50 ng/mL. This concentration has been shown to significantly reduce the secretion of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6, in lipopolysaccharide (LPS)-stimulated J774 macrophages.[1] However, the optimal concentration can vary depending on the cell type, assay, and specific experimental conditions. A dose-response experiment is always recommended to determine the optimal concentration for your specific model.
Q3: How should GF9 peptide be reconstituted and stored?
A3: For reconstitution, refer to the manufacturer's instructions. Generally, peptides can be dissolved in sterile, distilled water or a buffer compatible with your experimental setup.[2][3] For storage of the lyophilized powder, it is recommended to store at -20°C for long-term stability (up to 1-2 years) or at -80°C for extended periods.[4][5][6] Once reconstituted, the peptide solution should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C.[6] Short-term storage of the reconstituted peptide in the refrigerator (2-8°C) is typically for a few weeks.[2]
Q4: Is the GF9 peptide cytotoxic?
A4: In vivo studies have suggested that GF9 is non-toxic at effective therapeutic doses.[1] However, at very high concentrations, some peptides can exhibit cytotoxic effects or lead to non-specific cellular responses. It is crucial to perform a cytotoxicity assay, such as an MTT or LDH assay, to determine the non-toxic concentration range of GF9 for your specific cell line and experimental duration. One study noted that a very high in vivo dose (150 mg/kg) of GF9 did not have a protective effect and contributed to lethality in a septic shock model, suggesting a potential for adverse effects at excessive concentrations.[1]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Inconsistent or no effect of GF9 peptide | - Suboptimal peptide concentration: The concentration may be too low to elicit a response or too high, causing off-target effects. - Improper peptide storage or handling: Degradation of the peptide due to improper storage or multiple freeze-thaw cycles. - Cellular health and passage number: Cells may be unhealthy, have a high passage number, or were not in an optimal growth phase. - Assay variability: Inconsistent cell seeding density, incubation times, or reagent preparation. | - Perform a dose-response curve to determine the optimal concentration for your specific cell type and assay. - Ensure proper reconstitution and storage of the peptide. Aliquot the stock solution to minimize freeze-thaw cycles. - Use healthy, low-passage cells and ensure they are in the logarithmic growth phase during the experiment. - Standardize all assay parameters, including cell seeding, incubation times, and reagent preparation. |
| Peptide precipitation in culture medium | - Poor peptide solubility: The peptide may not be fully dissolved in the initial solvent or may precipitate when diluted in the culture medium. - Interaction with media components: Components of the cell culture medium, such as salts or proteins, may cause the peptide to precipitate. | - Ensure the peptide is fully dissolved in the recommended solvent before adding it to the culture medium. Sonication can aid dissolution. - Prepare a more concentrated stock solution in a suitable solvent (e.g., DMSO) and then dilute it in the culture medium. Perform a pre-test to check for precipitation at the final concentration. |
| High background or non-specific effects | - Peptide concentration is too high: High concentrations can lead to non-specific binding and off-target effects. - Contamination of peptide stock: The peptide stock solution may be contaminated with bacteria or endotoxins. | - Lower the concentration of the GF9 peptide and perform a dose-response experiment. - Use sterile techniques for peptide reconstitution and handling. Filter-sterilize the peptide stock solution if necessary. |
| Cell death observed after peptide treatment | - Cytotoxicity of the peptide: The concentration of GF9 used may be toxic to the specific cell line. - Solvent toxicity: The solvent used to dissolve the peptide (e.g., DMSO) may be at a toxic concentration. | - Perform a cytotoxicity assay (e.g., MTT, LDH) to determine the non-toxic concentration range for your cells. - Ensure the final concentration of the solvent in the culture medium is below the toxic threshold for your cells (typically <0.1% for DMSO). |
Experimental Protocols
Protocol 1: Determination of Optimal GF9 Peptide Concentration using a Cytokine Release Assay
This protocol is adapted for J774 macrophages but can be modified for other myeloid cell lines.
Materials:
-
J774 macrophage cells
-
GF9 peptide
-
Lipopolysaccharide (LPS)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
ELISA kits for TNF-α, IL-1β, and IL-6
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed J774 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours at 37°C and 5% CO2.
-
Peptide Preparation: Prepare a stock solution of GF9 peptide in a sterile solvent. Create a serial dilution of the GF9 peptide in complete culture medium to achieve a range of final concentrations (e.g., 1 ng/mL, 10 ng/mL, 50 ng/mL, 100 ng/mL, 500 ng/mL).
-
Treatment:
-
Remove the old medium from the cells.
-
Add 100 µL of the prepared GF9 peptide dilutions to the respective wells.
-
Include a "vehicle control" group (medium with the same concentration of solvent used for the peptide stock).
-
Include a "LPS only" control group.
-
-
Stimulation: Add LPS to all wells (except the negative control) to a final concentration of 1 µg/mL.
-
Incubation: Incubate the plate for 24 hours at 37°C and 5% CO2.
-
Supernatant Collection: After incubation, centrifuge the plate at 400 x g for 5 minutes. Carefully collect the supernatant from each well without disturbing the cell layer.
-
Cytokine Measurement: Quantify the concentration of TNF-α, IL-1β, and IL-6 in the supernatants using the respective ELISA kits, following the manufacturer's instructions.
-
Data Analysis: Plot the cytokine concentration against the GF9 peptide concentration to determine the optimal inhibitory concentration.
Protocol 2: Assessment of GF9 Peptide Cytotoxicity using an MTT Assay
Materials:
-
Target cell line (e.g., J774, THP-1, or other relevant cells)
-
GF9 peptide
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density appropriate for your cell line (e.g., 1 x 10^4 to 5 x 10^4 cells/well) and allow them to adhere and grow for 24 hours.
-
Peptide Treatment: Prepare serial dilutions of the GF9 peptide in complete culture medium. Remove the old medium and add 100 µL of the peptide dilutions to the wells. Include a vehicle control.
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
Solubilization: Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control and plot it against the GF9 peptide concentration to determine the cytotoxic concentration range.
Quantitative Data Summary
Table 1: Recommended Starting Concentrations of GF9 Peptide for In Vitro Assays
| Assay Type | Cell Line | Recommended Starting Concentration | Reference |
| Cytokine Release Assay (TNF-α, IL-1β, IL-6) | J774 Macrophages | 50 ng/mL | [1] |
| General Anti-inflammatory Assays | Myeloid Cells | 10 - 100 ng/mL (titration recommended) | General Guidance |
| Functional Assays (e.g., migration, phagocytosis) | Relevant Cell Types | 10 - 500 ng/mL (titration recommended) | General Guidance |
Table 2: Cytotoxicity Profile of GF9 Peptide (Hypothetical Data for Illustrative Purposes)
| Cell Line | Incubation Time (hours) | IC50 (µg/mL) |
| J774 | 24 | > 100 |
| THP-1 | 24 | > 100 |
| HEK293 | 24 | > 100 |
| A549 | 48 | > 50 |
| HUVEC | 48 | > 50 |
| Note: This table is for illustrative purposes. Researchers must determine the cytotoxicity of GF9 for their specific cell lines and experimental conditions. |
Visualizations
Caption: TREM-1 signaling pathway and the inhibitory action of GF9 peptide.
Caption: Experimental workflow for optimizing GF9 peptide concentration.
References
- 1. A novel ligand-independent peptide inhibitor of TREM-1 suppresses tumor growth in human lung cancer xenografts and prolongs survival of mice with lipopolysaccharide-induced septic shock - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bluewellpeptides.com [bluewellpeptides.com]
- 3. uk-peptides.com [uk-peptides.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. jpt.com [jpt.com]
Potential off-target effects of Mouse TREM-1 SCHOOL peptide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Mouse TREM-1 SCHOOL peptide. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of the Mouse TREM-1 SCHOOL peptide?
A1: The Mouse TREM-1 SCHOOL (Signaling Chain Homooligomerization) peptide is a ligand-independent inhibitor of the TREM-1 signaling pathway.[1] It is designed to specifically target the transmembrane interaction between the Triggering Receptor Expressed on Myeloid Cells-1 (TREM-1) and its signaling partner, DAP12.[1] By disrupting this interaction, the peptide prevents the downstream signaling cascade that leads to the production of pro-inflammatory cytokines and chemokines.[2][3][4]
Q2: What are the known on-target effects of the Mouse TREM-1 SCHOOL peptide?
A2: The primary on-target effect of the Mouse TREM-1 SCHOOL peptide is the specific silencing of TREM-1-mediated inflammatory responses.[1] This includes the reduced production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in response to inflammatory stimuli.[1]
Q3: What is the expression pattern of TREM-1 and its signaling partner DAP12 in mice?
A3: TREM-1 and DAP12 are predominantly expressed in myeloid cells, including neutrophils, monocytes, macrophages, and dendritic cells.[5][6] Expression of both TREM-1 and DAP12 is significantly upregulated in tissues undergoing inflammation, such as in the kidneys during obstructive nephropathy.[7][8][9] DAP12 is also expressed in microglia in the central nervous system.[10][11][12]
Troubleshooting Guides
My peptide won't dissolve. What should I do?
-
Problem: The Mouse TREM-1 SCHOOL peptide has poor solubility in aqueous buffers.
-
Cause: The peptide's amino acid composition may lead to hydrophobicity or aggregation at certain pH values.
-
Solution:
-
Assess Peptide Characteristics: Determine the net charge of the peptide at neutral pH to decide on an appropriate solvent.
-
Initial Solubilization: For peptides with a net positive charge (basic), try dissolving in a small amount of 10-30% acetic acid. For peptides with a net negative charge (acidic), a dilute (0.5%) ammonium hydroxide solution can be tested.
-
Organic Solvents: If the peptide is still insoluble, dissolving it first in a small volume of an organic solvent like DMSO or DMF, followed by gradual dilution with the aqueous buffer of choice, is recommended.
-
Sonication: Gentle sonication can help to break up aggregates and improve dissolution.
-
Temperature: Gently warming the solution may aid in dissolving the peptide, but avoid excessive heat to prevent degradation.
-
I'm observing unexpected or inconsistent results in my cell-based assays. What could be the cause?
-
Problem: Variability in the inhibition of cytokine production or other cellular responses.
-
Possible Causes & Solutions:
-
Peptide Stability: Peptides in solution can be unstable over time. Prepare fresh solutions for each experiment or aliquot and store at -80°C to minimize freeze-thaw cycles.
-
Peptide Aggregation: Even after dissolution, peptides can aggregate. Visually inspect the solution for any precipitates before use. A brief centrifugation can help to remove any aggregates.
-
Off-Target Effects: The peptide may be interacting with other cellular components. It is crucial to perform control experiments and off-target validation assays.
-
Cell Health: Ensure that the cells are healthy and not passaged too many times, as this can affect their responsiveness.
-
How can I assess the potential off-target effects of the Mouse TREM-1 SCHOOL peptide in my experimental system?
-
Problem: The need to confirm the specificity of the peptide's effects.
-
Solution: A multi-pronged approach is recommended to investigate potential off-target effects. This includes a combination of in vitro biochemical assays and cell-based functional assays. Detailed protocols for key experiments are provided below.
Experimental Protocols for Off-Target Assessment
Competitive Binding Assay
This assay helps to determine if the peptide competes with a known ligand for binding to a potential off-target receptor.
Materials:
-
96-well microplate
-
Coating buffer (e.g., PBS, pH 7.4)
-
Recombinant potential off-target protein
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Biotinylated known ligand for the off-target protein
-
Mouse TREM-1 SCHOOL peptide and a scrambled control peptide
-
Streptavidin-HRP
-
TMB substrate
-
Stop solution (e.g., 2N H₂SO₄)
-
Plate reader
Protocol:
-
Coat the wells of a 96-well plate with the recombinant potential off-target protein overnight at 4°C.
-
Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20).
-
Block the wells with blocking buffer for 1-2 hours at room temperature.
-
Wash the plate three times.
-
Prepare serial dilutions of the Mouse TREM-1 SCHOOL peptide and the scrambled control peptide.
-
Add the peptide dilutions to the wells, followed by a constant concentration of the biotinylated known ligand.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate three times.
-
Add Streptavidin-HRP and incubate for 1 hour at room temperature.
-
Wash the plate five times.
-
Add TMB substrate and incubate in the dark until color develops.
-
Add stop solution and read the absorbance at 450 nm.[7][8][13][14]
Kinase Profiling
This assay assesses the inhibitory activity of the peptide against a broad panel of kinases, as TREM-1 signaling involves downstream kinase activation.
Procedure:
-
Kinase profiling is typically performed as a service by specialized companies.[15][16][17][18][19]
-
The service provider will test the Mouse TREM-1 SCHOOL peptide at one or more concentrations against their panel of purified, active kinases.
-
The activity of each kinase is measured in the presence of the peptide, and the percentage of inhibition is calculated relative to a vehicle control (e.g., DMSO).
-
Results are usually provided in a comprehensive report, often including IC50 values for any kinases that show significant inhibition.
Affinity Purification-Mass Spectrometry (AP-MS)
This unbiased approach aims to identify proteins from a cell lysate that interact with the peptide.
Materials:
-
Biotinylated Mouse TREM-1 SCHOOL peptide and a biotinylated scrambled control peptide
-
Streptavidin-coated magnetic beads
-
Cell lysate from the experimental cell line of interest
-
Lysis buffer with protease and phosphatase inhibitors
-
Wash buffers of varying stringency
-
Elution buffer
-
Mass spectrometer
Protocol:
-
Incubate the biotinylated peptides with streptavidin-coated magnetic beads to immobilize them.
-
Wash the beads to remove any unbound peptide.
-
Incubate the peptide-coated beads with the cell lysate to allow for protein binding.
-
Wash the beads extensively with a series of wash buffers to remove non-specific binders.
-
Elute the bound proteins from the beads.
-
Prepare the eluted proteins for mass spectrometry analysis (e.g., by trypsin digestion).
-
Analyze the protein samples by LC-MS/MS to identify the interacting proteins.[20][21][22][23][24]
-
Compare the proteins identified with the TREM-1 SCHOOL peptide to those from the scrambled control peptide to identify specific interactors.
Data Presentation: Example Tables
Table 1: On-Target vs. Off-Target Activity in a Cytokine Release Assay
| Peptide | Target Cell Line | Cytokine Measured | IC50 (µM) |
| Mouse TREM-1 SCHOOL | LPS-stimulated J774 Macrophages | TNF-α | 0.5 |
| Scrambled Control | LPS-stimulated J774 Macrophages | TNF-α | > 100 |
| Mouse TREM-1 SCHOOL | Unstimulated J774 Macrophages | TNF-α | No effect |
Table 2: Kinase Profiling Results (% Inhibition at 10 µM)
| Kinase Family | Kinase | % Inhibition |
| Tyrosine Kinase | SYK | 5% |
| Serine/Threonine Kinase | ERK1 | < 2% |
| Serine/Threonine Kinase | AKT1 | < 1% |
| ... | ... | ... |
Visualizations
References
- 1. SCHOOL of nature: ligand-independent immunomodulatory peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Triggering receptor expressed on myeloid cells (TREM) receptor family modulators: a patent review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The TREM-1/DAP12 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. References [informatics.jax.org]
- 5. TREM-1, MDL-1, and DAP12 expression is associated with a mature stage of myeloid development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Peptide Competition Assay (PCA) Protocol | Rockland [rockland.com]
- 8. Competition Assay Protocol - Fabgennix International [fabgennix.com]
- 9. Role of TREM1-DAP12 in Renal Inflammation during Obstructive Nephropathy | PLOS One [journals.plos.org]
- 10. Dataset | BioGPS [biogps.org]
- 11. Dataset | BioGPS [biogps.org]
- 12. Human early-onset dementia caused by DAP12 deficiency reveals a unique signature of dysregulated microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. docs.abcam.com [docs.abcam.com]
- 14. An ELISA Based Binding and Competition Method to Rapidly Determine Ligand-receptor Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. reactionbiology.com [reactionbiology.com]
- 16. Kinase-Inhibitor Activity Profiling (KICP) Service [kinexus.ca]
- 17. assayquant.com [assayquant.com]
- 18. bpsbioscience.com [bpsbioscience.com]
- 19. lcsciences.com [lcsciences.com]
- 20. research.cbc.osu.edu [research.cbc.osu.edu]
- 21. Peptide Affinity Chromatography Applied to Therapeutic Antibodies Purification - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Affinity capture mass spectrometry of biomarker proteins using peptide ligands from biopanning - PMC [pmc.ncbi.nlm.nih.gov]
- 24. protocols.io [protocols.io]
Technical Support Center: Mouse TREM-1 Control Peptide
This guide provides troubleshooting advice and frequently asked questions for researchers using the Mouse TREM-1 control peptide in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of the Mouse TREM-1 control peptide?
The Mouse TREM-1 control peptide is a crucial negative control for in-vitro and in-vivo experiments investigating the role of the Triggering Receptor Expressed on Myeloid cells-1 (TREM-1).[1] It is a synthetic peptide designed to be structurally similar to the active TREM-1 inhibitory peptide but lacking its biological activity.[1] Its primary purpose is to help researchers differentiate between the specific effects of TREM-1 inhibition and any non-specific or off-target effects of the peptide treatment itself.[1] By comparing the results from the active peptide with the control peptide, you can confidently attribute any observed changes in inflammatory responses to the specific blockade of the TREM-1 signaling pathway.
Q2: What are the expected results when using the Mouse TREM-1 control peptide?
In a properly controlled experiment, the Mouse TREM-1 control peptide should not elicit any significant biological effect on TREM-1 signaling. For instance, if you are measuring the production of pro-inflammatory cytokines like TNF-α, IL-1β, or IL-6 in response to a stimulus like lipopolysaccharide (LPS), the group treated with the control peptide should show cytokine levels comparable to the vehicle-treated or untreated control group. In contrast, the group treated with the active TREM-1 inhibitory peptide is expected to show a marked reduction in these cytokines.[2][3]
Q3: My control peptide is showing an effect! What could be the reason?
If you observe an unexpected effect with your control peptide, consider the following troubleshooting steps:
-
Peptide Quality and Purity: Verify the purity of your control peptide. Impurities from the synthesis process could have biological activity. Always source your peptides from a reputable supplier.
-
Peptide Concentration: High concentrations of any peptide can sometimes lead to non-specific effects. Perform a dose-response experiment to ensure you are using a concentration that is inert for the control peptide while effective for the active peptide.
-
Experimental System: Certain cell types or in vivo models might be unusually sensitive to peptides. Review the literature for similar experimental setups to see if others have reported non-specific peptide effects.
-
Contamination: Ensure that your peptide stocks and experimental reagents are not contaminated with endotoxins (like LPS) or other microbial products that can trigger an inflammatory response.
Q4: How does the active Mouse TREM-1 inhibitory peptide work?
The active Mouse TREM-1 inhibitory peptide, often referred to as GF9, is a ligand-independent inhibitor.[3][4] It is designed to target the interaction between TREM-1 and its signaling partner, DAP12.[2][4] By disrupting this interaction, the peptide effectively silences the downstream signaling cascade that leads to the amplification of inflammatory responses.[2]
Interpreting Experimental Results
Below is a summary of expected outcomes in a typical in-vitro experiment using a TREM-1 agonist (like LPS) and a TREM-1 inhibitory peptide with its corresponding control.
| Treatment Group | Expected TNF-α Secretion | Expected IL-6 Secretion | Expected IL-1β Secretion |
| Vehicle Control | Baseline | Baseline | Baseline |
| LPS Only | High | High | High |
| LPS + TREM-1 Inhibitory Peptide | Low | Low | Low |
| LPS + TREM-1 Control Peptide | High | High | High |
This table provides a generalized representation. Actual values will vary depending on the experimental conditions.
Experimental Protocols
In Vitro Inhibition of Cytokine Production in Macrophages
This protocol provides a general framework for assessing the effect of a Mouse TREM-1 inhibitory peptide on cytokine production in a macrophage cell line (e.g., J774 cells).
-
Cell Culture: Culture J774 macrophages in appropriate media and conditions until they reach 80-90% confluency.
-
Seeding: Seed the cells in a 24-well plate at a density of 2 x 10^5 cells/well and allow them to adhere overnight.
-
Pre-treatment: The next day, replace the media with fresh media containing the Mouse TREM-1 inhibitory peptide (e.g., 100 µg/mL), the Mouse TREM-1 control peptide (e.g., 100 µg/mL), or vehicle control. Incubate for 1 hour.
-
Stimulation: Add LPS (e.g., 100 ng/mL) to the appropriate wells to stimulate TREM-1 signaling.
-
Incubation: Incubate the plate for 6-24 hours.
-
Sample Collection: Collect the cell culture supernatants.
-
Analysis: Measure the concentration of cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatants using an ELISA kit according to the manufacturer's instructions.
In Vivo Model of LPS-Induced Endotoxemia
This protocol outlines a general procedure for evaluating the in-vivo efficacy of a TREM-1 inhibitory peptide.
-
Animal Model: Use C57BL/6 mice (8-10 weeks old).
-
Grouping: Randomly assign mice to different treatment groups (e.g., Vehicle, LPS + Vehicle, LPS + TREM-1 Inhibitory Peptide, LPS + TREM-1 Control Peptide).
-
Peptide Administration: Administer the TREM-1 inhibitory peptide (e.g., 25 mg/kg) or control peptide intraperitoneally (i.p.) 1 hour before LPS challenge.[5]
-
LPS Challenge: Induce endotoxemia by i.p. injection of a lethal dose of LPS (e.g., 30 mg/kg).[5]
-
Monitoring: Monitor the mice for survival over a period of 7-14 days.
-
Cytokine Analysis (Optional): At a predetermined time point post-LPS injection (e.g., 2-4 hours), blood can be collected via cardiac puncture to measure serum cytokine levels using ELISA.
Signaling Pathways and Experimental Workflow
Below are diagrams illustrating the TREM-1 signaling pathway and a typical experimental workflow.
Caption: TREM-1 Signaling Pathway and Inhibition.
Caption: General Experimental Workflow.
References
- 1. Buy Mouse TREM-1 SCHOOL peptide, control [smolecule.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Rationally designed ligand-independent peptide inhibitors of TREM-1 ameliorate collagen-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | TREM-1 Modulation Strategies for Sepsis [frontiersin.org]
- 5. A novel ligand-independent peptide inhibitor of TREM-1 suppresses tumor growth in human lung cancer xenografts and prolongs survival of mice with lipopolysaccharide-induced septic shock - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mouse TREM-1 Inhibitor Peptides
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the use of Mouse TREM-1 (Triggering Receptor Expressed on Myeloid cells 1) inhibitor peptides in research settings. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are TREM-1 inhibitor peptides and how do they work?
A1: TREM-1 inhibitor peptides are synthetic molecules designed to block the TREM-1 signaling pathway.[1] TREM-1 is a receptor found on immune cells like neutrophils and monocytes that amplifies inflammatory responses.[1][2] When activated, TREM-1 triggers the release of pro-inflammatory cytokines and chemokines.[2][3][4] In conditions like sepsis or certain cancers, overactivation of TREM-1 can lead to excessive inflammation and tissue damage.[1] TREM-1 inhibitor peptides work by either blocking the interaction between TREM-1 and its ligand or by interfering with the downstream signaling cascade, thereby reducing the production of inflammatory mediators like TNF-α, IL-1β, and IL-6.[1][5]
Q2: Are there different types of Mouse TREM-1 inhibitor peptides?
A2: Yes, several TREM-1 inhibitory peptides have been developed and studied. These are often based on the structure of TREM-1 or its ligands.[3] Some examples include:
-
LP17 (and its shorter derivative LR12, also known as nangibotide): These peptides are designed to mimic a region of the TREM-1 receptor.[3] LR12 has been extensively studied in various animal models and has undergone clinical trials in humans.[3][6]
-
M3 peptide: This peptide was designed based on a region of homology between two known TREM-1 ligands, PGLYRP1 and CIRP.[3]
-
GF9 peptide: This is a ligand-independent inhibitor developed based on the "signaling chain homooligomerization (SCHOOL)" model, which aims to disrupt the formation of the TREM-1 signaling complex.[5][7]
Q3: What are the potential high-dosage side effects of Mouse TREM-1 inhibitor peptides?
A3: Preclinical and clinical studies have generally shown that TREM-1 inhibitor peptides are well-tolerated with a favorable safety profile.[6][7] However, some dose-dependent effects have been observed, particularly in disease models.
-
In healthy mice, the GF9 peptide was found to be non-toxic up to a dose of 300 mg/kg.[5]
-
In a mouse model of LPS-induced septic shock, a high dose of 150 mg/kg of the GF9 peptide contributed to mortality, whereas a lower dose of 25 mg/kg prolonged survival.[5] This suggests that the physiological state of the animal can significantly influence the outcome of high-dose administration.
-
In a study with nonhuman primates, no side effects were noted one month after the administration of the LR12 peptide.[3]
-
A Phase I clinical trial of nangibotide (LR12) in healthy human subjects found it to be safe and well-tolerated up to the highest tested dose of 6 mg/kg/h.[6] The few adverse events reported were mild and considered unrelated to the treatment.[6]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected animal mortality at high doses | The peptide may have dose-dependent toxic effects, especially in a disease model where the immune system is already compromised. | Perform a dose-response study to determine the optimal therapeutic window. Start with lower, previously reported effective doses (e.g., 25 mg/kg for GF9 in a sepsis model) and carefully escalate. Monitor animals closely for signs of distress.[5] |
| Lack of therapeutic effect | - Inadequate dosage. - Improper peptide handling or storage. - Timing of administration is not optimal. | - Increase the peptide dose based on literature recommendations. - Ensure the peptide is stored correctly (typically lyophilized at -20°C or -80°C) and reconstituted properly according to the manufacturer's instructions. - The timing of administration relative to the disease induction can be critical. Test different administration schedules (e.g., before or after the inflammatory stimulus).[4] |
| Inconsistent results between experiments | - Variability in the animal model. - Differences in peptide preparation. | - Standardize the experimental procedures, including the method of disease induction and animal characteristics (age, sex, strain). - Prepare fresh peptide solutions for each experiment and ensure consistent formulation and administration route. |
Quantitative Data Summary
Table 1: High-Dosage Effects of TREM-1 Inhibitor Peptides in Animal Models
| Peptide | Animal Model | Dosage | Observed Effects | Reference |
| GF9 | Healthy C57BL/6 Mice | Up to 300 mg/kg (i.p.) | Non-toxic | [5] |
| GF9 | LPS-induced Septic Shock (C57BL/6 Mice) | 25 mg/kg (i.p.) | Prolonged survival | [5] |
| GF9 | LPS-induced Septic Shock (C57BL/6 Mice) | 150 mg/kg (i.p.) | Contributed to death | [5] |
| LR12 | LPS-induced Endotoxemia (Nonhuman Primates) | Continuous infusion | No side effects noted after one month | [3] |
Experimental Protocols
Protocol 1: In Vivo Administration of TREM-1 Inhibitor Peptide in a Mouse Model of LPS-Induced Septic Shock
This protocol is based on methodologies described in the literature for evaluating the efficacy and potential toxicity of TREM-1 inhibitor peptides.[5]
-
Animals: Use female C57BL/6 mice, 6-8 weeks old. Acclimatize the animals for at least one week before the experiment.
-
Peptide Preparation: Reconstitute the lyophilized TREM-1 inhibitor peptide (e.g., GF9) in a sterile vehicle (e.g., saline or PBS) to the desired concentration.
-
Administration:
-
Divide the mice into experimental groups (e.g., vehicle control, low-dose peptide, high-dose peptide).
-
Administer the peptide or vehicle via intraperitoneal (i.p.) injection. A typical volume is 200 µL per mouse.
-
-
Induction of Septic Shock:
-
One hour after peptide administration, induce septic shock by i.p. injection of a lethal dose of lipopolysaccharide (LPS) (e.g., 30 mg/kg).
-
-
Monitoring:
-
Monitor the survival of the mice at regular intervals for up to 7 days.
-
For mechanistic studies, a separate cohort of animals can be euthanized at specific time points (e.g., 6 hours) after LPS injection to collect blood and tissue samples for cytokine analysis (e.g., TNF-α, IL-6) and other relevant biomarkers.
-
Visualizations
Caption: TREM-1 signaling pathway and points of inhibition.
Caption: Workflow for in vivo testing of TREM-1 inhibitor peptides.
References
- 1. What are TREM1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Triggering receptor expressed on myeloid cells-1 in sepsis, and current insights into clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | TREM-1 Modulation Strategies for Sepsis [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. A novel ligand-independent peptide inhibitor of TREM-1 suppresses tumor growth in human lung cancer xenografts and prolongs survival of mice with lipopolysaccharide-induced septic shock - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A first-in-man safety and pharmacokinetics study of nangibotide, a new modulator of innate immune response through TREM-1 receptor inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | TREM-1 and TREM-2 as therapeutic targets: clinical challenges and perspectives [frontiersin.org]
Technical Support Center: Ensuring Specificity of TREM-1 Inhibition
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to ensure the specific inhibition of Triggering Receptor Expressed on Myeloid cells-1 (TREM-1) in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is TREM-1 and why is it a therapeutic target?
Triggering Receptor Expressed on Myeloid cells-1 (TREM-1) is a receptor found on immune cells like neutrophils and monocytes. It plays a crucial role in amplifying the inflammatory response, particularly during infections.[1] However, excessive TREM-1 activation can lead to chronic inflammation and tissue damage, making it a potential therapeutic target for a variety of inflammatory diseases, including sepsis, rheumatoid arthritis, and even cancer.[1]
Q2: What are the different types of TREM-1 inhibitors?
TREM-1 inhibitors can be broadly categorized into two main types:
-
Ligand-dependent inhibitors: These molecules, including decoy peptides like LR12 and LP17, function by blocking the interaction between TREM-1 and its yet-to-be-fully-identified ligands.[2][3][4] They can either bind to TREM-1 itself or to its ligands.[2][4]
-
Ligand-independent inhibitors: These inhibitors, such as the peptide GF9, disrupt the downstream signaling of TREM-1 without interfering with the ligand-receptor interaction.[2][3][4] They often work by targeting the interaction between TREM-1 and its signaling partner, DAP12.[2][3][4]
Q3: What are the potential off-target effects of TREM-1 inhibitors?
A significant concern, particularly with ligand-dependent decoy peptides, is the potential for off-target effects due to ligand promiscuity. For instance, some TREM-1 ligands, like HMGB1, can also bind to other receptors such as Toll-like receptors (TLRs) and the Receptor for Advanced Glycation End products (RAGE).[2] Inhibitors that sequester these shared ligands can inadvertently affect other signaling pathways.
Q4: How can I be sure my inhibitor is specifically targeting TREM-1?
Ensuring specificity is critical. A multi-pronged approach is recommended:
-
Genetic knockdown: Using techniques like siRNA or shRNA to reduce TREM-1 expression in your cellular model is a gold-standard method. If your inhibitor's effect is diminished in TREM-1 knockdown cells, it strongly suggests on-target activity.
-
Control peptides: Always include a scrambled or inactive version of your peptide inhibitor as a negative control in your experiments.
-
TREM-1 knockout models: In vivo studies should ideally use TREM-1 knockout animals to confirm that the observed effects are indeed TREM-1 dependent.[5]
-
Orthogonal assays: Test the inhibitor in multiple, distinct assays that measure different aspects of TREM-1 signaling to build a stronger case for specificity.
Troubleshooting Guides
Problem 1: Inconsistent or weak inhibition of TREM-1 signaling.
| Possible Cause | Suggested Solution |
| Degradation of peptide inhibitor | Peptides can be susceptible to degradation by proteases in cell culture media or in vivo. Store peptides according to the manufacturer's instructions (typically lyophilized at -20°C or -80°C). Prepare fresh working solutions for each experiment. Consider using peptide inhibitors with modifications that increase stability, such as incorporation into nanoparticles.[6] |
| Suboptimal inhibitor concentration | Perform a dose-response curve to determine the optimal concentration of your inhibitor. The effective concentration can vary between cell types and experimental conditions. |
| Low TREM-1 expression in the cellular model | Confirm TREM-1 expression in your cell line or primary cells using qPCR, Western blot, or flow cytometry. Some cell lines may have low endogenous TREM-1 levels. Consider stimulating cells with LPS, as this has been shown to upregulate TREM-1 expression.[7] |
| Issues with ligand-dependent inhibitors | The expression and timing of different TREM-1 ligands can vary depending on the stimulus and the stage of the inflammatory response.[2] This can lead to inconsistent results with ligand-dependent inhibitors. Consider using a ligand-independent inhibitor like GF9 for more consistent results. |
Problem 2: Low transfection efficiency of TREM-1 siRNA in macrophages.
| Possible Cause | Suggested Solution |
| Macrophages are notoriously difficult to transfect | Use a transfection reagent specifically designed for macrophages or hard-to-transfect cells. Electroporation can also be a more effective method for these cell types.[8] |
| Suboptimal cell confluency | The optimal cell confluency for transfection is typically between 60-80%.[8][9] Too few or too many cells can negatively impact transfection efficiency. |
| Poor quality of siRNA | Use high-quality, purified siRNA. It is recommended to test at least three different siRNA sequences to find the one that provides the most effective knockdown.[9] |
| Presence of serum or antibiotics in the transfection media | Serum and antibiotics can interfere with the formation of siRNA-lipid complexes. Perform the complex formation in serum-free and antibiotic-free media.[10][11] |
| Cell viability issues | Ensure that your cells are healthy and have a viability of >90% before transfection.[12] Avoid over-passaging your cells. |
Quantitative Data Summary
The following tables summarize the efficacy of various TREM-1 inhibitors based on available data. Please note that direct comparison of IC50 values across different studies can be challenging due to variations in experimental conditions.
Table 1: In Vitro Efficacy of TREM-1 Inhibitors
| Inhibitor | Cell Type | Assay | Readout | Efficacy |
| LR12 | Murine Macrophages | DSS-induced colitis model | Body weight loss | Significant reduction in weight loss[13] |
| LP17 | Human Monocytes | LPS stimulation | TNF-α and IL-1β release | Dose-dependent reduction in cytokine release[14] |
| GF9 | J774 Macrophages | LPS stimulation | TNF-α, IL-1β, and IL-6 release | Marked reduction in cytokine secretion at 50 ng/ml[6] |
| M3 | Murine Peritoneal Macrophages, RAW264.7 cells | FRET assay | CIRP binding to TREM-1 | Dramatic abrogation of binding[14] |
| VJDT | Murine Melanoma and Fibrosarcoma cells | In vivo tumor growth | Tumor volume | Significantly delayed tumor growth[5] |
Table 2: In Vivo Efficacy of TREM-1 Inhibitors
| Inhibitor | Animal Model | Disease Model | Key Finding |
| LR12 | Mice | DSS-induced colitis | Attenuated severity of colitis[13] |
| LP17 | Mice | Endotoxemia, CLP-induced sepsis | Improved survival[14] |
| GF9 | Mice | LPS-induced septic shock | Prolonged survival at 25 mg/kg[6] |
| M3 | Mice | LPS-endotoxemia | Decreased serum TNF-α and IL-6, improved 7-day survival[14] |
| VJDT | Mice | Melanoma and Fibrosarcoma | Delayed tumor growth and enhanced anti-PD-1 therapy[5] |
Experimental Protocols
Protocol 1: siRNA-mediated Knockdown of TREM-1 in RAW264.7 Macrophages
This protocol provides a general guideline for transfecting RAW264.7 macrophages with siRNA to specifically knockdown TREM-1 expression.
Materials:
-
RAW264.7 cells
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
6-well plates
-
TREM-1 specific siRNA (at least 3 different sequences recommended)
-
Non-targeting (scrambled) siRNA control
-
Transfection reagent suitable for macrophages (e.g., Lipofectamine™ RNAiMAX)
-
Serum-free medium (e.g., Opti-MEM™)
-
Sterile microcentrifuge tubes
Procedure:
-
Cell Seeding: 24 hours prior to transfection, seed RAW264.7 cells in a 6-well plate at a density that will result in 60-80% confluency at the time of transfection.[9]
-
siRNA-Lipid Complex Formation:
-
In a sterile microcentrifuge tube, dilute the TREM-1 siRNA (or non-targeting control) in serum-free medium to the desired final concentration (e.g., 20 µM).[9]
-
In a separate tube, dilute the transfection reagent in serum-free medium according to the manufacturer's instructions.
-
Combine the diluted siRNA and diluted transfection reagent. Mix gently by pipetting.
-
Incubate the mixture at room temperature for 10-20 minutes to allow for the formation of siRNA-lipid complexes.[9]
-
-
Transfection:
-
Carefully aspirate the old medium from the cells and replace it with fresh, pre-warmed complete medium.
-
Add the siRNA-lipid complexes dropwise to the cells.[9]
-
Gently rock the plate to ensure even distribution.
-
-
Incubation: Incubate the cells at 37°C in a 5% CO₂ incubator for 24-72 hours. The optimal incubation time should be determined empirically.
-
Assessment of Knockdown: After incubation, assess the efficiency of TREM-1 knockdown at both the mRNA (by qPCR) and protein (by Western blot) levels.
Protocol 2: Measurement of Cytokine Release by ELISA
This protocol describes the general steps for measuring the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatant of macrophage cultures following TREM-1 inhibition.
Materials:
-
Supernatants from macrophage cultures (treated with TREM-1 inhibitor and appropriate controls)
-
Commercially available ELISA kit for the cytokine of interest
-
ELISA plate reader
Procedure:
-
Plate Preparation: Coat the wells of an ELISA plate with the capture antibody specific for the cytokine of interest. Incubate overnight at 4°C.[15]
-
Blocking: Wash the plate and block the wells with a blocking buffer to prevent non-specific binding.
-
Sample and Standard Incubation:
-
Prepare a standard curve using the recombinant cytokine provided in the kit.
-
Add your samples (cell culture supernatants) and the standards to the wells.
-
Incubate for 1-2 hours at room temperature.[15]
-
-
Detection Antibody Incubation: Wash the plate and add the biotinylated detection antibody. Incubate for 1 hour at room temperature.[15]
-
Enzyme and Substrate Incubation:
-
Wash the plate and add streptavidin-HRP.
-
Incubate for 30 minutes.
-
Wash the plate and add the TMB substrate.
-
-
Measurement: Stop the reaction and read the absorbance at the appropriate wavelength using an ELISA plate reader.
-
Data Analysis: Calculate the cytokine concentrations in your samples by comparing their absorbance to the standard curve.
Visualizations
Caption: TREM-1 Signaling Pathway.
References
- 1. What are TREM1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. TREM-1 and TREM-2 as therapeutic targets: clinical challenges and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TREM-1 Modulation Strategies for Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Targeting TREM1 augments antitumor T cell immunity by inhibiting myeloid-derived suppressor cells and restraining anti–PD-1 resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A novel ligand-independent peptide inhibitor of TREM-1 suppresses tumor growth in human lung cancer xenografts and prolongs survival of mice with lipopolysaccharide-induced septic shock - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Triggering receptor expressed on myeloid cells (TREM) receptor family modulators: a patent review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Troubleshooting Low Transfection Rates in Primary Cells [synapse.patsnap.com]
- 9. yeasenbio.com [yeasenbio.com]
- 10. genscript.com [genscript.com]
- 11. Troubleshooting Tips : SignaGen Laboratories, A Gene Delivery Company... [signagen.com]
- 12. wearecellix.com [wearecellix.com]
- 13. yeasenbio.com [yeasenbio.com]
- 14. Frontiers | TREM-1 Modulation Strategies for Sepsis [frontiersin.org]
- 15. bdbiosciences.com [bdbiosciences.com]
Validation & Comparative
A Comparative Analysis of GF9 Peptide and Anti-TREM-1 Antibody Efficacy in Modulating Inflammatory Responses
For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of two therapeutic strategies targeting the Triggering Receptor Expressed on Myeloid cells-1 (TREM-1): the GF9 peptide and inhibitory anti-TREM-1 antibodies. This document outlines their distinct mechanisms of action, presents available preclinical efficacy data, and details the experimental protocols used in these assessments.
Introduction to TREM-1 and Its Role in Inflammation
Triggering Receptor Expressed on Myeloid cells-1 (TREM-1) is a receptor predominantly found on the surface of immune cells such as neutrophils and monocytes. It plays a crucial role in amplifying the inflammatory response. Consequently, TREM-1 has emerged as a significant target for therapeutic intervention in a range of inflammatory diseases, including rheumatoid arthritis. This guide focuses on two distinct inhibitory approaches targeting TREM-1: the synthetic nonapeptide GF9 and monoclonal antibodies designed to block TREM-1 signaling.
Mechanisms of Action: A Tale of Two Inhibitors
The GF9 peptide and anti-TREM-1 antibodies employ different strategies to inhibit the pro-inflammatory signaling cascade mediated by TREM-1.
GF9 Peptide: A Ligand-Independent Approach
The GF9 peptide is a rationally designed, ligand-independent inhibitor of TREM-1. Its mechanism is based on the "Signaling Chain Homo-Oligomerization (SCHOOL)" model of cell signaling. GF9 is believed to disrupt the crucial interaction between the TREM-1 receptor and its signaling partner, DAP-12, within the cell membrane. This disruption prevents the downstream signaling cascade that leads to the production of pro-inflammatory cytokines, effectively dampening the inflammatory response without interfering with the TREM-1 ligand binding.
Anti-TREM-1 Antibodies: A Ligand-Dependent Blockade
In contrast, inhibitory anti-TREM-1 antibodies function in a ligand-dependent manner. These antibodies are designed to bind directly to the extracellular domain of the TREM-1 receptor. This binding action physically obstructs the natural ligand(s) of TREM-1 from activating the receptor. By preventing ligand binding, these antibodies effectively block the initiation of the TREM-1 signaling pathway and the subsequent amplification of inflammation.
Signaling Pathways and Inhibition Mechanisms
To visualize these distinct mechanisms, the following diagrams illustrate the TREM-1 signaling pathway and the points of intervention for both GF9 peptide and an inhibitory anti-TREM-1 antibody.
Preclinical Efficacy: A Comparative Overview
GF9 Peptide in a Collagen-Induced Arthritis (CIA) Model
A key study evaluated the efficacy of GF9 peptide in a mouse model of collagen-induced arthritis (CIA), a widely used preclinical model for rheumatoid arthritis.
| Parameter | Vehicle Control | GF9 Peptide (25 mg/kg) |
| Mean Clinical Arthritis Score (Day 38) | 3.16 ± 0.47 | 0.21 ± 0.16 |
| Plasma TNF-α (pg/mL at Day 38) | ~150 | ~50 |
| Plasma IL-1β (pg/mL at Day 38) | ~60 | ~20 |
| Plasma IL-6 (pg/mL at Day 38) | ~250 | ~75 |
| Table 1: Efficacy of GF9 Peptide in a CIA Mouse Model. Data are approximated from published graphs and should be considered illustrative. |
The results indicate that daily intraperitoneal administration of GF9 peptide significantly reduced the clinical signs of arthritis and lowered the plasma levels of key pro-inflammatory cytokines, including TNF-α, IL-1β, and IL-6.[1][2]
Inhibitory Anti-TREM-1 Antibody in a Mouse Arthritis Model
Data for an inhibitory anti-TREM-1 antibody in a comparable arthritis model is more limited in the public domain. A patent for an anti-TREM-1 monoclonal antibody describes its use in a delayed-type hypersensitivity (DTH)-arthritis model in mice.
| Treatment Group | Mean Area Under the Curve (AUC) for Paw Swelling (mm) |
| Phosphate-Buffered Saline (PBS) | 12.53 ± 0.87 |
| Control Antibody | 12.26 ± 0.84 |
| Anti-TREM-1 Monoclonal Antibody (5 mg/kg) | 8.03 ± 1.01 |
| Table 2: Efficacy of an Inhibitory Anti-TREM-1 Antibody in a Mouse DTH-Arthritis Model. |
This data suggests that the anti-TREM-1 antibody significantly reduced paw swelling compared to control groups. However, the use of a different arthritis model and a different primary endpoint (paw swelling AUC vs. clinical score) makes a direct comparison with the GF9 peptide data challenging.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of the experimental protocols used in the studies cited.
GF9 Peptide in Collagen-Induced Arthritis (CIA)
-
Animal Model: Male DBA/1 mice.
-
Induction of Arthritis: Immunization with bovine type II collagen emulsified in Complete Freund's Adjuvant on day 0, followed by a booster on day 21.
-
Treatment: Daily intraperitoneal (i.p.) injections of GF9 peptide at a dose of 25 mg/kg, starting from day 24 after the initial immunization.
-
Assessment: Clinical arthritis scores were evaluated daily. Plasma cytokine levels were measured at various time points.
Inhibitory Anti-TREM-1 Antibody in DTH-Arthritis
-
Animal Model: Female C57BL/6 mice.
-
Induction of Arthritis: A delayed-type hypersensitivity (DTH) reaction was induced in the right hind paw by immunization and subsequent challenge with methylated bovine serum albumin (mBSA). A cocktail of anti-type II collagen monoclonal antibodies was administered intravenously between the immunization and challenge.
-
Treatment: Intraperitoneal injections of the anti-TREM-1 monoclonal antibody at a dose of 5 mg/kg, three times per week.
-
Assessment: Paw swelling was measured from the day of arthritis induction for 11 days, and the area under the curve (AUC) was calculated.
Summary and Future Directions
Both the GF9 peptide and inhibitory anti-TREM-1 antibodies show promise as therapeutic agents for inflammatory diseases by targeting the TREM-1 pathway. GF9 offers a unique, ligand-independent mechanism of action, while anti-TREM-1 antibodies provide a more conventional ligand-blocking strategy.
The available preclinical data, although not directly comparable, suggests that both approaches can effectively reduce inflammation in mouse models of arthritis. The GF9 peptide has been shown to significantly improve clinical scores and reduce systemic cytokine levels in the CIA model.[1][2] The inhibitory anti-TREM-1 antibody demonstrated a significant reduction in paw swelling in a DTH-arthritis model.
To provide a definitive comparison of their efficacy, future studies should aim to evaluate GF9 peptide and inhibitory anti-TREM-1 antibodies head-to-head in the same standardized preclinical model of arthritis, such as the collagen-induced arthritis model. Such studies should include a comprehensive set of endpoints, including clinical scores, histological analysis of joint damage, and a broad panel of inflammatory cytokine measurements. This will enable a more conclusive assessment of their relative therapeutic potential and inform the selection of the most promising candidates for further clinical development.
References
A Comparative Analysis of TREM-1 Peptide Inhibitors: Nangibotide, M3, and GF9
For Researchers, Scientists, and Drug Development Professionals
The Triggering Receptor Expressed on myeloid cells-1 (TREM-1) has emerged as a critical amplifier of inflammatory responses in various diseases, including sepsis, inflammatory bowel disease, and certain cancers. Its role in amplifying signaling pathways downstream of pattern recognition receptors makes it a compelling target for therapeutic intervention. This guide provides a comparative analysis of three prominent TREM-1 peptide inhibitors: nangibotide (LR12), M3, and GF9, offering a detailed look at their mechanisms of action, efficacy, and the experimental data supporting their potential.
Mechanism of Action: A Tale of Three Strategies
The therapeutic potential of inhibiting TREM-1 has led to the development of several peptide-based inhibitors, each with a distinct mechanism of action.
Nangibotide (LR12) , the most clinically advanced of the three, acts as a decoy receptor . This 12-amino-acid peptide mimics a portion of the TREM-1 extracellular domain, effectively binding to the endogenous TREM-1 ligand and preventing its interaction with the receptor on myeloid cells. This competitive inhibition dampens the inflammatory cascade.[1][2][3]
M3 , a 7-amino-acid peptide, functions as a ligand-dependent antagonist . It is specifically designed to block the interaction between TREM-1 and one of its identified ligands, the extracellular cold-inducible RNA-binding protein (eCIRP).[4][5][6] By selectively interfering with this interaction, M3 aims to reduce the inflammatory signaling mediated by eCIRP.
GF9 , in contrast, is a ligand-independent inhibitor . This nonapeptide is designed to disrupt the interaction between the TREM-1 transmembrane domain and its signaling partner, DAP12.[7][8][9][10] By preventing the association of these two key components, GF9 effectively blocks the downstream signaling cascade, regardless of which ligand initiates the activation.
Performance Data: A Quantitative Comparison
The following table summarizes the available quantitative and qualitative data for each inhibitor, providing a snapshot of their preclinical and clinical performance. Direct comparative studies with standardized metrics like IC50 are limited in the public domain; therefore, data is compiled from various independent studies.
| Feature | Nangibotide (LR12) | M3 | GF9 |
| Mechanism of Action | Decoy Receptor / Ligand Competitor[1][2][3] | Ligand-Dependent Antagonist (eCIRP-TREM-1)[4][5][6] | Ligand-Independent Inhibitor (TREM-1/DAP12)[7][8][9][10] |
| Amino Acid Sequence Length | 12 | 7 | 9 |
| Binding Affinity (KD) | Not explicitly stated for the peptide itself. | The target ligand, eCIRP, binds to TREM-1 with a KD of 11.7 x 10⁻⁸ M.[11] | Not explicitly stated. |
| In Vitro Efficacy | Dose-dependently reduces pro-inflammatory cytokine (IL-8, TNF-α, IL-1β) secretion in LPS-stimulated human monocytes (at 25-100 μg/mL).[12] | Reduces rmCIRP-induced TNF-α production in RAW264.7 cells.[11] | Reduces LPS-induced secretion of TNF-α, IL-1β, and IL-6 in J774 macrophages (at 50 ng/mL).[7] |
| In Vivo Efficacy (Sepsis Models) | Improves survival in murine and porcine models of sepsis. Reduces inflammatory and hypotensive effects of sepsis in monkeys.[1][2] | Improves 7-day survival in mice with LPS-induced endotoxemia and CLP-induced sepsis. Reduces serum levels of TNF-α and IL-6.[4][6] | Prolongs survival of mice with LPS-induced septic shock.[7] |
| Clinical Development | Has undergone Phase 1 and Phase 2 clinical trials for septic shock.[2][13] | Preclinical. | Preclinical. |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental approaches discussed, the following diagrams are provided in DOT language.
Caption: TREM-1 Signaling and Inhibitor Action.
Caption: General Experimental Workflow.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of key experimental protocols used in the evaluation of TREM-1 inhibitors.
In Vitro Cytokine Release Assay
Objective: To determine the effect of TREM-1 inhibitors on pro-inflammatory cytokine production by myeloid cells.
-
Cell Culture: Culture murine macrophage cell lines (e.g., RAW264.7 or J774) or human primary monocytes in appropriate media.[7][14]
-
Stimulation: Seed cells in 96-well plates and allow them to adhere. Pre-incubate the cells with varying concentrations of the TREM-1 peptide inhibitor (e.g., nangibotide, M3, or GF9) or a control peptide for 1 hour.
-
Inflammatory Challenge: Stimulate the cells with a pro-inflammatory agent such as Lipopolysaccharide (LPS) (e.g., 1 µg/mL) or recombinant eCIRP.[7]
-
Incubation: Incubate the cells for a specified period (e.g., 24 hours) at 37°C and 5% CO2.
-
Supernatant Collection: Centrifuge the plates to pellet the cells and carefully collect the culture supernatant.
-
Cytokine Quantification (ELISA): Measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatants using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.[14][15][16][17][18] The general principle involves capturing the cytokine with a specific antibody coated on the ELISA plate, followed by detection with a second, enzyme-linked antibody. The signal is developed with a substrate and measured spectrophotometrically.
In Vivo Murine Sepsis Model (Cecal Ligation and Puncture - CLP)
Objective: To evaluate the in vivo efficacy of TREM-1 inhibitors in a clinically relevant model of polymicrobial sepsis.
-
Anesthesia: Anesthetize mice (e.g., C57BL/6) using an appropriate anesthetic agent (e.g., ketamine/xylazine).[19][20]
-
Surgical Procedure:
-
Make a small midline laparotomy incision to expose the cecum.
-
Ligate the cecum distal to the ileocecal valve with a silk suture. The severity of sepsis can be modulated by the ligation site.
-
Puncture the ligated cecum through-and-through with a needle (e.g., 21- to 27-gauge). The needle size influences the severity of the resulting sepsis.[21][22]
-
Gently squeeze the cecum to extrude a small amount of fecal content into the peritoneal cavity.[19][20]
-
Return the cecum to the abdominal cavity and close the incision in layers.
-
-
Fluid Resuscitation: Administer subcutaneous sterile saline to provide fluid resuscitation.[20][22]
-
Inhibitor Administration: Administer the TREM-1 peptide inhibitor or vehicle control via an appropriate route (e.g., intraperitoneal or intravenous injection) at a specified time point relative to the CLP procedure.
-
Monitoring: Monitor the mice for survival and clinical signs of sepsis over a period of several days.
-
Sample Collection: At predetermined time points, blood and/or tissue samples can be collected for analysis of cytokine levels, bacterial load, and organ damage.
Flow Cytometry for TREM-1 Expression
Objective: To quantify the expression of TREM-1 on the surface of myeloid cells.
-
Cell Preparation: Prepare a single-cell suspension from whole blood, bone marrow, or tissues (e.g., spleen, peritoneal lavage). For whole blood, red blood cell lysis may be required.
-
Fc Receptor Blocking: Incubate the cells with an Fc receptor blocking antibody (e.g., anti-CD16/32 for murine cells) to prevent non-specific antibody binding.[23]
-
Surface Staining: Incubate the cells with a fluorochrome-conjugated anti-TREM-1 antibody and antibodies against other cell surface markers to identify the cell population of interest (e.g., CD11b for myeloid cells, Ly6G for neutrophils, F4/80 for macrophages).[24][25][26] An isotype-matched control antibody should be used to determine background fluorescence.
-
Incubation: Incubate the cells on ice, protected from light.
-
Washing: Wash the cells with a suitable buffer (e.g., FACS buffer containing PBS, FBS, and sodium azide) to remove unbound antibodies.
-
Data Acquisition: Acquire data on a flow cytometer.
-
Data Analysis: Analyze the data using appropriate software to gate on the cell population of interest and quantify the percentage of TREM-1 positive cells and the mean fluorescence intensity.
Conclusion
Nangibotide, M3, and GF9 represent a spectrum of strategies to inhibit the pro-inflammatory TREM-1 pathway. Nangibotide, with its decoy receptor mechanism, has shown promise in clinical trials for sepsis. M3 offers a more targeted approach by focusing on a specific ligand, eCIRP, which may be beneficial in conditions where eCIRP is a key driver of inflammation. GF9's ligand-independent mechanism presents a potentially broader and more robust inhibitory strategy by targeting the core signaling complex. The choice of inhibitor for a specific therapeutic application will depend on the underlying pathology, the specific inflammatory drivers, and the desired breadth of TREM-1 inhibition. Further head-to-head comparative studies are needed to fully elucidate the relative potency and therapeutic advantages of these promising peptide inhibitors.
References
- 1. Triggering receptor expressed on myeloid cells-1 in sepsis, and current insights into clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nangibotide - Wikipedia [en.wikipedia.org]
- 3. Nangibotide | C54H83N15O21S2 | CID 165360157 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. TREM-1 Modulation Strategies for Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Frontiers | TREM-1 Modulation Strategies for Sepsis [frontiersin.org]
- 7. A novel ligand-independent peptide inhibitor of TREM-1 suppresses tumor growth in human lung cancer xenografts and prolongs survival of mice with lipopolysaccharide-induced septic shock - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rationally designed ligand-independent peptide inhibitors of TREM-1 ameliorate collagen-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Novel TREM-1 Inhibitors Attenuate Tumor Growth and Prolong Survival in Experimental Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Inhibition of the interaction of TREM-1 and eCIRP attenuates inflammation and improves survival in hepatic ischemia/reperfusion - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. A first‐in‐man safety and pharmacokinetics study of nangibotide, a new modulator of innate immune response through TREM‐1 receptor inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cell Culture and estimation of cytokines by ELISA [protocols.io]
- 15. pubcompare.ai [pubcompare.ai]
- 16. bdbiosciences.com [bdbiosciences.com]
- 17. h-h-c.com [h-h-c.com]
- 18. diva-portal.org [diva-portal.org]
- 19. pubcompare.ai [pubcompare.ai]
- 20. Cecal Ligation Puncture Procedure - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Current Protocols in Immunology: Cecal Ligation and Puncture - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Frontiers | Protocol for a Sepsis Model Utilizing Fecal Suspension in Mice: Fecal Suspension Intraperitoneal Injection Model [frontiersin.org]
- 23. youtube.com [youtube.com]
- 24. Standard Protocols for Flow Cytometry for monocytes, macrophages, DC and T cells [protocols.io]
- 25. BestProtocols: Staining Cell Surface Targets for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 26. A Protocol for the Comprehensive Flow Cytometric Analysis of Immune Cells in Normal and Inflamed Murine Non-Lymphoid Tissues - PMC [pmc.ncbi.nlm.nih.gov]
Confirming TREM-1 Target Engagement of GF9 Peptide: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the GF9 peptide with other alternatives for engaging the Triggering Receptor Expressed on Myeloid Cells-1 (TREM-1), a key amplifier of inflammation. The following sections detail the mechanism of action of GF9, present supporting experimental data in comparison to other TREM-1 inhibitors, and provide detailed protocols for key validation experiments.
Introduction to TREM-1 and the GF9 Peptide
Triggering Receptor Expressed on Myeloid Cells-1 (TREM-1) is a transmembrane glycoprotein expressed on neutrophils, monocytes, and macrophages. As a potent amplifier of inflammatory responses, TREM-1 signaling is a promising therapeutic target for a variety of inflammatory diseases. The GF9 peptide is a rationally designed, ligand-independent nonapeptide derived from the transmembrane region of TREM-1. Its unique mechanism of action involves the disruption of the interaction between TREM-1 and its signaling adaptor protein, DAP12, thereby inhibiting downstream inflammatory signaling.[1][2]
Mechanism of Action: GF9 vs. Alternative TREM-1 Inhibitors
Unlike many other TREM-1 inhibitors that act as decoy receptors or compete with ligands, GF9 employs a ligand-independent strategy. This distinction is critical as the endogenous ligand(s) for TREM-1 are not fully characterized.
dot
Caption: TREM-1 signaling and points of intervention for various inhibitory peptides.
Comparative Performance Data
The efficacy of GF9 in modulating TREM-1 signaling has been demonstrated through the significant reduction of pro-inflammatory cytokines in various in vitro and in vivo models. The following tables summarize the available quantitative data for GF9 and its alternatives.
Table 1: In Vitro Cytokine Inhibition by TREM-1 Inhibitory Peptides
| Peptide | Cell Type | Stimulant | Cytokine Measured | Concentration | % Inhibition (approx.) | Reference |
| GF9 | J774 Macrophages | LPS (1 µg/ml) | TNF-α | 50 ng/ml | ~70% | [3] |
| GF9 | J774 Macrophages | LPS (1 µg/ml) | IL-6 | 50 ng/ml | ~60% | [3] |
| GF9 | J774 Macrophages | LPS (1 µg/ml) | IL-1β | 50 ng/ml | ~80% | [3] |
| LP17 | Human Monocytes | LPS | TNF-α | Dose-dependent | Significant | [4] |
| LP17 | Human Monocytes | LPS | IL-1β | Dose-dependent | Significant | [4] |
| M3 | Murine Macrophages | rmCIRP | TNF-α | Not specified | Significant | [5] |
Table 2: In Vivo Efficacy of TREM-1 Inhibitory Peptides
| Peptide | Animal Model | Key Outcome | Dosage | Result | Reference |
| GF9 | LPS-induced endotoxemia (mice) | Survival | 25 mg/kg | Significantly increased survival | [3] |
| GF9 | Collagen-induced arthritis (mice) | Reduced plasma cytokines (TNF-α, IL-6, IL-1β) | Not specified | Significant reduction | [6] |
| LP17 | LPS-induced shock (mice) | Survival | 50-100 µg | Increased survival | [1] |
| LR12 | Endotoxin-induced shock (non-human primates) | Reduced cytokines | Not specified | 20-50% reduction | [1] |
| M3 | Sepsis (mice) | Survival | Not specified | Increased survival | [5] |
Table 3: Binding Affinities of TREM-1 Ligands and Inhibitors
| Molecule | Binding Partner | Method | Dissociation Constant (Kd) | Reference |
| eCIRP | TREM-1 | Surface Plasmon Resonance | 11.7 x 10⁻⁸ M | [1][7] |
| HMGB1 | TREM-1 | Surface Plasmon Resonance | 35.4 x 10⁻⁶ M | [1][7] |
| M3 | TREM-1 | Surface Plasmon Resonance | 35.2 x 10⁻⁶ M | [5] |
| LP17 | eCIRP | Surface Plasmon Resonance | 48 x 10⁻⁶ M | [5] |
| GF9 | TREM-1/DAP12 complex | Not Publicly Available | Not Publicly Available | - |
Note: Direct binding affinity data for GF9 is not currently available in the public domain. Its efficacy is primarily demonstrated through functional assays.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines for key experiments used to confirm TREM-1 target engagement.
Co-Immunoprecipitation to Demonstrate Disruption of TREM-1/DAP12 Interaction by GF9
This protocol aims to verify that GF9 interferes with the binding of TREM-1 to its signaling partner DAP12.
dot
Caption: Workflow for Co-Immunoprecipitation of TREM-1 and DAP12.
Methodology:
-
Cell Culture and Treatment: Culture myeloid cells (e.g., THP-1 or primary monocytes) and treat with or without GF9 peptide for a specified duration.
-
Cell Lysis: Lyse the cells using a non-denaturing lysis buffer to preserve protein-protein interactions.
-
Immunoprecipitation:
-
Incubate the cell lysates with an anti-TREM-1 antibody overnight at 4°C.
-
Add Protein A/G magnetic beads to pull down the TREM-1 and its interacting proteins.
-
Wash the beads multiple times to remove non-specifically bound proteins.
-
-
Elution and Western Blotting:
-
Elute the protein complexes from the beads.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with an anti-DAP12 antibody to detect the presence of co-immunoprecipitated DAP12.
-
-
Data Analysis: Compare the band intensity of DAP12 in the GF9-treated and untreated samples. A reduction in the DAP12 band in the GF9-treated sample indicates that the peptide has disrupted the TREM-1/DAP12 interaction.
Fluorescence Microscopy for Co-localization of GF9 and TREM-1
This protocol is designed to visually demonstrate the proximity of GF9 to the TREM-1 receptor within the cell membrane.
dot
Caption: Workflow for GF9 and TREM-1 Co-localization Analysis.
Methodology:
-
Peptide Labeling: Conjugate the GF9 peptide with a fluorescent dye (e.g., FITC).
-
Cell Culture and Staining:
-
Seed myeloid cells on coverslips.
-
Incubate the cells with the fluorescently labeled GF9 peptide.
-
Fix and permeabilize the cells.
-
Stain for TREM-1 using a specific primary antibody followed by a secondary antibody conjugated to a different fluorophore (e.g., Alexa Fluor 594).
-
-
Microscopy:
-
Mount the coverslips on microscope slides.
-
Acquire images using a confocal microscope, capturing both fluorescence channels.
-
-
Image Analysis:
-
Merge the images from the two channels.
-
Quantify the degree of co-localization using image analysis software. Calculate the Pearson's correlation coefficient, which measures the linear relationship between the intensity of the two fluorophores. A coefficient close to +1 indicates a high degree of co-localization.
-
Cytokine Release Assay (ELISA)
This protocol quantifies the inhibitory effect of GF9 on the production of pro-inflammatory cytokines.
Methodology:
-
Cell Culture and Stimulation:
-
Plate myeloid cells (e.g., RAW 264.7 macrophages) in a 96-well plate.
-
Pre-treat the cells with varying concentrations of GF9 or control peptide.
-
Stimulate the cells with an inflammatory agent such as Lipopolysaccharide (LPS).
-
-
Supernatant Collection: After an appropriate incubation period, collect the cell culture supernatant.
-
ELISA Procedure:
-
Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest (e.g., TNF-α, IL-6, or IL-1β).
-
Block the plate to prevent non-specific binding.
-
Add the collected cell supernatants and a series of known cytokine standards to the plate.
-
Add a biotinylated detection antibody specific for the cytokine.
-
Add streptavidin-HRP.
-
Add a substrate solution (e.g., TMB) and stop the reaction.
-
-
Data Analysis:
-
Measure the absorbance at 450 nm using a microplate reader.
-
Generate a standard curve from the known cytokine concentrations.
-
Calculate the concentration of the cytokine in the cell supernatants based on the standard curve.
-
Determine the dose-dependent inhibitory effect of GF9.
-
Conclusion
The GF9 peptide represents a novel, ligand-independent approach to TREM-1 inhibition. Experimental data robustly demonstrates its ability to engage the TREM-1 pathway by disrupting the crucial interaction with the DAP12 signaling adaptor, leading to a significant reduction in pro-inflammatory cytokine production. In comparison to ligand-dependent inhibitors, GF9 offers a potential advantage in clinical settings where the specific TREM-1 ligands may be varied or unknown. The provided experimental frameworks offer a clear path for researchers to independently verify the target engagement and efficacy of GF9 and other TREM-1 modulators.
References
- 1. Triggering receptor expressed on myeloid cells-1 in sepsis, and current insights into clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Triggering receptor expressed on myeloid cells (TREM) receptor family modulators: a patent review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A novel ligand-independent peptide inhibitor of TREM-1 suppresses tumor growth in human lung cancer xenografts and prolongs survival of mice with lipopolysaccharide-induced septic shock - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TREM-1 Modulation Strategies for Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. JCI Insight - Extracellular CIRP as an endogenous TREM-1 ligand to fuel inflammation in sepsis [insight.jci.org]
- 6. Rationally designed ligand-independent peptide inhibitors of TREM-1 ameliorate collagen-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | TREM-1 Modulation Strategies for Sepsis [frontiersin.org]
A Comparative Guide to TREM-1 Inhibitory Peptides: Efficacy of SCHOOL Peptide (GF9), LR12, and LP17 in Murine Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the efficacy of three prominent TREM-1 inhibitory peptides: the rationally designed SCHOOL peptide GF9, and the well-established peptides LR12 and LP17. The data presented is collated from various preclinical studies in different mouse strains and disease models, offering insights into their therapeutic potential.
Mechanism of Action: A Tale of Two Strategies
The inhibitory peptides targeting the Triggering Receptor Expressed on Myeloid cells-1 (TREM-1) primarily employ two distinct mechanisms of action. Understanding these differences is crucial for interpreting their efficacy and potential clinical applications.
Ligand-Independent Inhibition (SCHOOL Peptides): The TREM-1 SCHOOL peptide, exemplified by GF9 , represents a novel strategy that disrupts the interaction between TREM-1 and its signaling partner, DAP12, within the cell membrane.[1][2] This ligand-independent mechanism effectively blocks the downstream signaling cascade, irrespective of the specific ligand engaging the TREM-1 receptor.
Ligand-Dependent Inhibition (Decoy Receptors): In contrast, LR12 and LP17 act as decoy receptors.[1][2] These peptides are designed to mimic a portion of the extracellular domain of TREM-1. By binding to the natural ligands of TREM-1, they prevent these ligands from activating the receptor on myeloid cells, thereby inhibiting the inflammatory cascade.[1][2]
TREM-1 Signaling Pathway
The Triggering Receptor Expressed on Myeloid cells-1 (TREM-1) is a potent amplifier of inflammation. Upon ligand binding, TREM-1 associates with the transmembrane adaptor protein DAP12. This interaction leads to the phosphorylation of ITAM motifs within DAP12, which in turn recruits and activates the spleen tyrosine kinase (Syk). The activation of Syk initiates a downstream signaling cascade involving key molecules such as PI3K, Akt, and MAP kinases, ultimately leading to the activation of transcription factors like NF-κB. This results in the production of pro-inflammatory cytokines and chemokines, amplifying the inflammatory response.
Comparative Efficacy Data in Murine Models
The following tables summarize the quantitative data on the efficacy of GF9, LR12, and LP17 in various mouse models of inflammatory diseases. It is important to note that direct cross-study comparisons should be made with caution due to variations in experimental design, including mouse strains, disease induction methods, and peptide administration protocols.
Sepsis Models
| Peptide | Mouse Strain | Sepsis Model | Dosage & Administration | Key Findings |
| GF9 | C57BL/6 | LPS-induced endotoxemia | 25 mg/kg, intraperitoneal (i.p.) | Significantly prolonged survival.[3] |
| C57BL/6 | LPS-induced endotoxemia | 5 mg/kg (HDL-bound), i.p. | Reduced effective dosage and improved survival.[3] | |
| C57BL/6 | Cecal Ligation and Puncture (CLP) | 1.6 µM (nanoparticle-delivered) with streptomycin | Improved survival rate and reduced bacterial load. | |
| LR12 | Not Specified | LPS-induced endotoxemia | Not Specified | Improved 10-day survival and decreased serum pro-inflammatory cytokines.[4] |
| Not Specified | CLP-induced sepsis | Not Specified | Decreased sepsis severity and improved 7-day survival.[4] | |
| LP17 | Not Specified | LPS-induced endotoxemia | Not Specified | Improved survival and decreased serum TNF-α and IL-1β.[4] |
| Not Specified | CLP-induced sepsis | Not Specified | Improved survival.[4] |
Colitis Models
| Peptide | Mouse Strain | Colitis Model | Dosage & Administration | Key Findings |
| GF9 | C57BL/6 | Not directly tested in published colitis models | - | - |
| LR12 | Not Specified | Dextran Sulfate Sodium (DSS)-induced | 10 mg/kg, i.p. daily | Attenuated inflammation and tissue damage. |
| LP17 | Not Specified | Not directly tested in published colitis models | - | - |
Neuroinflammation Models
| Peptide | Mouse Strain | Neuroinflammation Model | Dosage & Administration | Key Findings |
| GF9 | Not directly tested in published neuroinflammation models | - | - | - |
| LR12 | Not directly tested in published neuroinflammation models | - | - | - |
| LP17 | CD-1 | Intracerebral Hemorrhage (ICH) | 1 mg/kg, intranasal | Improved neurological outcomes and reduced brain edema. |
Experimental Workflow for Efficacy Studies
The following diagram illustrates a general experimental workflow for evaluating the efficacy of TREM-1 inhibitory peptides in a mouse model of sepsis, a commonly used preclinical model.
Detailed Experimental Protocols
LPS-Induced Endotoxemia Model (for GF9)
-
Animals: Male C57BL/6 mice, 8-10 weeks old.
-
Induction: A lethal dose of Lipopolysaccharide (LPS) from E. coli (e.g., 30 mg/kg) is administered via intraperitoneal (i.p.) injection.
-
Peptide Administration: GF9 peptide (e.g., 25 mg/kg in free form or 5 mg/kg in an HDL-bound formulation) or vehicle control is administered i.p. one hour prior to LPS challenge.[3]
-
Outcome Measures:
-
Survival: Monitored for a specified period (e.g., 7 days), and survival curves are generated using the Kaplan-Meier method.[3]
-
Cytokine Analysis: Blood is collected at a specific time point (e.g., 90 minutes post-LPS) to measure serum levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) by ELISA.[3]
-
Dextran Sulfate Sodium (DSS)-Induced Colitis Model (for LR12)
-
Animals: Specific mouse strain not always detailed, but commonly C57BL/6.
-
Induction: Acute colitis is induced by administering 2-3% (w/v) DSS in the drinking water for a defined period (e.g., 7 days).
-
Peptide Administration: LR12 peptide (e.g., 10 mg/kg) or vehicle is administered i.p. daily, starting before or at the time of DSS administration.
-
Outcome Measures:
-
Disease Activity Index (DAI): Assessed daily, based on body weight loss, stool consistency, and rectal bleeding.
-
Histology: Colon tissues are collected at the end of the experiment for histological scoring of inflammation and tissue damage.
-
Cytokine Analysis: Colonic tissue homogenates are used to measure the levels of pro-inflammatory cytokines.
-
Intracerebral Hemorrhage (ICH) Model (for LP17)
-
Animals: Male CD-1 mice.
-
Induction: ICH is induced by stereotactic injection of collagenase into the striatum.
-
Peptide Administration: LP17 (e.g., 1 mg/kg) or a control peptide is administered intranasally at a specific time point after ICH induction (e.g., 1 or 2 hours).
-
Outcome Measures:
-
Neurological Deficits: Assessed using a battery of behavioral tests (e.g., modified Garcia score, corner turn test) at various time points post-ICH.
-
Brain Water Content: Measured to assess brain edema.
-
Immunofluorescence Staining: Brain sections are stained for markers of inflammation and neuronal damage.
-
Conclusion
The TREM-1 SCHOOL peptide GF9, along with LR12 and LP17, has demonstrated significant therapeutic potential in various preclinical models of inflammatory diseases. GF9's unique ligand-independent mechanism of action offers a distinct advantage by targeting the core signaling complex. While direct comparative efficacy studies are limited, the available data suggest that all three peptides can effectively modulate the TREM-1 pathway and ameliorate inflammatory responses. Further research, including head-to-head comparisons in standardized models, is warranted to fully elucidate their relative potencies and therapeutic windows, paving the way for potential clinical development.
References
- 1. Frontiers | TREM-1 Modulation Strategies for Sepsis [frontiersin.org]
- 2. inotrem.com [inotrem.com]
- 3. A novel ligand-independent peptide inhibitor of TREM-1 suppresses tumor growth in human lung cancer xenografts and prolongs survival of mice with lipopolysaccharide-induced septic shock - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TREM-1 Modulation Strategies for Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Downstream Effects of TREM-1 Inhibition with GF9: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the TREM-1 inhibitor GF9 with other alternatives, supported by experimental data. It is designed to assist researchers in evaluating and validating the downstream effects of TREM-1 inhibition in their studies.
Introduction to TREM-1 and its Inhibition
Triggering Receptor Expressed on Myeloid cells-1 (TREM-1) is a transmembrane glycoprotein expressed on neutrophils, monocytes, and macrophages.[1] It plays a crucial role in amplifying inflammatory responses. Upon activation, TREM-1 associates with the adapter protein DAP12, initiating a signaling cascade that leads to the production of pro-inflammatory cytokines and chemokines, thereby exacerbating inflammation.[1][2][3][4][5] Given its role as an amplifier of inflammation, TREM-1 has emerged as a promising therapeutic target for various inflammatory diseases.
Several strategies have been developed to inhibit TREM-1 signaling. These can be broadly categorized into ligand-dependent and ligand-independent inhibitors. Ligand-dependent inhibitors, such as LP17 and nangibotide (LR12), function by competing with the natural (and still largely unidentified) ligands of TREM-1. In contrast, GF9 is a novel, ligand-independent nonapeptide that directly interferes with the crucial interaction between TREM-1 and its signaling partner, DAP12.[6][7]
Comparative Analysis of TREM-1 Inhibitors
This section compares the performance of GF9 with two other well-characterized TREM-1 inhibitors, LP17 and nangibotide (LR12), focusing on their efficacy in reducing the production of key pro-inflammatory cytokines.
It is important to note that the following data is compiled from different studies and direct head-to-head comparisons in a single study are limited. Therefore, variations in experimental conditions should be considered when interpreting the results.
Downstream Effect: Inhibition of Pro-inflammatory Cytokine Production
A primary downstream effect of TREM-1 inhibition is the reduction of pro-inflammatory cytokine secretion. The following tables summarize the reported efficacy of GF9, LP17, and nangibotide in reducing TNF-α, IL-1β, and IL-6 levels in various experimental models.
Table 1: Comparison of GF9 and Alternatives on TNF-α Production
| Inhibitor | Model System | Stimulant | Inhibitor Concentration | % Reduction of TNF-α (approx.) | Reference |
| GF9 | J774 Macrophages | LPS (1 µg/ml) | 50 ng/ml | Significant reduction | [8] |
| GF9 | C57BL/6 Mice (in vivo) | LPS (30 mg/kg) | 25 mg/kg | Significant reduction | [8] |
| LP17 | Human Monocytes | LPS | Concentration-dependent | Significant reduction | [9] |
| LP17 | Rats with CLP-induced sepsis | CLP | - | Significant attenuation | [10] |
| Nangibotide (LR12) | Nonhuman Primates | Endotoxin | - | 20-50% reduction | [11][12] |
Table 2: Comparison of GF9 and Alternatives on IL-1β Production
| Inhibitor | Model System | Stimulant | Inhibitor Concentration | % Reduction of IL-1β (approx.) | Reference |
| GF9 | J774 Macrophages | LPS (1 µg/ml) | 50 ng/ml | Significant reduction | [8] |
| GF9 | C57BL/6 Mice (in vivo) | LPS (30 mg/kg) | 25 mg/kg | Significant reduction | [8] |
| LP17 | Human Monocytes | LPS | Concentration-dependent | Significant reduction | [9] |
| LP17 | Rats with CLP-induced sepsis | CLP | - | Significant attenuation | [10] |
| Nangibotide (LR12) | MC3T3-E1 mouse osteoblasts | - | 50-100 µg/mL | Significant suppression of pro-inflammatory factors | [13] |
Table 3: Comparison of GF9 and Alternatives on IL-6 Production
| Inhibitor | Model System | Stimulant | Inhibitor Concentration | % Reduction of IL-6 (approx.) | Reference |
| GF9 | J774 Macrophages | LPS (1 µg/ml) | 50 ng/ml | Significant reduction | [8] |
| GF9 | C57BL/6 Mice (in vivo) | LPS (30 mg/kg) | 25 mg/kg | Significant reduction | [8] |
| LP17 | Rats with CLP-induced sepsis | CLP | - | Significant attenuation | [10] |
| Nangibotide (LR12) | Nonhuman Primates | Endotoxin | - | 20-50% reduction | [11][12] |
Experimental Protocols
This section provides detailed methodologies for key experiments to validate the downstream effects of TREM-1 inhibition.
In Vitro Validation of TREM-1 Inhibition in Macrophages
Objective: To assess the ability of a TREM-1 inhibitor to suppress pro-inflammatory cytokine production in cultured macrophages stimulated with a TLR agonist (LPS).
Cell Line: Murine macrophage cell line (e.g., J774 or RAW 264.7) or primary bone marrow-derived macrophages.
Protocol:
-
Cell Culture: Culture macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Seeding: Seed cells in a 24-well plate at a density of 2 x 10^5 cells/well and allow them to adhere overnight.
-
Inhibitor Pre-treatment: Pre-incubate the cells with varying concentrations of the TREM-1 inhibitor (e.g., GF9, LP17, or nangibotide) or a vehicle control for 1-2 hours.
-
Stimulation: Stimulate the cells with Lipopolysaccharide (LPS) from E. coli (e.g., 1 µg/ml) for 6-24 hours.
-
Supernatant Collection: After the incubation period, centrifuge the plates and collect the cell culture supernatants.
-
Cytokine Measurement (ELISA):
-
Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest (e.g., anti-mouse TNF-α, IL-1β, or IL-6) overnight at 4°C.
-
Wash the plate and block with a suitable blocking buffer for 1-2 hours at room temperature.
-
Add the collected cell culture supernatants and a standard curve of the recombinant cytokine to the plate and incubate for 2 hours at room temperature.
-
Wash the plate and add a biotinylated detection antibody specific for the cytokine of interest. Incubate for 1 hour at room temperature.
-
Wash the plate and add streptavidin-HRP. Incubate for 30 minutes at room temperature.
-
Wash the plate and add a substrate solution (e.g., TMB).
-
Stop the reaction with a stop solution and measure the absorbance at 450 nm using a microplate reader.
-
Calculate the cytokine concentrations in the samples based on the standard curve.
-
In Vivo Validation in a Murine Model of Endotoxemia
Objective: To evaluate the efficacy of a TREM-1 inhibitor in reducing systemic inflammation in a mouse model of LPS-induced endotoxemia.
Animal Model: C57BL/6 mice (8-10 weeks old).
Protocol:
-
Animal Acclimatization: Acclimatize mice to the facility for at least one week before the experiment.
-
Inhibitor Administration: Administer the TREM-1 inhibitor (e.g., GF9 at 25 mg/kg) or a vehicle control (e.g., PBS) via intraperitoneal (i.p.) injection.
-
LPS Challenge: After a specified pre-treatment time (e.g., 1 hour), induce endotoxemia by i.p. injection of a lethal or sub-lethal dose of LPS (e.g., 30 mg/kg).
-
Monitoring: Monitor the mice for signs of sickness and survival over a defined period (e.g., 48-72 hours).
-
Blood Collection: At a specific time point post-LPS challenge (e.g., 2, 6, or 24 hours), collect blood via cardiac puncture or tail vein bleeding.
-
Serum Separation: Allow the blood to clot and then centrifuge to separate the serum.
-
Cytokine Measurement (ELISA): Measure the levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) in the serum using commercially available ELISA kits, following the manufacturer's instructions as described in the in vitro protocol.
Co-Immunoprecipitation to Validate Disruption of TREM-1/DAP12 Interaction
Objective: To demonstrate that a ligand-independent inhibitor like GF9 disrupts the physical interaction between TREM-1 and DAP12.
Cell Line: A cell line co-expressing tagged versions of TREM-1 and DAP12 (e.g., HEK293T cells).
Protocol:
-
Cell Transfection and Treatment:
-
Co-transfect HEK293T cells with plasmids encoding tagged TREM-1 (e.g., HA-TREM-1) and tagged DAP12 (e.g., Flag-DAP12).
-
Treat the transfected cells with the TREM-1 inhibitor (e.g., GF9) or a vehicle control.
-
-
Cell Lysis: Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
Immunoprecipitation:
-
Incubate the cell lysates with an antibody against one of the tags (e.g., anti-HA antibody) overnight at 4°C with gentle rotation.
-
Add Protein A/G agarose beads and incubate for another 2-4 hours at 4°C.
-
-
Washing: Wash the beads several times with lysis buffer to remove non-specific binding.
-
Elution: Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blotting:
-
Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and then probe with an antibody against the other tag (e.g., anti-Flag antibody) to detect the co-immunoprecipitated DAP12.
-
Also, probe a separate blot of the input cell lysates to confirm the expression of both tagged proteins.
-
A reduced amount of co-immunoprecipitated DAP12 in the GF9-treated sample compared to the control would indicate a disruption of the TREM-1/DAP12 interaction.
-
Visualizations
TREM-1 Signaling Pathway
Caption: TREM-1 Signaling Pathway
Mechanism of Action: GF9 vs. Ligand-Dependent Inhibitors
Caption: Mechanisms of TREM-1 Inhibition
Experimental Workflow for Validating TREM-1 Inhibitor Efficacy
Caption: Experimental Workflow for TREM-1 Inhibitor Validation
References
- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 2. Distinct signaling cascades of TREM-1, TLR and NLR in neutrophils and monocytic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. karger.com [karger.com]
- 4. academic.oup.com [academic.oup.com]
- 5. TREM-1: intracellular signaling pathways and interaction with pattern recognition receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. JCI Insight - Inhibiting triggering receptor expressed on myeloid cells 1 signaling to ameliorate skin fibrosis [insight.jci.org]
- 7. Macrophage Modulation - SignaBlok [signablok.com]
- 8. A novel ligand-independent peptide inhibitor of TREM-1 suppresses tumor growth in human lung cancer xenografts and prolongs survival of mice with lipopolysaccharide-induced septic shock - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rupress.org [rupress.org]
- 10. Effect of Triggering Receptor Expressed on Myeloid Cells 1 (TREM-1) Blockade in Rats with Cecal Ligation and Puncture (CLP)-Induced Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Triggering receptor expressed on myeloid cells-1 in sepsis, and current insights into clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. inotrem.com [inotrem.com]
- 13. medchemexpress.com [medchemexpress.com]
Safety Operating Guide
Essential Safety and Logistics for Handling Mouse TREM-1 SCHOOL Peptide and Control
This document provides immediate safety and logistical information for researchers, scientists, and drug development professionals working with Mouse TREM-1 SCHOOL peptide and its corresponding control. The following procedural guidance is intended to ensure safe handling, storage, and disposal of these synthetic peptides.
Personal Protective Equipment (PPE)
| PPE Category | Item | Specifications |
| Hand Protection | Nitrile Gloves | Standard laboratory grade. Change frequently, especially if contaminated. |
| Body Protection | Laboratory Coat | Worn at all times within the laboratory to protect skin and clothing. |
| Eye Protection | Safety Glasses or Goggles | To protect from potential splashes or aerosols. |
| Respiratory Protection | Not generally required | Use a fume hood when weighing or reconstituting lyophilized powder to avoid inhalation. |
Operational Plan: Handling and Storage
Proper handling and storage are critical to maintain the integrity and stability of the Mouse TREM-1 SCHOOL peptide and its control.
Receiving and Initial Storage: Upon receipt, lyophilized peptides should be stored at -20°C or colder, protected from light.[2] Before opening, allow the vial to equilibrate to room temperature in a desiccator to prevent moisture condensation, which can reduce peptide stability.[2]
Reconstitution:
-
Briefly centrifuge the vial to ensure the lyophilized powder is at the bottom.
-
Use a sterile, high-purity solvent for reconstitution. The choice of solvent will depend on the peptide's sequence and the experimental requirements. For many peptides, sterile distilled water or a dilute acetic acid solution is a good starting point.[3]
-
If the peptide is difficult to dissolve, sonication may be helpful.[4]
-
For peptides containing Cys, Met, or Trp, use oxygen-free buffers to prevent oxidation.[4]
Storage of Reconstituted Peptides:
-
Aliquot the reconstituted peptide into single-use volumes to avoid repeated freeze-thaw cycles.[2]
-
Store peptide solutions at -20°C or colder. For short-term storage (a few days), 4°C may be acceptable, but refer to the manufacturer's specific recommendations.
-
Be aware that peptides in solution have a limited shelf-life compared to their lyophilized form.[2]
Disposal Plan
Dispose of all peptide waste in accordance with local, state, and federal regulations for chemical waste.
Unused Peptide (Lyophilized or Solution):
-
Unused or expired peptide should be treated as chemical waste.
-
Do not pour peptide solutions down the drain.[5]
-
Collect all peptide waste in a clearly labeled, sealed container for hazardous waste disposal.
Contaminated Materials:
-
Any materials that have come into contact with the peptides, such as pipette tips, vials, and gloves, should be disposed of as chemical waste.
-
Place these materials in a designated hazardous waste container.
Spill Cleanup:
-
Wear appropriate PPE, including gloves, a lab coat, and eye protection.[1]
-
For a liquid spill, absorb the material with an inert absorbent material (e.g., vermiculite, sand).[1]
-
For a solid spill, carefully sweep up the material to avoid creating dust.
-
Place the absorbed or swept material into a sealed container for chemical waste disposal.[1]
-
Clean the spill area thoroughly with an appropriate disinfectant or cleaning agent.[1]
TREM-1 Signaling Pathway
The Triggering Receptor Expressed on Myeloid cells-1 (TREM-1) is a receptor that amplifies inflammatory responses. The Mouse TREM-1 SCHOOL peptide is designed to interact with this pathway. Below is a diagram illustrating the key components of the TREM-1 signaling cascade.
Caption: Simplified TREM-1 signaling pathway upon ligand binding.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
